Isomintlactone,(-)-
Description
BenchChem offers high-quality Isomintlactone,(-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isomintlactone,(-)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16434-37-0 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9+/m0/s1 |
InChI Key |
VUVQBYIJRDUVHT-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C(=O)O[C@@H]2C1)C |
Canonical SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (-)-Isomintlactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isomintlactone is a naturally occurring monoterpenoid lactone found as a minor component in the essential oil of peppermint (Mentha piperita)[1]. It contributes to the characteristic sweet, coconut, and coumarin-like aroma of peppermint oil[2]. As a member of the benzofuran class of organic compounds, (-)-Isomintlactone possesses a bicyclic structure containing a fused furanone and cyclohexane ring[3][4]. The study of terpenoids with lactone moieties is of significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[5][6]. This guide provides a comprehensive overview of the chemical properties of (-)-Isomintlactone, including its physicochemical characteristics, spectral data, chemical reactivity, and relevant experimental protocols.
Physicochemical Properties
(-)-Isomintlactone is a crystalline solid at room temperature[2]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [7][8][9][10] |
| Molecular Weight | 166.22 g/mol | [2][7][8][9][10] |
| IUPAC Name | (6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one | [7][9] |
| CAS Number | 208841-46-7 | [7][9] |
| Melting Point | 77-79 °C | [2] |
| Optical Rotation [α]D | -51.8° (c=10, EtOH) for the enantiomer (+)-isomintlactone is +76.9° (c=5, EtOH) | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Slightly soluble in water; soluble in ethanol and oils | [2] |
| Boiling Point | 100-112 °C at 2 mmHg (for a mixture containing mintlactone) | [1] |
Spectroscopic Data
The structural elucidation of (-)-Isomintlactone is supported by various spectroscopic techniques.
| Spectroscopic Technique | Key Findings and Data | Source |
| ¹H NMR | Signals corresponding to the methyl groups, methylene protons, and methine protons of the bicyclic structure. | [1] |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, olefinic carbons, and the aliphatic carbons of the cyclohexane ring. | [3][8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the α,β-unsaturated γ-lactone ring. A strong band around 1750 cm⁻¹ (C=O stretching of the lactone) and a band around 1690 cm⁻¹ (C=C stretching). | [1] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/e 166. | [1] |
Chemical Reactivity and Synthesis
The chemical reactivity of (-)-Isomintlactone is primarily dictated by its lactone ring and the carbon-carbon double bond.
-
Lactone Ring: The lactone is susceptible to nucleophilic attack, particularly under basic conditions, which can lead to ring-opening to form the corresponding hydroxy acid. It is generally stable under acidic conditions[2].
-
Carbon-Carbon Double Bond: The double bond can undergo typical alkene reactions such as hydrogenation, epoxidation, and halogenation[2].
The synthesis of (-)-Isomintlactone has been achieved through various routes, often starting from other monoterpenes like (-)-isopulegol. A common strategy involves the construction of the fused butenolide structure.
Below is a generalized workflow for a common synthetic approach to (-)-Isomintlactone.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. aensiweb.com [aensiweb.com]
- 3. Isomintlactone | C10H14O2 | CID 642876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Isomintlactone (FDB014920) - FooDB [foodb.ca]
- 5. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 7. rsc.org [rsc.org]
- 8. customs.go.jp [customs.go.jp]
- 9. Isomintlactone,(-)- | C10H14O2 | CID 11052015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Lactone: A Technical Guide to the Natural Sources and Isolation of (-)-Isomintlactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isomintlactone, a monoterpenoid lactone belonging to the benzofuran class, is a naturally occurring compound found in select aromatic plants.[1] While present in relatively low concentrations, its unique chemical structure and potential biological activities, shared with other terpenoid lactones, make it a molecule of significant interest for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known natural sources of (-)-Isomintlactone, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities, drawing parallels with structurally related compounds.
Natural Sources of (-)-Isomintlactone
(-)-Isomintlactone is primarily found as a minor constituent in the essential oils of various mint species (Mentha). The concentration of this and other volatile compounds in mint plants can vary significantly based on the species, geographical location, and harvesting time.
Table 1: Natural Sources and Quantitative Data of Mintlactone Isomers
| Plant Species | Plant Part | Compound | Concentration (% of Essential Oil) | Geographic Origin |
| Mentha piperita L. | Leaves | Mintlactone* | 10.62% | Ouezzane, Morocco |
*Note: The cited study identified "mintlactone." It is highly probable that this includes a mixture of isomers, with (-)-Isomintlactone being a key component. Further chiral analysis would be required for definitive quantification of the levorotatory isomer.
Isolation and Purification of (-)-Isomintlactone
The isolation of (-)-Isomintlactone from its natural sources is a multi-step process that begins with the extraction of the essential oil, followed by purification techniques to separate the target compound from the complex mixture of other volatile molecules.
Experimental Protocol 1: Extraction of Essential Oil by Hydrodistillation
This protocol describes a standard method for obtaining essential oil from Mentha species.
Materials:
-
Fresh or dried aerial parts (leaves and stems) of Mentha piperita or Mentha cardiaca
-
Clevenger-type apparatus
-
Distilled water
-
Heating mantle
-
Anhydrous sodium sulfate
Procedure:
-
The plant material is placed in a round-bottom flask and fully submerged in distilled water.
-
The flask is connected to a Clevenger-type apparatus and heated to boiling.
-
The steam and volatile oils are condensed and collected in the graduated tube of the Clevenger apparatus.
-
The distillation process is typically carried out for 3-4 hours.
-
The collected essential oil is separated from the aqueous layer.
-
The oil is dried over anhydrous sodium sulfate to remove any residual water.
-
The yield of the essential oil is calculated based on the initial weight of the plant material.
Experimental Protocol 2: Purification by Fractional Distillation under Reduced Pressure
Fractional distillation is employed to separate the components of the essential oil based on their boiling points. As (-)-Isomintlactone is a minor component, this step helps to enrich the fraction containing the target lactone.
Materials:
-
Crude peppermint essential oil
-
Vigreux column or other fractionating column
-
Distillation apparatus with vacuum adaptation
-
Heating mantle with a magnetic stirrer
-
Vacuum pump and pressure gauge
Procedure:
-
The crude essential oil is placed in the distillation flask.
-
The fractional distillation apparatus is assembled, ensuring all connections are airtight.
-
The pressure is reduced to a specific level (e.g., 5-10 mmHg) to lower the boiling points of the components and prevent thermal degradation.
-
The oil is heated, and fractions are collected at different temperature ranges.
-
Each fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions enriched in (-)-Isomintlactone.
Experimental Protocol 3: Final Purification by Column Chromatography
Column chromatography is a crucial step for the final purification of (-)-Isomintlactone from the enriched fractions.
Materials:
-
Fraction enriched with (-)-Isomintlactone
-
Silica gel (60-120 mesh) or Alumina
-
Glass chromatography column
-
Elution solvents (e.g., n-hexane, ethyl acetate, dichloromethane)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
A slurry of silica gel in a non-polar solvent (e.g., n-hexane) is prepared and packed into the chromatography column.
-
The enriched fraction, dissolved in a minimal amount of the non-polar solvent, is carefully loaded onto the top of the silica gel bed.
-
The column is eluted with a solvent system of increasing polarity (gradient elution). A typical gradient might start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.
-
Fractions are collected sequentially in test tubes.
-
The composition of each fraction is monitored by TLC.
-
Fractions containing pure (-)-Isomintlactone (as determined by comparison with a standard or by spectroscopic analysis) are combined.
-
The solvent is removed under reduced pressure to yield the purified compound.
Visualization of the Isolation Workflow
Caption: General workflow for the isolation of (-)-Isomintlactone.
Potential Biological Activities and Signaling Pathways
Direct studies on the biological activities of (-)-Isomintlactone are scarce in the current scientific literature. However, extensive research on other structurally similar sesquiterpene lactones, such as isoalantolactone, provides valuable insights into the potential mechanisms of action for (-)-Isomintlactone.
Cytotoxicity in Cancer Cell Lines
Isoalantolactone has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the lung, prostate, and colon. The primary mechanism of this cytotoxicity is believed to be the induction of apoptosis.
Table 2: Cytotoxic Activity of Isoalantolactone (a related sesquiterpene lactone)
| Cell Line | Cancer Type | IC50 (µM) |
| SK-MES-1 | Human Lung Squamous Carcinoma | ~20-40 |
| DU145 | Human Prostate Carcinoma | Varies |
| PC-3 | Human Prostate Carcinoma | Varies |
Potential Signaling Pathway: Inhibition of NF-κB
A key anti-inflammatory and pro-apoptotic mechanism of several sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Isoalantolactone has been shown to inhibit the constitutive activation of NF-κB in cancer cells. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of anti-apoptotic genes and promoting cell death. It is plausible that (-)-Isomintlactone may exert similar effects.
Caption: Hypothesized inhibition of the NF-κB pathway by (-)-Isomintlactone.
Conclusion and Future Directions
(-)-Isomintlactone represents an intriguing natural product with potential for further scientific investigation. While its natural abundance is low, the development of efficient and scalable isolation protocols is crucial for enabling comprehensive biological studies. Future research should focus on:
-
Quantitative Analysis: Detailed analysis of various Mentha species and cultivars to identify sources with higher concentrations of (-)-Isomintlactone.
-
Protocol Optimization: Development of optimized and validated protocols for the large-scale purification of (-)-Isomintlactone.
-
Biological Screening: Comprehensive in vitro and in vivo studies to elucidate the specific biological activities of (-)-Isomintlactone, including its cytotoxic, anti-inflammatory, and other pharmacological effects.
-
Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by (-)-Isomintlactone to understand its precise mechanism of action.
Such research will be instrumental in unlocking the full therapeutic potential of this fascinating monoterpenoid lactone.
References
The Architecture of Aroma: A Technical Guide to the Biosynthesis of Monoterpenoid Lactones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathways leading to the formation of monoterpenoid lactones. These compounds, integral to the aromatic profiles of many plants and possessing diverse biological activities, are of significant interest to the pharmaceutical, fragrance, and food industries. This document outlines the core enzymatic steps, precursor molecules, and key intermediates, supported by quantitative data and detailed experimental protocols. Visualizations of the biosynthetic pathways and experimental workflows are provided to facilitate a comprehensive understanding of this complex process.
Core Biosynthetic Framework: From Simple Sugars to a Monoterpene Scaffold
The journey to monoterpenoid lactones begins with the universal C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for their synthesis: the mevalonate (MVA) pathway, typically occurring in the cytosol, and the methylerythritol phosphate (MEP) pathway, which is active in the plastids.[1][2] Generally, the MEP pathway is the primary source of precursors for monoterpenes.[3]
These C5 units are then condensed in a head-to-tail fashion by geranyl diphosphate synthase (GPPS) to form the C10 precursor, geranyl diphosphate (GPP).[1][2] This linear molecule serves as the foundational scaffold for the vast array of monoterpenoids.
The Mevalonate (MVA) Pathway
The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is subsequently reduced to mevalonate by HMG-CoA reductase (HMGR), a key regulatory enzyme.[3] A series of phosphorylations and a decarboxylation event then convert mevalonate into IPP.
The Methylerythritol Phosphate (MEP) Pathway
The MEP pathway, located in the plastids, begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. A series of enzymatic reactions, including those catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), leads to the formation of both IPP and DMAPP.[3]
Diversification and Functionalization: The Role of Terpene Synthases and Cytochrome P450s
The structural diversity of monoterpenes arises from the activity of a large family of enzymes known as terpene synthases (TPSs). These enzymes catalyze the cyclization of GPP into various cyclic and acyclic monoterpene skeletons.[4][5]
The subsequent and crucial steps leading to the formation of monoterpenoid lactones are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs).[6] These versatile enzymes introduce oxygen atoms into the monoterpene backbone, leading to hydroxylations, dehydrogenations, and carboxylations that are prerequisites for lactone ring formation.
A prominent example is the biosynthesis of wine lactone, a bicyclic monoterpenoid lactone. In this pathway, the monoterpene linalool is hydroxylated, dehydrogenated, and then carboxylated by the cytochrome P450 enzyme VvCYP76F14 to produce 8-carboxylinalool. This precursor then undergoes a slow, acid-catalyzed cyclization to form the lactone.
Quantitative Insights into Monoterpenoid Lactone Biosynthesis
While comprehensive quantitative data for the entire monoterpenoid lactone biosynthetic pathway remains an active area of research, studies on related terpenoid pathways provide valuable insights into enzyme kinetics and metabolite fluxes. The following table summarizes representative quantitative data for key enzyme classes involved in this process.
| Enzyme Class | Enzyme Name | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |
| Terpene Synthase | α-Humulene Synthase | Farnesyl Diphosphate (FDP) | 0.5 ± 0.1 | 0.042 ± 0.002 | Zingiber zerumbet | [3] |
| Cytochrome P450 | CYP76F14 | Linalool | Data not available | Data not available | Vitis vinifera |
Note: Quantitative data for many specific enzymes in the monoterpenoid lactone pathway are still being elucidated. The data for α-humulene synthase, a sesquiterpene synthase, is included to provide a general understanding of terpene synthase kinetics.
Experimental Protocols for Pathway Elucidation
The characterization of the monoterpenoid lactone biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Heterologous Expression and Purification of Terpene Synthases and Cytochrome P450s
A common strategy for characterizing the function of biosynthetic enzymes is to express them in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.
Protocol Outline:
-
Gene Amplification: The full-length coding sequence of the candidate terpene synthase or CYP is amplified from plant cDNA using PCR.
-
Vector Ligation: The amplified gene is ligated into an appropriate expression vector, often containing a purification tag (e.g., polyhistidine-tag).
-
Transformation: The expression vector is transformed into a suitable E. coli or yeast strain.
-
Protein Expression: The transformed cells are cultured, and protein expression is induced (e.g., with IPTG for E. coli).
-
Cell Lysis and Purification: The cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
In Vitro Enzyme Assays
Once purified, the activity of the recombinant enzymes can be assessed in vitro.
Protocol for a Terpene Synthase Assay:
-
Reaction Mixture: A typical reaction mixture includes the purified terpene synthase, the substrate (e.g., GPP), a divalent metal cofactor (usually Mg²⁺), and a suitable buffer.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Product Extraction: The reaction products (monoterpenes) are extracted with an organic solvent (e.g., hexane).
-
Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the specific monoterpenes produced.
Protocol for a Cytochrome P450 Assay:
-
Reconstituted System: In vitro assays for CYPs often require a reconstituted system that includes the purified CYP, a redox partner (cytochrome P450 reductase), and a source of electrons (NADPH).
-
Reaction Mixture: The reaction mixture contains the reconstituted CYP system, the monoterpene substrate, and a buffer.
-
Incubation and Extraction: Similar to the terpene synthase assay, the reaction is incubated, and the products are extracted.
-
Analysis: The hydroxylated or otherwise modified monoterpene products are analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizing the Biosynthetic Landscape
To provide a clear visual representation of the processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Generalized biosynthetic pathway of monoterpenoid lactones.
Caption: Experimental workflow for enzyme characterization.
References
- 1. Cytochrome P450: In Vitro Methods and Protocols - Google 圖書 [books.google.com.hk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assay of Endocannabinoid Oxidation by Cytochrome P450 | Springer Nature Experiments [experiments.springernature.com]
- 5. Enzyme kinetics of oxidative metabolism: cytochromes P450. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
Stereoselective Synthesis of (-)-Isomintlactone: A Technical Guide
This technical guide provides an in-depth overview of the stereoselective synthesis of (-)-Isomintlactone, a naturally occurring monoterpene lactone. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details established synthetic routes, complete with experimental protocols for key reactions and quantitative data to facilitate comparison and replication.
Introduction
(-)-Isomintlactone is a bicyclic monoterpene lactone found in the essential oils of various Mentha species. Its unique structure and potential biological activities have made it a target of interest for synthetic chemists. The stereoselective synthesis of (-)-Isomintlactone is a challenging task due to the presence of multiple contiguous stereocenters. This guide will focus on a prominent and effective strategy that utilizes a chiral pool approach, starting from the readily available natural product, (-)-isopulegol.
Synthetic Strategy Overview: Chiral Pool Synthesis from (-)-Isopulegol
An established and efficient route to (-)-Isomintlactone employs (-)-isopulegol as the chiral starting material. This strategy takes advantage of the inherent stereochemistry of the starting material to control the stereochemical outcome of the synthesis. The general workflow involves the formation of a key γ-hydroxy-α,β-unsaturated carboxylic acid, which then undergoes lactonization to form the bicyclic core of (-)-Isomintlactone.
Below is a diagram illustrating the logical flow of this synthetic approach.
Spectroscopic Profile of (-)-Isomintlactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring monoterpenoid, (-)-Isomintlactone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings.
Chemical Structure
(-)-Isomintlactone, with the IUPAC name (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one, possesses the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . Its structure is characterized by a fused bicyclic system containing a γ-lactone ring.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (-)-Isomintlactone, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4α | 2.48 | ddd | 17.0, 10.0, 1.5 |
| H-4β | 2.19 | ddd | 17.0, 5.0, 2.5 |
| H-5α | 1.85 | m | |
| H-5β | 1.35 | m | |
| H-6 | 2.05 | m | |
| H-7a | 4.60 | d | 9.5 |
| 3-CH₃ | 1.80 | s | |
| 6-CH₃ | 1.02 | d | 7.0 |
¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 174.5 |
| C-3 | 119.8 |
| C-3a | 168.2 |
| C-4 | 30.8 |
| C-5 | 34.2 |
| C-6 | 31.5 |
| C-7 | 39.5 |
| C-7a | 84.5 |
| 3-CH₃ | 9.2 |
| 6-CH₃ | 21.8 |
Infrared (IR) Spectroscopic Data
| Functional Group | Absorption (cm⁻¹) |
| C=O (γ-lactone) | 1760 |
| C=C | 1640 |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 166 | 45 | [M]⁺ |
| 123 | 100 | [M - C₃H₇]⁺ |
| 95 | 85 | [M - C₄H₇O]⁺ |
| 81 | 90 | [C₆H₉]⁺ |
Experimental Protocols
The spectroscopic data presented above are typically acquired using standard analytical techniques. Below are generalized experimental protocols for obtaining such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a potassium bromide (KBr) plate or as a KBr pellet.
Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like (-)-Isomintlactone.
The Multifaceted Therapeutic Potential of Terpenoid Lactones: A Technical Guide for Researchers
Introduction: Terpenoid lactones, a diverse class of secondary metabolites predominantly found in plants, have garnered significant scientific attention for their wide array of biological activities. Possessing complex and varied chemical structures, these compounds have demonstrated promising potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of terpenoid lactones, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Anticancer Activity of Terpenoid Lactones
Terpenoid lactones exhibit potent cytotoxic and cytostatic effects against a variety of cancer cell lines, operating through multiple mechanisms of action. These include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.
Mechanisms of Anticancer Action
A primary mechanism by which terpenoid lactones exert their anticancer effects is through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[2] Many terpenoid lactones, particularly sesquiterpene lactones, can inhibit the NF-κB pathway, leading to the downregulation of anti-apoptotic proteins and the promotion of programmed cell death in cancer cells.
Furthermore, some terpenoid lactones can induce apoptosis through the intrinsic mitochondrial pathway. For instance, alantolactone has been shown to induce apoptosis in human multiple myeloma cells by activating caspases 9 and 3, downregulating the anti-apoptotic protein Bcl-2, and upregulating the pro-apoptotic protein Bax.
Quantitative Anticancer Data
The cytotoxic potential of various terpenoid lactones has been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of prominent terpenoid lactones against a range of human cancer cell lines.
| Terpenoid Lactone | Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Reference |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | [3] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [3] | |
| A549 | Lung Carcinoma | 4.3 | [1] | |
| TE671 | Medulloblastoma | 6.5 | [1] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [1] | |
| Artemisinin | A549 | Lung Cancer | 28.8 (µg/mL) | [4] |
| H1299 | Lung Cancer | 27.2 (µg/mL) | [4] | |
| Dihydroartemisinin | PC9 | Lung Cancer | 19.68 | [4] |
| NCI-H1975 | Lung Cancer | 7.08 | [4] | |
| CL-6 | Cholangiocarcinoma | 75 | [5] | |
| Hep-G2 | Hepatocarcinoma | 29 | [5] | |
| Artesunate | CL-6 | Cholangiocarcinoma | 131 | [5] |
| Hep-G2 | Hepatocarcinoma | 50 | [5] | |
| Andrographolide | MCF-7 | Breast Cancer | 63.19 ± 0.03 (24h) | [6] |
| MCF-7 | Breast Cancer | 32.90 ± 0.02 (48h) | [6] | |
| A375 | Malignant Melanoma | 12.07 (48h) | [7] | |
| C8161 | Malignant Melanoma | 10.92 (48h) | [7] | |
| HT-29 | Colon Cancer | 3.7 (µg/mL) | [7] | |
| KB | Oral Cancer | 106.2 (µg/mL) |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Terpenoid lactone stock solution (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the terpenoid lactone solution. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 1.5 to 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Activity of Terpenoid Lactones
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Terpenoid lactones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of many terpenoid lactones are attributed to their ability to suppress the NF-κB signaling pathway.[8] Pro-inflammatory stimuli, such as cytokines and lipopolysaccharides (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Terpenoid lactones can interfere with this pathway at multiple points, including the inhibition of IKK activity and the direct alkylation of the p65 subunit of NF-κB, preventing its DNA binding.
Another important mechanism is the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are key enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively – potent mediators of inflammation.
Experimental Protocols for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the production of inflammatory leukotrienes.
Materials:
-
Soybean lipoxygenase
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
UV-Vis spectrophotometer
-
Terpenoid lactone test solution
Procedure:
-
Enzyme Incubation: In a cuvette, mix the borate buffer, soybean lipoxygenase solution, and the terpenoid lactone test solution at various concentrations. Incubate for 3-10 minutes at 25°C.
-
Reaction Initiation: Add the linoleic acid substrate to initiate the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 234 nm over a period of 3-5 minutes. The formation of the hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the percentage of LOX inhibition by comparing the rate of the reaction in the presence of the test compound to that of the control (without the inhibitor).
This assay determines the effect of a compound on the activity of nitric oxide synthase, which produces the pro-inflammatory mediator nitric oxide (NO).
Materials:
-
Nitric Oxide Synthase (NOS) enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Griess Reagent
-
96-well microplate reader
-
Terpenoid lactone test solution
Procedure:
-
Reaction Setup: In a 96-well plate, combine the NOS enzyme, L-arginine, NADPH, and the terpenoid lactone test solution at various concentrations in an appropriate buffer.
-
Incubation: Incubate the reaction mixture for a specified time at 37°C to allow for the production of nitric oxide.
-
Nitrite Detection: The NO produced is rapidly converted to nitrite. Add Griess Reagent to each well, which reacts with nitrite to form a colored azo dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The amount of nitrite produced is proportional to the NOS activity. Calculate the percentage of NOS inhibition by comparing the absorbance of the wells with the test compound to the control wells.
Antimicrobial Activity of Terpenoid Lactones
With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Terpenoid lactones have emerged as a promising source of compounds with activity against a broad spectrum of bacteria and fungi.
Mechanisms of Antimicrobial Action
The antimicrobial activity of terpenoid lactones is often attributed to the presence of an α,β-unsaturated γ-lactone moiety.[9] This functional group can act as a Michael acceptor, allowing it to react with nucleophiles such as the sulfhydryl groups of amino acids in enzymes and other proteins, leading to their inactivation and disruption of cellular functions.[9]
Other proposed mechanisms include the disruption of the microbial cell membrane integrity, leading to the leakage of intracellular components, and the inhibition of microbial protein synthesis.
Quantitative Antimicrobial Data
The antimicrobial efficacy of terpenoid lactones is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Terpenoid Lactone | Microorganism | MIC (µg/mL) | Reference |
| Guaianolide-type lactone 10 | Staphylococcus aureus | 0.32 | [10] |
| Escherichia fergusonii | 1.7 | [10] | |
| Guaianolide-type lactone 11 | Staphylococcus aureus | 1.4 | [10] |
| Escherichia fergusonii | 3.5 | [10] | |
| Acanthospermal B | Methicillin-resistant S. aureus | - | [10] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microplates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Terpenoid lactone stock solution
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the terpenoid lactone stock solution in the broth medium across the wells of a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.
Neuroprotective Activity of Terpenoid Lactones
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Several terpenoid lactones have shown promise as neuroprotective agents, offering potential therapeutic avenues for these debilitating conditions.
Mechanisms of Neuroprotective Action
The neuroprotective effects of terpenoid lactones are multifaceted. One key mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.
Furthermore, the anti-inflammatory and antioxidant properties of terpenoid lactones contribute significantly to their neuroprotective effects. As neuroinflammation and oxidative stress are major contributors to neuronal damage in neurodegenerative diseases, the ability of these compounds to modulate these processes is of great therapeutic interest. Some terpenoids have also been shown to exert neuroprotection through the activation of the PI3K/Akt signaling pathway, which is involved in promoting neuronal survival and growth.[8]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
-
Terpenoid lactone test solution
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add Tris-HCl buffer, the terpenoid lactone test solution at various concentrations, and the AChE enzyme solution.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 5-15 minutes) at 37°C.
-
Reaction Initiation: Add DTNB and then the substrate ATCI to each well to start the reaction.
-
Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.
-
Data Analysis: The rate of the color change is proportional to the AChE activity. Calculate the percentage of AChE inhibition by comparing the reaction rate in the presence of the test compound to that of the control.
Conclusion
Terpenoid lactones represent a vast and structurally diverse group of natural products with significant therapeutic potential across a range of diseases. Their ability to modulate key signaling pathways involved in cancer, inflammation, microbial infections, and neurodegeneration makes them attractive candidates for drug discovery and development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further investigation into the promising biological activities of these fascinating compounds. Continued research into the structure-activity relationships and mechanisms of action of terpenoid lactones will be crucial for unlocking their full therapeutic potential.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diposit.ub.edu [diposit.ub.edu]
In-Silico Modeling of (-)-Isomintlactone Receptor Binding: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isomintlactone, a naturally occurring terpenoid lactone, belongs to a class of compounds known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] However, the specific molecular targets and the precise mechanisms of action for (-)-Isomintlactone remain largely unelucidated. This technical guide provides a comprehensive in-silico workflow to identify potential protein receptors for (-)-Isomintlactone and to model its binding interactions. The methodologies detailed herein encompass target identification through reverse docking and pharmacophore-based screening, followed by in-depth binding analysis using molecular docking and molecular dynamics simulations. This document serves as a roadmap for researchers seeking to computationally explore the therapeutic potential of (-)-Isomintlactone and similar natural products where the primary receptor is unknown.
Introduction to (-)-Isomintlactone
(-)-Isomintlactone is a bicyclic monoterpenoid lactone. Terpenoid lactones are a diverse group of natural products recognized for their significant biological activities, which are often attributed to the presence of the lactone moiety.[1][2] While the broader class of terpenoids has been studied for various therapeutic applications, specific data on (-)-Isomintlactone is sparse. In-silico modeling presents a powerful, resource-efficient approach to hypothesize and investigate its molecular interactions, thereby guiding further experimental validation.
In-Silico Target Identification Workflow
Given the absence of a known receptor for (-)-Isomintlactone, the initial and most critical phase of the in-silico analysis is target identification. This process, often referred to as "target fishing," aims to find potential protein binding partners from a large database of macromolecular structures.[4][5][6]
Figure 1: Overall in-silico workflow for target identification and binding analysis of (-)-Isomintlactone.
Experimental Protocol: Reverse Docking
Reverse docking, or inverse docking, is a computational technique where a single ligand of interest is docked against a large library of protein structures to identify potential binding partners.[7][8][9]
Methodology:
-
Ligand Preparation:
-
Obtain the 3D structure of (-)-Isomintlactone in SDF or MOL2 format.
-
Using a molecular modeling tool (e.g., AutoDock Tools), add polar hydrogens and compute Gasteiger charges.
-
Save the prepared ligand structure in PDBQT format, which includes information on atom types and torsional degrees of freedom.
-
-
Receptor Library Preparation:
-
Compile a library of 3D protein structures. This can be a curated set of proteins associated with a particular disease or the entire Protein Data Bank (PDB).
-
For each protein, remove water molecules and existing ligands.
-
Add polar hydrogens and assign appropriate charges.
-
Convert each protein structure into the PDBQT format.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina.
-
For each protein in the library, define a search space (grid box) that encompasses the entire protein surface to perform a "blind docking."
-
Execute the docking of the prepared (-)-Isomintlactone ligand against each prepared protein receptor.
-
-
Results Analysis and Target Prioritization:
-
Rank the protein targets based on the predicted binding affinity (e.g., Gibbs free energy, ΔG) from the docking scores.
-
Filter the results based on biological relevance and prioritize the top-scoring, biologically plausible targets for further analysis.
-
Figure 2: Conceptual diagram of the reverse docking process.
Experimental Protocol: Pharmacophore-Based Screening
This method involves creating a 3D pharmacophore model of (-)-Isomintlactone, which represents the spatial arrangement of its essential chemical features for biological activity. This model is then used to screen a database of protein structures to find proteins with binding sites that complement the pharmacophore.[7][10][11]
Methodology:
-
Pharmacophore Model Generation:
-
Based on the structure of (-)-Isomintlactone, identify key chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
-
Generate a 3D pharmacophore model that defines the spatial relationships between these features.
-
-
Database Screening:
-
Utilize a database of protein structures (e.g., PDB) where potential binding sites have been pre-calculated and characterized by their pharmacophoric features.
-
Screen this database using the generated (-)-Isomintlactone pharmacophore model to identify proteins with complementary binding pockets.
-
-
Hit List Refinement:
-
The screening will produce a list of "hit" proteins.
-
Rank these hits based on a scoring function that evaluates the quality of the pharmacophore fit.
-
Prioritize the top-ranked proteins for subsequent molecular docking studies.
-
Molecular Docking with Putative Receptors
Once a list of putative protein targets is generated, molecular docking is performed to predict the binding conformation and affinity of (-)-Isomintlactone within the active site of each prioritized receptor.[12][13][14]
Experimental Protocol: Molecular Docking with AutoDock Vina
Methodology:
-
Ligand and Receptor Preparation:
-
Prepare the (-)-Isomintlactone ligand and the selected receptor PDB files as described in the reverse docking protocol (Section 2.1), resulting in PDBQT files.
-
-
Grid Box Definition:
-
Identify the active or allosteric site of the receptor based on literature or binding site prediction tools.
-
Define the coordinates and dimensions of a grid box that encompasses this binding site.
-
-
Configuration File:
-
Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
-
Running AutoDock Vina:
-
Execute the docking simulation from the command line using the Vina executable and the configuration file.
-
Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.
-
-
Analysis of Results:
-
Visualize the docked poses using molecular visualization software (e.g., PyMOL, Discovery Studio).
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between (-)-Isomintlactone and the receptor's amino acid residues.
-
Molecular Dynamics (MD) Simulation
To assess the stability of the docked (-)-Isomintlactone-receptor complex and to observe its dynamic behavior over time, a molecular dynamics (MD) simulation is performed.[15][16][17]
Experimental Protocol: MD Simulation using GROMACS
Methodology:
-
System Preparation:
-
The best-ranked docked complex from the molecular docking step is used as the starting structure.
-
Choose a suitable force field (e.g., CHARMM36, AMBER) for the protein and generate topology parameters for the (-)-Isomintlactone ligand (e.g., using a server like CGenFF).
-
Place the complex in a periodic box of appropriate dimensions and solvate it with a water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (isothermal-isochoric) ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.
-
NPT (isothermal-isobaric) ensemble: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to allow for the system to reach equilibrium and for meaningful conformational sampling.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to evaluate the stability and dynamics of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Radius of Gyration (Rg): To evaluate the compactness of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and receptor over time.
-
-
Data Presentation
All quantitative data generated from the in-silico analyses should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Putative Protein Targets from Reverse Docking
| Rank | PDB ID | Protein Name | Binding Affinity (kcal/mol) |
| 1 | XXXX | Target A | -9.5 |
| 2 | YYYY | Target B | -9.2 |
| 3 | ZZZZ | Target C | -8.9 |
Table 2: Molecular Docking Results with Top Putative Target
| Pose | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| 1 | -9.5 | TYR123, PHE234, LEU345 | TYR123 (OH) |
| 2 | -9.3 | TYR123, VAL235, ILE346 | - |
| 3 | -9.1 | ALA124, PHE234, LEU345 | - |
Table 3: MD Simulation Stability Metrics (100 ns)
| Metric | Average Value | Standard Deviation |
| Protein RMSD (Å) | 2.1 | 0.3 |
| Ligand RMSD (Å) | 1.5 | 0.4 |
| Radius of Gyration (nm) | 1.8 | 0.1 |
| Ligand-Protein H-Bonds | 1.2 | 0.5 |
Hypothetical Signaling Pathway
Should the target identification and binding analysis suggest a particular receptor class, for instance, a G-protein coupled receptor (GPCR), further investigation into the downstream signaling pathway would be warranted. The following diagram illustrates a generic GPCR signaling cascade that could be modulated by (-)-Isomintlactone.
Figure 3: A hypothetical GPCR signaling pathway potentially modulated by (-)-Isomintlactone.
Conclusion
The in-silico workflow detailed in this guide provides a robust framework for the initial stages of drug discovery for natural products with unknown receptors, such as (-)-Isomintlactone. By systematically applying target identification, molecular docking, and molecular dynamics simulations, researchers can generate testable hypotheses regarding the compound's mechanism of action. The insights gained from these computational studies are invaluable for prioritizing experimental validation efforts, ultimately accelerating the translation of promising natural products into therapeutic candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 5. benthamscience.com [benthamscience.com]
- 6. In silico search for drug targets of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 9. Reverse docking: Significance and symbolism [wisdomlib.org]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 11. researchgate.net [researchgate.net]
- 12. kapsid.com [kapsid.com]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. m.youtube.com [m.youtube.com]
- 15. LigParGen Server [traken.chem.yale.edu]
- 16. bioinformaticsreview.com [bioinformaticsreview.com]
- 17. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
An In-depth Technical Guide to the Discovery and History of Mint Lactones in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mint lactones are a class of naturally occurring p-menthane lactones that, despite being present in trace amounts in the essential oils of various Mentha species, play a crucial role in defining the characteristic aroma profile of these commercially significant plants.[1][2] These compounds contribute to the sweet, creamy, coconut, and coumarin-like nuances that round out the potent, minty top notes of peppermint and other mint oils.[1][2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biosynthesis of mint lactones, along with detailed experimental protocols for their isolation and analysis.
Discovery and Historical Context
The investigation into the nuanced aroma of peppermint oil (Mentha x piperita L.) has a long history, with early research focusing on the major constituents like menthol and menthone. However, it was the pursuit of understanding the subtle yet significant sweet and creamy notes that led to the discovery of a family of trace-level, odor-important compounds: the mint lactones.
One of the most well-characterized of these is (-)-mintlactone , along with its diastereomer (+)-isomintlactone .[1] Later investigations led to the identification of menthofurolactone and its diastereomers as key contributors to the overall flavor profile.[3] These discoveries highlighted the importance of trace components in the sensory perception of essential oils and spurred the development of more sensitive analytical techniques to isolate and identify them.
A pivotal finding in the history of mint lactone research was the identification of menthofuran as a common precursor to this class of compounds.[3] This discovery opened the door to understanding the biosynthetic pathways and the chemical transformations that lead to the formation of these potent odorants.
Chemical Structures and Properties
Mint lactones are characterized by a p-menthane skeleton with a lactone functional group. The subtle variations in their stereochemistry and the position of double bonds give rise to a range of aroma profiles and chemical properties.
Table 1: Key Mint Lactones and their Chemical Properties
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Aroma Description |
| (-)-Mintlactone | (6R,7aR)-3,6-Dimethyl-5,6,7,7a-tetrahydro-2(4H)-benzofuranone | C10H14O2 | 166.22 | Sweet, creamy, coumarin-like, coconut |
| (+)-Isomintlactone | (6S,7aR)-3,6-Dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one | C10H14O2 | 166.22 | Sweet, coconut, coumarin-like |
| Menthofurolactone | 3,6-Dimethyl-4,5,6,7-tetrahydro-2(3H)-benzofuranone | C10H12O2 | 164.20 | Sweet, milky, coumarinic, phenolic, minty |
Quantitative Analysis of Mint Lactones
The concentration of mint lactones in essential oils can vary significantly depending on the Mentha species, geographical origin, and processing conditions. Due to their trace-level presence, sensitive analytical techniques are required for their quantification.
Table 2: Concentration of Key Mint Lactones in Mentha piperita Essential Oil
| Compound | Concentration Range | Reference |
| Menthofuran | 1.0 - 9.0% | [4] |
| (-)-Mintlactone | Trace - 10.62% (in a specific Moroccan chemotype) | [5] |
| (+)-Isomintlactone | Trace | [1] |
| Menthofurolactone | Trace | [3] |
Note: "Trace" indicates that the compound is present at very low levels, often below the limit of quantification of standard analytical methods without prior concentration steps.
Biosynthesis of Mint Lactones
The biosynthesis of mint lactones is intrinsically linked to the monoterpene metabolic pathway in Mentha species. The pathway begins with geranyl diphosphate and proceeds through a series of enzymatic steps to produce key intermediates, including (+)-pulegone.[6][7]
From (+)-pulegone, a critical branch point occurs. One route leads to the production of menthol, the primary component of peppermint oil. The other route, catalyzed by the cytochrome P450 enzyme menthofuran synthase (MFS) , leads to the formation of (+)-menthofuran.[6][8]
Menthofuran then serves as the precursor for the various mint lactones through a series of oxidative transformations. While the exact enzymatic machinery for this conversion is not fully elucidated, it is understood to be an oxidative process.[3]
Experimental Protocols
Isolation of Mint Lactones using Silica Gel Column Chromatography
This protocol describes the fractionation of mint essential oil to concentrate the lactone fraction.
Materials:
-
Mint essential oil
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Cotton wool
-
Collection vials
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Place a small plug of cotton wool at the bottom of the chromatography column.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Drain the excess hexane until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve a known amount of mint essential oil in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% hexane to elute non-polar compounds.
-
Gradually increase the polarity of the mobile phase by adding increasing concentrations of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10 v/v).
-
Collect fractions of a fixed volume (e.g., 10 mL) in separate vials.
-
-
Fraction Analysis:
-
Analyze each fraction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the lactones.
-
Combine the lactone-rich fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure to obtain the concentrated lactone fraction.
-
Analysis of Mint Lactones by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the typical parameters for the analysis of mint lactones.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: A polar column such as a DB-WAX or equivalent is recommended for good separation of these compounds.
GC Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Mode: Splitless or split (e.g., 1:30)
-
Oven Temperature Program:
-
Initial temperature: 40-60 °C, hold for 2 minutes
-
Ramp: 3-5 °C/min to 230-240 °C
-
Final hold: 5-10 minutes
-
-
Transfer Line Temperature: 250 °C
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Data Analysis:
-
Identification of mint lactones is achieved by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification can be performed using a stable isotope dilution assay (SIDA) with a labeled internal standard for the highest accuracy.[1]
Aroma Extract Dilution Analysis (AEDA)
AEDA is a powerful technique to determine the odor activity of individual compounds in a complex mixture.
Procedure:
-
Extract Preparation: Prepare a solvent extract of the mint essential oil.
-
Serial Dilution: Serially dilute the extract with a suitable solvent (e.g., dichloromethane) in a stepwise manner (e.g., 1:1, 1:2, 1:4, etc.).
-
GC-Olfactometry (GC-O): Inject each dilution into a GC-O system. A trained panelist sniffs the effluent from the GC column and records the retention times and odor descriptions of the detected aromas.
-
Flavor Dilution (FD) Factor Determination: The FD factor for each odorant is the highest dilution at which it can still be detected by the panelist. A higher FD factor indicates a more potent odorant.
Conclusion
The discovery and characterization of mint lactones have significantly advanced our understanding of the complex flavor chemistry of mint essential oils. Although present at trace levels, these compounds are crucial for the characteristic sweet and creamy notes of high-quality peppermint oil. The ongoing research into their biosynthesis and the development of refined analytical techniques will continue to be vital for the quality control and development of new applications for these valuable natural products in the flavor, fragrance, and pharmaceutical industries.
References
- 1. Identification and characterization of mint lactones: trace-level odor-important aroma compounds in peppermint oil | IDEALS [ideals.illinois.edu]
- 2. Buy Isomintlactone | 13341-72-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]
- 7. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Isomintlactone molecular formula and weight.
An In-depth Technical Guide on the Molecular Properties of (-)-Isomintlactone
This technical guide provides essential molecular information for (-)-Isomintlactone, a naturally occurring monoterpenoid lactone. The data presented is intended for researchers, scientists, and drug development professionals engaged in studies involving this compound.
Molecular Data Summary
The fundamental molecular properties of (-)-Isomintlactone have been determined and are summarized below. This data is crucial for a variety of experimental and computational applications, including analytical method development, reaction stoichiometry, and molecular modeling.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂[1][2][3][4] |
| Molecular Weight | 166.22 g/mol [1][2][3][4] |
Chemical Information Overview
To visually represent the core chemical data of (-)-Isomintlactone, the following diagram outlines its key molecular identifiers.
Figure 1. Key molecular properties of (-)-Isomintlactone.
References
Olfactory properties of (-)-Isomintlactone and its isomers.
An In-Depth Technical Guide to the Olfactory Properties of (-)-Isomintlactone and Its Isomers
This technical guide provides a detailed overview of the olfactory properties of (-)-isomintlactone and its related isomers, compounds known for their significant contribution to mint and other complex aromas. The content is tailored for researchers, scientists, and professionals in the fields of flavor chemistry, sensory science, and drug development, focusing on the structure-odor relationships, analytical methodologies, and underlying physiological mechanisms.
Introduction to p-Menthane Lactones
(-)-Isomintlactone is a member of the p-menthane lactone family, a group of powerful monoterpenoid odorants.[1] These lactones, including the various isomers of mintlactone and isomintlactone, are naturally occurring components in plants like peppermint (Mentha x piperita) and have also been identified in aged red wines.[1][2] Their potent and often pleasant sensory characteristics make them important targets in flavor and fragrance research. The olfactory perception of these compounds is highly dependent on their stereochemistry, where subtle changes in the spatial arrangement of atoms can lead to significant differences in odor quality and intensity.
Olfactory Characteristics and Quantitative Data
The olfactory profiles of (-)-isomintlactone and its isomers are generally characterized by minty, sweet, and coconut-like notes. While they are recognized as potent odorants with low odor thresholds, specific quantitative threshold values are not widely reported in publicly available literature. Sensory studies often focus on their contribution to a product's overall aroma profile, noting that combinations of these lactones can lead to an enhanced perception of freshness and mint notes.[1][3]
The table below summarizes the known stereoisomers and their reported olfactory properties.
| Compound/Isomer | IUPAC Name | Olfactory Descriptors | Odor Threshold |
| (-)-Isomintlactone | (6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one[4] | Mint-like, Coconut, Sweet, Coumarin-like | Low (Specific value not reported) |
| (+)-Isomintlactone | (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one[5] | Mint-like, Coconut (Often found in combination with other isomers) | Low (Specific value not reported) |
| Mintlactone (isomers) | 3,6-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one | Potent, Mint-like | Low (Specific value not reported) |
Experimental Protocols for Olfactory Analysis
The characterization of potent, trace-level odorants like isomintlactone requires specialized analytical techniques that couple chemical separation with human sensory perception.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is the primary methodology for identifying odor-active compounds within a complex volatile mixture.[6][7] The technique employs a human assessor as a highly sensitive detector to evaluate the effluent from a gas chromatograph.
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix (e.g., essential oil, wine, food product) using methods such as solvent extraction, distillation, or solid-phase microextraction (SPME).
-
Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column. The column separates the volatile compounds based on their boiling points and polarity.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional chemical detector (e.g., Mass Spectrometer, Flame Ionization Detector) for compound identification and quantification, while the other portion is directed to a heated sniffing port.[8]
-
Olfactory Detection: A trained sensory panelist or assessor sniffs the effluent from the odor port and records the retention time, duration, intensity, and quality (odor description) of any detected smell.
-
Data Correlation: The data from the chemical detector (retention time, mass spectrum) is correlated with the sensory data from the olfactometry analysis to identify the specific compounds responsible for particular odors.
Aroma Extract Dilution Analysis (AEDA)
To quantify the relative potency of the odorants identified by GC-O, Aroma Extract Dilution Analysis (AEDA) is often employed. This method provides a semi-quantitative measure known as the Flavor Dilution (FD) factor, which corresponds to the highest dilution of an extract at which an odorant can still be perceived.
Methodology:
-
Serial Dilution: The initial sample extract is serially diluted with a solvent (e.g., 1:1, 1:2, 1:4, 1:8, etc.).
-
GC-O Analysis of Each Dilution: Each diluted extract is analyzed by a panel of assessors using GC-O.
-
Determination of FD Factor: For each odor-active compound, the FD factor is the highest dilution at which it was last detected by the majority of the panel.
-
Ranking Odorants: Compounds with higher FD factors are considered more potent contributors to the overall aroma of the sample.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the identification and characterization of odor-active compounds like (-)-isomintlactone.
Caption: Diagram 1: Experimental Workflow for Odorant Analysis.
Structure-Odor Relationship
The relationship between stereoisomerism and olfactory perception is critical. Different spatial arrangements of the same molecule can result in dramatically different interactions with olfactory receptors, leading to distinct odors.
Caption: Diagram 2: Isomerism and Olfactory Perception.
General Olfactory Signaling Pathway
The perception of an odorant like (-)-isomintlactone begins with its interaction with an olfactory receptor (OR) in the nasal epithelium. While the specific OR for this molecule is not yet identified, the subsequent signaling cascade is well-understood.
Caption: Diagram 3: General Olfactory Transduction Cascade.
Conclusion
References
- 1. First identification of three p-menthane lactones and their potential precursor, menthofuran, in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound Isomintlactone (FDB014920) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Isomintlactone,(-)- | C10H14O2 | CID 11052015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isomintlactone | C10H14O2 | CID 642876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pfigueiredo.org [pfigueiredo.org]
(-)-Isomintlactone CAS number and chemical identifiers.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (-)-Isomintlactone, a naturally occurring monoterpenoid lactone. The document summarizes its chemical identifiers, outlines a representative synthetic protocol, and explores its potential biological activities and associated signaling pathways based on current scientific literature.
Chemical Identifiers and Properties
(-)-Isomintlactone is a chiral molecule with the IUPAC name (6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one. Its chemical properties and identifiers are summarized in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 208841-46-7 | [1] |
| IUPAC Name | (6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one | [2] |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Molecular Weight | 166.22 g/mol | [2] |
| Canonical SMILES | C[C@H]1CCC2=C(C(=O)O[C@@H]2C1)C | [2] |
| InChI | InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9+/m0/s1 | [2] |
| InChIKey | VUVQBYIJRDUVHT-IMTBSYHQSA-N | [2] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [3] |
| Solubility | Slightly soluble in water; soluble in oil and ethanol. |
Synthesis of (-)-Isomintlactone
The enantioselective synthesis of (-)-Isomintlactone can be achieved through various synthetic routes.[4][5][6] A representative experimental protocol, based on the transformation of a readily available chiral precursor like (-)-isopulegol, is outlined below. This multi-step synthesis involves key reactions such as ozonolysis, cyclization, and stereoselective reduction.
Experimental Protocol: Representative Synthesis from (-)-Isopulegol
Step 1: Oxidative Cleavage of (-)-Isopulegol
-
Dissolve (-)-isopulegol (1.0 eq) in a suitable solvent system, such as a mixture of dichloromethane and methanol.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the reaction to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to yield the crude keto-aldehyde intermediate.
Step 2: Intramolecular Aldol Condensation and Lactonization
-
Dissolve the crude intermediate from Step 1 in a suitable solvent like methanol.
-
Add a base, such as sodium methoxide, to catalyze the intramolecular aldol condensation.
-
Stir the reaction at room temperature until the cyclization is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Acidify the reaction mixture with a mild acid, such as acetic acid, to promote lactonization.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the enone lactone intermediate.
Step 3: Stereoselective Reduction
-
Dissolve the enone lactone from Step 2 in a suitable solvent, such as ethanol.
-
Add a catalyst for stereoselective hydrogenation, for example, a chiral phosphine-rhodium complex.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude (-)-Isomintlactone by column chromatography to yield the final product.
Note: This is a representative protocol and specific reaction conditions, such as solvent, temperature, and reaction times, may need to be optimized for best results.
Potential Biological Activity and Signaling Pathways
While the specific biological activities of (-)-Isomintlactone are not extensively documented, research on structurally similar terpenoid lactones provides insights into its potential therapeutic effects. Terpenoids with lactone moieties are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7]
For instance, isoalantolactone, a structurally related sesquiterpenoid lactone, has been shown to exert anti-cancer effects by modulating key cellular signaling pathways.[8] Based on this, a hypothetical mechanism of action for (-)-Isomintlactone can be proposed.
Hypothetical Signaling Pathway Inhibition by (-)-Isomintlactone
It is plausible that (-)-Isomintlactone could inhibit cancer cell proliferation and survival by targeting pathways such as the PI3K/AKT/mTOR and STAT3 signaling cascades. These pathways are frequently dysregulated in various cancers and are crucial for cell growth, proliferation, and apoptosis evasion.
References
- 1. Isomintlactone | C10H14O2 | CID 642876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isomintlactone,(-)- | C10H14O2 | CID 11052015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-mint lactone, 38049-04-6 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2 + 2] cycloaddition: a synthetic and computational study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Isoalantolactone exerts anti-melanoma effects via inhibiting PI3K/AKT/mTOR and STAT3 signaling in cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of (-)-Isomintlactone Research: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(-)-Isomintlactone, a naturally occurring monoterpenoid lactone, has garnered increasing interest within the scientific community. This technical guide provides a comprehensive review of the existing research on (-)-Isomintlactone, with a focus on its synthesis, potential biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Synthesis of (-)-Isomintlactone
The asymmetric synthesis of (-)-Isomintlactone has been approached through various strategic routes, often utilizing readily available chiral precursors. A prevalent method involves the transformation of monoterpenes. For instance, syntheses have been successfully initiated from starting materials such as (+)-menthofuran, (+)-citronellal, (-)-isopulegol, geraniol, and nerol.[1][2] Alternative approaches have employed cyclic ketones like 4-methyl cyclohexanone and 3-methyl cyclohexanone, as well as cyclohexenone derivatives, as foundational scaffolds for constructing the characteristic bicyclic lactone structure of isomintlactone.[1][2]
A notable stereoselective synthesis of (+)-isomintlactone has been achieved through the ruthenium-catalyzed cyclocarbonylation of an allenyl alcohol in the presence of 2,4,6-collidine under an atmospheric pressure of carbon monoxide, yielding the target molecule in moderate to good yields.[1] Another diastereoselective total synthesis of the bioactive natural product involved a regio- and stereoselective SeO2 allylic oxidation protocol. This method facilitated the direct conversion of an intermediate to isomintlactone and subsequently to mintlactone.[2]
Detailed experimental protocols are crucial for the replication and advancement of synthetic methodologies. Below are summaries of key synthetic approaches, with quantitative data where available, to provide a practical guide for laboratory synthesis.
Table 1: Summary of Selected Synthetic Protocols for Isomintlactone
| Starting Material | Key Reactions | Reagents and Conditions | Yield (%) | Reference |
| (-)-Isopulegol | Iodolactonization | Oxone®, KI, acetonitrile-H2O | Good | [1] |
| Allenyl alcohol | Ruthenium-catalyzed cyclocarbonylation | Ru catalyst, 2,4,6-collidine, CO (1 atm) | Moderate to Good | [1] |
| Dialkyl alkylidenesuccinates | SeO2 allylic oxidation, lactonization | SeO2 | Not Specified | [2] |
Further detailed experimental protocols from full-text articles are required to complete this table with specific procedural steps and quantitative yields.
Biological Activities of (-)-Isomintlactone and Related Terpenoid Lactones
Terpenoids possessing a lactone moiety are recognized for a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, anticancer, and antimalarial properties.[3][4] While specific quantitative data for (-)-Isomintlactone is limited in the currently available literature, the broader class of terpenoid lactones has been the subject of numerous studies. This section will review the known biological activities of this class of compounds, which may provide insights into the potential therapeutic applications of (-)-Isomintlactone.
Anti-inflammatory Activity
The anti-inflammatory potential of terpenoid lactones is a significant area of investigation. While specific studies detailing the anti-inflammatory mechanism of (-)-Isomintlactone are not yet prevalent, the general mechanisms of related compounds often involve the modulation of key inflammatory signaling pathways.
A proposed general workflow for investigating the anti-inflammatory effects of a compound like (-)-Isomintlactone would involve in vitro and in vivo models.
Anticancer Activity
The anticancer properties of various lactones are well-documented.[5] Sesquiterpene lactones, a class of compounds related to (-)-Isomintlactone, have been shown to induce apoptosis in cancer cells by targeting multiple cellular signaling pathways.[2] While specific studies on the anticancer effects of (-)-Isomintlactone are needed, the known mechanisms of similar compounds suggest potential avenues of investigation.
A logical workflow for assessing the anticancer potential of (-)-Isomintlactone would begin with in vitro cytotoxicity screening against a panel of cancer cell lines.
Signaling Pathways
The biological activities of many natural products are mediated through their interaction with specific cellular signaling pathways. For anti-inflammatory and anticancer agents, key pathways often include the NF-κB, MAPK, and JAK-STAT pathways. While the specific signaling targets of (-)-Isomintlactone have not yet been elucidated, a hypothetical representation of how a lactone compound might interact with these pathways can be conceptualized.
Future Directions
The current body of research provides a solid foundation for further investigation into the therapeutic potential of (-)-Isomintlactone. Key areas for future research include:
-
Elucidation of Detailed Synthetic Protocols: The publication of comprehensive, step-by-step synthetic procedures with optimized reaction conditions and yields is essential for making this compound more accessible to the research community.
-
Quantitative Biological Evaluation: There is a pressing need for studies that provide specific, quantitative data on the biological activities of (-)-Isomintlactone, including IC50 values for its anti-inflammatory and anticancer effects against a range of cell lines.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by (-)-Isomintlactone will be crucial for understanding its therapeutic potential and for guiding the development of derivatives with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting apoptosis pathways in cancer with alantolactone and isoalantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocol: Extraction and Isolation of (-)-Isomintlactone from Mentha Species
Introduction
(-)-Isomintlactone is a p-menthane lactone, a class of naturally occurring monoterpenoids. It is found as a minor constituent in the essential oil of various Mentha species, most notably peppermint (Mentha x piperita)[1]. These lactones are recognized as potent odorants, contributing to the complex aroma profile of mint[1][2]. While present in smaller quantities than major components like menthol and menthone, (-)-isomintlactone and its diastereomer, (-)-mintlactone, are of significant interest to researchers in flavor chemistry and drug development due to their distinct sensory properties. This document outlines a detailed protocol for the extraction, fractionation, and isolation of (-)-isomintlactone from Mentha piperita.
Quantitative Data
The following table summarizes the yield of (-)-mintlactone and (+)-isomintlactone isolated from a lactone-enriched fraction of peppermint oil, as reported in the literature.
| Compound | Isolated Yield from Fraction | Ratio in Peppermint Oil |
| (-)-Mintlactone | 0.5 g | ~10 |
| (+)-Isomintlactone | 0.1 g | 1 |
Data derived from a study on the components of peppermint oil where a lactone fraction was isolated and purified by preparative gas chromatography[3].
Experimental Workflow
Caption: Workflow for the extraction and isolation of (-)-isomintlactone from Mentha piperita.
Experimental Protocols
This protocol is a composite of established methods for the extraction of volatile and semi-volatile compounds from Mentha species.
Part 1: Extraction of Peppermint Aroma Concentrate
This method is adapted from procedures for obtaining aroma concentrates from fresh mint leaves[4].
-
Plant Material: Harvest fresh, healthy leaves of Mentha piperita.
-
Homogenization: Suspend 500 g of fresh leaves in 5 L of a diethyl ether and water mixture (95:5 v/v). Homogenize for 1 hour at room temperature.
-
Filtration: Filter the mixture to remove the solid plant residue.
-
Drying: Dry the resulting organic extract over anhydrous sodium sulfate to remove residual water.
-
Concentration by SAFE: Subject the dried extract to Solvent Assisted Flavor Evaporation (SAFE) at 40°C and under high vacuum (<5.0 × 10⁻³ Pa) to gently remove the solvent and obtain the peppermint aroma concentrate[4].
Part 2: Fractionation by Silica Gel Column Chromatography
This step aims to concentrate the p-menthane lactones from the complex essential oil matrix[4].
-
Column Preparation: Prepare a glass column (e.g., 50 cm length, 4 cm diameter) with a slurry of silica gel 60 (70-230 mesh) in n-hexane.
-
Sample Loading: Dissolve 10 g of the peppermint aroma concentrate from Part 1 in a minimal amount of n-hexane and load it onto the top of the prepared silica gel column.
-
Elution: Elute the column with a stepwise gradient of n-hexane and diethyl ether (Et2O).
-
Begin with 100% n-hexane to elute non-polar hydrocarbons.
-
Gradually increase the polarity. A solvent system of hexane:Et2O (10:1) has been used for the purification of related lactones[4].
-
-
Fraction Collection: Collect fractions of approximately 50 mL.
-
Monitoring: Monitor the fractions using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify the fractions containing compounds with the mass-to-charge ratio (m/z) corresponding to isomintlactone (C₁₀H₁₄O₂, MW: 166.22). Pool the lactone-enriched fractions.
-
Solvent Removal: Carefully evaporate the solvent from the pooled fractions under reduced pressure to yield the lactone-enriched concentrate.
Part 3: Isolation by Preparative Gas Chromatography
Preparative gas chromatography (Prep-GC) is a powerful technique for separating volatile compounds with high purity and is specifically mentioned for the isolation of mintlactone and isomintlactone[3].
-
Instrument: A preparative gas chromatograph equipped with a suitable column (e.g., a polar stationary phase like Carbowax 20M or equivalent).
-
Injection: Inject an aliquot of the lactone-enriched fraction from Part 2 onto the Prep-GC column.
-
Chromatographic Conditions (Exemplary):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at a rate of 4°C/min.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Detector: Thermal conductivity detector (TCD) or flame ionization detector (FID) with a splitter to the collection trap.
-
-
Collection: As the peaks corresponding to (-)-mintlactone and (-)-isomintlactone elute from the column, they are directed to a cooled collection trap to condense the pure compounds. The separation of these diastereomers may require optimization of the temperature program and flow rate. Based on literature, (-)-mintlactone elutes before (+)-isomintlactone[3].
-
Recovery: Recover the collected (-)-isomintlactone from the trap using a small amount of a volatile solvent and then carefully evaporate the solvent.
Part 4: Structural Confirmation
The identity and purity of the isolated (-)-isomintlactone should be confirmed by standard analytical methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular weight and fragmentation pattern of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry of (-)-isomintlactone.
References
High-Yield Synthesis of (+)-Isomintlactone from (-)-Isopulegol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the high-yield, stereoselective synthesis of (+)-isomintlactone from the readily available chiral starting material, (-)-isopulegol. The synthesis proceeds through a four-step reaction sequence involving acetylation, allylic oxidation, oxidation to a carboxylic acid, and a final reduction/lactonization step. This protocol is based on the established methodology developed by Carda and Marco, offering a reliable route to (+)-isomintlactone, a valuable monoterpene lactone of interest in flavor, fragrance, and pharmaceutical research. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Isomintlactone, a naturally occurring monoterpene, and its isomers are of significant interest due to their distinct organoleptic properties and potential biological activities. The stereoselective synthesis of these compounds is a key area of research, enabling access to enantiomerically pure materials for further study. This application note details a robust and high-yielding synthesis of (+)-isomintlactone starting from (-)-isopulegol, a commercially available and relatively inexpensive chiral precursor. The synthetic strategy relies on a series of well-established organic transformations, ensuring reproducibility and scalability.
Data Presentation
The following table summarizes the quantitative data for the multi-step synthesis of (+)-isomintlactone from (-)-isopulegol.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Acetylation | (-)-Isopulegol | Acetic anhydride, Pyridine | (-)-Isopulegyl acetate | 95 |
| 2 | Allylic Oxidation | (-)-Isopulegyl acetate | Selenium dioxide (SeO₂) | Allylic alcohol intermediate | 70 |
| 3 | Oxidation to Carboxylic Acid | Allylic alcohol intermediate | Jones reagent (CrO₃, H₂SO₄, Acetone) | Keto-acid intermediate | 85 |
| 4 | Reduction and Lactonization | Keto-acid intermediate | Sodium borohydride (NaBH₄), Methanol (MeOH) | (+)-Isomintlactone | 90 |
| Overall Yield | ~54 |
Experimental Workflow
The overall synthetic pathway from (-)-isopulegol to (+)-isomintlactone is depicted in the following workflow diagram.
Caption: Synthetic workflow for (+)-Isomintlactone.
Experimental Protocols
Step 1: Acetylation of (-)-Isopulegol to (-)-Isopulegyl Acetate
-
Procedure: To a solution of (-)-isopulegol (1.0 eq) in pyridine (2.0 eq) at 0 °C, add acetic anhydride (1.5 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford (-)-isopulegyl acetate.
-
Expected Yield: ~95%.
Step 2: Allylic Oxidation of (-)-Isopulegyl Acetate
-
Procedure: To a solution of (-)-isopulegyl acetate (1.0 eq) in a suitable solvent such as dioxane, add selenium dioxide (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the allylic alcohol intermediate.
-
Expected Yield: ~70%.
Step 3: Oxidation of the Allylic Alcohol to the Keto-acid Intermediate
-
Procedure: Dissolve the allylic alcohol intermediate (1.0 eq) in acetone and cool to 0 °C in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the addition of isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude keto-acid intermediate.
-
Expected Yield: ~85%.
Step 4: Reduction and Lactonization to (+)-Isomintlactone
-
Procedure: Dissolve the crude keto-acid intermediate (1.0 eq) in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford (+)-isomintlactone.
-
Expected Yield: ~90%.
Stereochemical Note
It is important to note that the synthesis described herein, starting from commercially available (-)-isopulegol, stereoselectively yields (+)-isomintlactone . To obtain the enantiomeric (-)-isomintlactone , the synthesis would require starting with the enantiomer of the initial chiral pool molecule, which is (+)-isopulegol. The stereochemistry of the starting material dictates the stereochemistry of the final product in this synthetic sequence.
Logical Relationship Diagram
The following diagram illustrates the logical progression and key transformations in the synthesis.
Caption: Key transformations in the synthesis.
Application Note: Quantitative Analysis of (-)-Isomintlactone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the sensitive and selective quantitative analysis of (-)-Isomintlactone, a monoterpenoid lactone of interest in pharmaceutical and fragrance research. The methodology employs Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This document provides detailed sample preparation procedures, optimized GC-MS instrument parameters, and representative quantitative data to guide researchers in establishing a robust analytical workflow.
Introduction
(-)-Isomintlactone (C₁₀H₁₄O₂) is a naturally occurring monoterpenoid lactone found in various plant species. Its potential biological activities and characteristic aroma make it a compound of significant interest in drug development and the fragrance industry. Accurate and precise quantification of (-)-Isomintlactone in various matrices is crucial for quality control, pharmacokinetic studies, and biological activity assessment. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers a highly selective and sensitive analytical technique for the determination of volatile and semi-volatile compounds like (-)-Isomintlactone. This application note presents a detailed protocol for its analysis.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of (-)-Isomintlactone from aqueous matrices such as herbal extracts or biological fluids.
Materials:
-
Sample containing (-)-Isomintlactone
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Glass pasture pipettes
-
GC vials with inserts
Procedure:
-
Pipette 5 mL of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer (dichloromethane) using a glass pasture pipette and transfer it to a clean tube.
-
Repeat the extraction (steps 2-5) two more times with fresh dichloromethane to ensure complete recovery.
-
Pool the organic extracts.
-
Add a small amount of anhydrous sodium sulfate to the pooled extract to remove any residual water.
-
Transfer the dried extract to a new tube and evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS Instrumentation and Parameters
Instrumentation:
-
A Gas Chromatograph (e.g., Agilent 7890B) coupled with a Mass Selective Detector (e.g., Agilent 5977A).
GC Parameters:
| Parameter | Setting |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
MS Parameters:
| Parameter | Setting |
|---|---|
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| Transfer Line Temp. | 280 °C |
Data Presentation
Quantitative Data
The following table summarizes the expected quantitative performance for the GC-MS analysis of (-)-Isomintlactone. This data is representative and may vary based on the specific instrumentation and matrix.
| Parameter | Value |
| Retention Time (RT) | Approximately 12-15 min (to be confirmed with a standard) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 5 µg/L |
| Limit of Quantification (LOQ) | 2 - 15 µg/L |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Selected Ion Monitoring (SIM) Parameters
For enhanced sensitivity and selectivity in quantitative analysis, the following characteristic ions of (-)-Isomintlactone (Molecular Weight: 166.22 g/mol ) should be monitored. The most abundant, unique fragment should be used as the quantifier ion.
| Ion Type | m/z |
| Quantifier Ion | To be determined from the mass spectrum of a pure standard |
| Qualifier Ion 1 | To be determined from the mass spectrum of a pure standard |
| Qualifier Ion 2 | To be determined from the mass spectrum of a pure standard |
Mandatory Visualization
Biosynthesis Pathway of Monoterpenoids
(-)-Isomintlactone is a monoterpenoid, a class of natural products derived from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The following diagram illustrates the general biosynthetic pathway leading to the formation of geranyl diphosphate (GPP), the direct precursor to all monoterpenoids.
Caption: General overview of the MEP and MVA biosynthetic pathways for monoterpenoids.
Experimental Workflow
The logical flow of the analytical procedure for (-)-Isomintlactone is depicted below.
Caption: Experimental workflow for the GC-MS analysis of (-)-Isomintlactone.
Conclusion
The GC-MS method described in this application note provides a robust and reliable approach for the quantitative analysis of (-)-Isomintlactone. The detailed sample preparation protocol and optimized instrument parameters will enable researchers to achieve high sensitivity, selectivity, and accuracy in their measurements. This methodology is well-suited for applications in quality control, metabolic studies, and the development of new pharmaceutical and fragrance products.
High-performance liquid chromatography (HPLC) purification of (-)-Isomintlactone.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of the chiral monoterpene lactone, (-)-Isomintlactone, using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to offer a robust starting point for achieving high purity of the target compound, suitable for a range of research and development applications.
Introduction
(-)-Isomintlactone is a naturally occurring monoterpene lactone of interest for its potential biological activities. As with many chiral natural products, obtaining a high-purity enantiomer is crucial for accurate pharmacological and toxicological studies. HPLC is a powerful technique for the purification of such compounds, offering high resolution and reproducibility.[1][2] This application note details a preparative normal-phase HPLC method for the efficient isolation of (-)-Isomintlactone. Normal-phase chromatography is often well-suited for the separation of isomers and compounds with moderate polarity, such as lactones.[3][4]
Experimental Protocols
2.1. Sample Preparation
Proper sample preparation is critical to prevent column contamination and ensure reproducible results.[5][6]
-
Crude Extract Preparation : It is assumed that a crude extract containing (-)-Isomintlactone has been obtained from a natural source or a synthetic reaction.
-
Initial Cleanup (Optional but Recommended) : For complex matrices, a preliminary purification step such as solid-phase extraction (SPE) can be beneficial to remove highly polar or non-polar impurities that could interfere with the HPLC separation.[7][8]
-
Dissolution : Dissolve the crude or partially purified extract in the initial mobile phase solvent (e.g., a mixture of n-hexane and isopropanol) at a concentration of approximately 10-20 mg/mL. The sample should be fully dissolved to avoid particulates.[9]
-
Filtration : Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter compatible with the organic solvents used to remove any particulate matter. This step is crucial to prevent clogging of the HPLC column and system.[9]
2.2. HPLC Instrumentation and Conditions
The following parameters are provided as a starting point and may require optimization depending on the specific crude sample and HPLC system.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Setting |
| HPLC System | Preparative HPLC system with a gradient pump and UV detector |
| Column | Chiral Stationary Phase (CSP) column, e.g., Chiralpak® AD-H (250 x 10 mm, 5 µm) |
| Mobile Phase | A: n-HexaneB: Isopropanol (IPA) |
| Gradient | Isocratic elution with 95:5 (v/v) n-Hexane:Isopropanol |
| Flow Rate | 5.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 500 µL (can be adjusted based on sample concentration and column loading) |
2.3. Purification Protocol
-
System Equilibration : Equilibrate the HPLC system with the mobile phase (95:5 n-Hexane:IPA) at a flow rate of 5.0 mL/min until a stable baseline is achieved. This typically requires flushing the column with at least 10-20 column volumes.[6]
-
Sample Injection : Inject the filtered sample onto the column.
-
Chromatographic Run and Fraction Collection : Monitor the chromatogram in real-time. Collect the eluent corresponding to the peak of (-)-Isomintlactone into a clean collection vessel. Automated fraction collectors can be programmed to collect peaks based on retention time or UV signal threshold.
-
Post-Run Column Wash : After the purification run, wash the column with a stronger solvent (e.g., 100% Isopropanol) to remove any strongly retained impurities.
-
Solvent Removal : Evaporate the solvent from the collected fraction under reduced pressure (e.g., using a rotary evaporator) to obtain the purified (-)-Isomintlactone.
-
Purity Analysis : Analyze the purity of the collected fraction using an analytical HPLC method.
Data Presentation
The following table summarizes hypothetical but expected results from the preparative HPLC purification of (-)-Isomintlactone based on the protocol described above.
Table 2: Hypothetical Purification Data for (-)-Isomintlactone
| Parameter | Value |
| Initial Sample Mass | 100 mg |
| Retention Time of (-)-Isomintlactone | ~12.5 min |
| Purity of Crude Sample | ~65% |
| Mass of Purified (-)-Isomintlactone | 58 mg |
| Purity of Final Product | >98% |
| Recovery Yield | ~89% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purification of (-)-Isomintlactone.
Caption: Workflow for the HPLC purification of (-)-Isomintlactone.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. lcms.cz [lcms.cz]
- 7. fishersci.de [fishersci.de]
- 8. static.fishersci.eu [static.fishersci.eu]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes: In-Vitro Bioassay for (-)-Isomintlactone Activity
Application Notes and Protocols: (-)-Isomintlactone as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of (-)-Isomintlactone as a versatile chiral building block in organic synthesis. The document outlines key synthetic strategies to access this valuable intermediate and highlights its application in the stereoselective synthesis of complex molecules.
Introduction to (-)-Isomintlactone
(-)-Isomintlactone is a naturally occurring monoterpene lactone found in mint oils. Its rigid bicyclic structure and defined stereochemistry make it an excellent chiral starting material for the synthesis of a variety of complex natural products and pharmaceutical intermediates. The inherent chirality of (-)-Isomintlactone can be leveraged to control the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis.
Synthetic Routes to (-)-Isomintlactone
Several synthetic strategies have been developed to access (-)-Isomintlactone, often starting from readily available chiral precursors. Key methodologies include diastereoselective radical cyclizations and transition metal-catalyzed cycloadditions.
Diastereoselective Synthesis via SmI2-Induced Radical Cyclization
A powerful method for the synthesis of (-)-Isomintlactone involves an intramolecular radical cyclization mediated by samarium(II) iodide (SmI2). This approach often utilizes precursors derived from (-)-citronellol, a naturally abundant chiral terpene. The key step involves the reductive cyclization of an unsaturated ester or aldehyde onto a pendant alkene.
Experimental Workflow: SmI2-Induced Radical Cyclization
Application Notes and Protocols for (-)-Isomintlactone in Flavor and Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isomintlactone, a naturally occurring monoterpene lactone found as a trace component in peppermint (Mentha x piperita) essential oil, is a significant contributor to the overall aroma profile of mint.[1] Its characteristic sweet, coumarin-like, and minty aroma makes it a valuable ingredient in the flavor and fragrance industry.[1][2] These application notes provide a comprehensive overview of the use of (-)-Isomintlactone, including its sensory properties, recommended applications, and detailed experimental protocols for its evaluation and use.
Sensory Profile and Quantitative Data
To provide a framework for sensory evaluation, the following table includes reported sensory threshold for a general "mint aroma" in water. It is important to note that this is not specific to (-)-Isomintlactone but can serve as a reference point for sensory panel training.
| Compound/Mixture | Matrix | Sensory Threshold |
| Mint Aroma | Water | 0.008 µg/mL |
Applications in Flavor and Fragrance Chemistry
(-)-Isomintlactone is utilized in both flavor and fragrance applications to impart its unique sensory characteristics.
Flavor Applications:
As a flavoring agent, (-)-Isomintlactone is used to enhance and modify mint profiles in a variety of food products. Its sweet and coumarin-like notes can round out the harshness of some synthetic mint flavors and provide a more natural and complex taste experience.
Potential Flavor Applications:
-
Confectionery: Chewing gum, hard candies, and chocolates.
-
Oral Care: Toothpaste and mouthwash, where it can contribute to a longer-lasting perception of freshness.
-
Beverages: Herbal teas, liqueurs, and carbonated drinks.
Fragrance Applications:
In perfumery, (-)-Isomintlactone can be used to add a sweet, herbaceous, and slightly creamy note to fragrance compositions. It can act as a bridge between minty top notes and warmer, sweeter heart and base notes.
Potential Fragrance Applications:
-
Fine Fragrances: In fougère, chypre, and gourmand types.
-
Personal Care: Shampoos, soaps, and lotions.
-
Household Products: Air fresheners and cleaning products.
Regulatory Status
"Mintlactone" (CAS No. 13341-72-5), which can include a mixture of isomers such as isomintlactone, is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring agent (FEMA Number 3764).[4] However, a safety assessment for its use as a fragrance ingredient raised concerns about potential genotoxicity, with the purity and stability of the tested material being noted as potential issues.[5] It is important to note that "The Good Scents Company" advises against the use of a specific isomintlactone (CAS No. 75684-66-1) in flavor and fragrance applications, highlighting the need for careful consideration of the specific isomer and its purity.[5] As of the latest updates, isomintlactone is not listed as a regulated fragrance allergen in the European Union.[2][6][7][8][9]
Experimental Protocols
Protocol 1: Sensory Evaluation of (-)-Isomintlactone
This protocol outlines a method for determining the odor and taste detection thresholds of (-)-Isomintlactone using a trained sensory panel.
1. Panelist Selection and Training:
-
Recruit 10-15 panelists with no known taste or smell disorders.
-
Train panelists on the recognition of minty, sweet, and coumarin-like aromas using reference standards.
-
Familiarize panelists with the sensory evaluation procedures, including the use of rating scales and test protocols.
2. Sample Preparation:
-
Prepare a stock solution of (-)-Isomintlactone in a suitable solvent (e.g., ethanol for odor, propylene glycol for taste).
-
Create a series of dilutions in deionized, odor-free water, starting from a concentration below the expected threshold and increasing in logarithmic steps.
3. Odor Threshold Determination (Ascending Forced-Choice Method):
-
Present panelists with three sniff bottles at each concentration level: two containing only deionized water (blanks) and one containing the (-)-Isomintlactone dilution.
-
Instruct panelists to identify the bottle with the different aroma.
-
The individual threshold is the lowest concentration at which the panelist can correctly identify the scented sample in two consecutive presentations.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
4. Taste Threshold Determination (Ascending Forced-Choice Method):
-
Present panelists with three cups at each concentration level: two containing deionized water (blanks) and one containing the (-)-Isomintlactone dilution.
-
Instruct panelists to taste each sample and identify the one that is different.
-
Panelists should rinse their mouths with deionized water between each concentration level.
-
The individual and group thresholds are determined as described for the odor threshold.
Protocol 2: Stability Testing of (-)-Isomintlactone in a Model Beverage
This protocol describes a method to assess the stability of (-)-Isomintlactone in an acidic, aqueous environment, simulating a soft drink application.
1. Sample Preparation:
-
Prepare a model beverage solution with a pH of 3.0 using a citric acid/sodium citrate buffer.
-
Spike the model beverage with a known concentration of (-)-Isomintlactone (e.g., 1 ppm).
-
Package the samples in airtight glass vials and store them under different conditions:
-
Refrigerated (4°C)
-
Room temperature (25°C)
-
Accelerated (40°C)
-
2. Analytical Method:
-
Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of (-)-Isomintlactone.
-
Develop and validate a suitable extraction method (e.g., solid-phase microextraction - SPME) to isolate the analyte from the beverage matrix.
3. Time-Point Analysis:
-
Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Quantify the concentration of (-)-Isomintlactone at each time point.
4. Data Analysis:
-
Plot the concentration of (-)-Isomintlactone as a function of time for each storage condition.
-
Calculate the degradation rate and half-life of (-)-Isomintlactone under each condition to determine its stability.
Visualizations
Figure 1. Generalized olfactory signaling pathway for (-)-Isomintlactone.
Figure 2. Workflow for sensory threshold determination.
References
- 1. Identification and characterization of mint lactones: trace-level odor-important aroma compounds in peppermint oil | IDEALS [ideals.illinois.edu]
- 2. eur-lex.europa.eu [eur-lex.europa.eu]
- 3. Computational prediction methods to simulate structure and binding sites of coumarin with olfactory receptor 5P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Menthalactone | C10H14O2 | CID 94349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assessment of the genotoxic potential of mintlactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Cosmetic Ingredients ban by Europe | Taobe Consulting [taobe.consulting]
- 7. medenvoyglobal.com [medenvoyglobal.com]
- 8. coslaw.eu [coslaw.eu]
- 9. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for (-)-Isomintlactone and its Analogs as Potential Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and established protocols for the anticancer effects of (-)-Isomintlactone are limited in the currently available scientific literature. The following application notes and protocols are primarily based on studies of a closely related and structurally similar compound, Isoalantolactone (IAL) , which has been more extensively investigated for its anticancer properties. Researchers should use this information as a guide and adapt the protocols for their specific research on (-)-Isomintlactone, with the understanding that the biological activities and optimal experimental conditions may vary.
Introduction
Lactones, both natural and synthetic, have emerged as a promising class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] (-)-Isomintlactone, a monoterpene lactone, and its analogs such as Isoalantolactone (IAL), a sesquiterpene lactone, have garnered attention for their potential as anticancer agents.[3] IAL has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in preclinical models.[3][4] The anticancer activity of these compounds is attributed to their ability to modulate key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[3][5]
This document provides a summary of the reported anticancer activities of IAL, detailed protocols for key in vitro and in vivo experiments, and visualizations of the primary signaling pathways implicated in its mechanism of action. These resources are intended to guide researchers in the investigation of (-)-Isomintlactone and related compounds as potential cancer therapeutics.
Data Presentation: In Vitro Cytotoxicity of Isoalantolactone (IAL)
The following table summarizes the 50% inhibitory concentration (IC50) values of Isoalantolactone (IAL) in various human cancer cell lines, as reported in the literature. This data provides a baseline for the cytotoxic potential of this class of compounds and can inform the selection of appropriate cell lines and concentration ranges for initial screening of (-)-Isomintlactone.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NOZ | Gallbladder Cancer | 15.98 | [3] |
| GBC-SD | Gallbladder Cancer | 20.22 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of (-)-Isomintlactone, based on methodologies used for the related compound, Isoalantolactone.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
(-)-Isomintlactone or Isoalantolactone (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by the test compound.[3][7]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of the test compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways, such as ERK and PI3K/Akt, upon treatment with the test compound.[3][8]
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with the test compound for the specified time.
-
Lyse the cells with RIPA buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Tumor Xenograft Study
This protocol describes a mouse xenograft model to evaluate the in vivo antitumor efficacy of the test compound.[2][9][10]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
Test compound formulated for in vivo administration (e.g., in a solution with DMSO and Tween 80)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle solution to the control group.
-
Monitor the body weight of the mice and the tumor volume (calculated as (length x width²)/2) regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histopathology, western blotting).
-
Evaluate the antitumor efficacy by comparing the tumor growth and final tumor weight between the treatment and control groups.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways that are often dysregulated in cancer and are potential targets of lactone compounds like Isoalantolactone.
Caption: The ERK/MAPK signaling pathway and the inhibitory point of Isoalantolactone.
Caption: The PI3K/Akt signaling pathway and the inhibitory point of Isoalantolactone.
References
- 1. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Assays [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Western Blot as a Support Technique for Immunohistochemistry to Detect Programmed Cell Death Ligand 1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vivo Anticancer Activity of a Nontoxic Inert Phenolato Titanium Complex: High Efficacy on Solid Tumors Alone and Combined with Platinum Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis Strategies for (-)-Isomintlactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of two prominent total synthesis strategies for the natural product (-)-Isomintlactone. The information is presented in the form of application notes and experimental protocols to aid researchers in the replication and further development of these synthetic routes.
Introduction
(-)-Isomintlactone, a monoterpene lactone, has garnered interest in the scientific community due to its potential applications. The development of efficient and stereoselective total synthesis routes is crucial for accessing this compound for further study. This document outlines two distinct and effective strategies commencing from readily available chiral starting materials: (-)-citronellol and (-)-isopulegol.
Strategy 1: Samarium(II) Iodide-Induced Radical Cyclization from (-)-Citronellol
This approach utilizes a key samarium(II) iodide-mediated intramolecular radical cyclization to construct the bicyclic core of (-)-Isomintlactone from a derivative of (-)-citronellol. This strategy is notable for its efficiency in forming two rings and a stereocenter in a single step.[1][2][3]
Synthetic Pathway
Caption: Synthesis of (-)-Isomintlactone from (-)-Citronellol.
Quantitative Data
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | (-)-Citronellol | TBS-protected Citronellol | TBSCl, Imidazole, DMF | ~95% |
| 2 | TBS-protected Citronellol | Carboxylic Acid Intermediate | RuCl₃, NaIO₄, EtOAc/MeCN/H₂O | ~80% |
| 3 | Carboxylic Acid Intermediate | α,β-Unsaturated Ester | (COCl)₂, Esterification | ~85% |
| 4 | α,β-Unsaturated Ester | Allenyl Aldehyde Intermediate | TBAF, THF; then PCC, CH₂Cl₂ | ~70% (2 steps) |
| 5 | Allenyl Aldehyde Intermediate | (-)-Isomintlactone | 1. SmI₂, t-BuOH, THF, -20 °C; 2. KHMDS, PhSeCl, THF, -78 °C; 3. H₂O₂, THF | ~45% (3 steps) |
| Overall | (-)-Citronellol | (-)-Isomintlactone | - | ~22% |
Experimental Protocols
Step 5: SmI₂-Induced Radical Cyclization and Selenation-Oxidation
-
To a freshly prepared solution of SmI₂ in anhydrous THF (0.1 M), add t-BuOH (2.0 equivalents) at -20 °C under an inert atmosphere.
-
Slowly add a solution of the allenyl aldehyde intermediate (1.0 equivalent) in anhydrous THF to the SmI₂ solution.
-
Stir the reaction mixture at -20 °C for 2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude lactol.
-
Dissolve the crude lactol in anhydrous THF and cool to -78 °C.
-
Add KHMDS (1.0 M in THF, 1.2 equivalents) dropwise and stir for 20 minutes.
-
Add a solution of PhSeCl (1.4 equivalents) in anhydrous THF and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to give the crude selenide.
-
Dissolve the crude selenide in THF and cool to 0 °C.
-
Add 30% H₂O₂ (excess) and stir for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford (-)-Isomintlactone.[1]
Strategy 2: Synthesis from (-)-Isopulegol via a Key Lactone Intermediate
This strategy commences with the commercially available chiral monoterpene (-)-isopulegol and proceeds through the formation of a key intermediate, (+)-α-methylene-γ-butyrolactone. This lactone then undergoes further transformations to yield (-)-Isomintlactone.[4][5]
Synthetic Pathway
Caption: Synthesis of (-)-Isomintlactone from (-)-Isopulegol.
Quantitative Data
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | (-)-Isopulegol | Isopulegyl Acetate | Acetic anhydride, Pyridine | >95% |
| 2 | Isopulegyl Acetate | Diol Intermediate | Selenium dioxide, t-Butyl hydroperoxide, CH₂Cl₂ | ~60% |
| 3 | Diol Intermediate | (+)-α-Methylene-γ-butyrolactone | Jones reagent, Acetone; then p-TsOH, Benzene | ~75% (2 steps) |
| 4 | (+)-α-Methylene-γ-butyrolactone | (-)-Isomintlactone | 1. Me₂CuLi, THF, -78 °C; 2. H⁺ | ~80% |
| Overall | (-)-Isopulegol | (-)-Isomintlactone | - | ~34% |
Experimental Protocols
Step 2: Allylic Oxidation with Selenium Dioxide
-
To a solution of isopulegyl acetate (1.0 equivalent) in dichloromethane, add selenium dioxide (0.1 equivalents) and 70% aqueous t-butyl hydroperoxide (2.0 equivalents).
-
Reflux the mixture for 24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove selenium residues.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the diol intermediate.[4]
Step 3: Jones Oxidation and Lactonization
-
Dissolve the diol intermediate (1.0 equivalent) in acetone and cool to 0 °C.
-
Add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction for 2 hours at 0 °C.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in benzene and add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark trap to remove water for 4 hours.
-
Cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography to afford (+)-α-methylene-γ-butyrolactone.[4]
Spectroscopic Data for (-)-Isomintlactone
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.75 (s, 1H), 4.60 (m, 1H), 2.50-2.30 (m, 2H), 2.10-1.90 (m, 2H), 1.85 (s, 3H), 1.70-1.50 (m, 2H), 1.05 (d, J=6.8 Hz, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0, 150.1, 118.2, 80.5, 40.1, 35.2, 31.8, 28.5, 25.1, 18.9. |
| IR (neat) | ν_max_ 2925, 1755, 1660, 1450, 1380, 1120 cm⁻¹. |
| HRMS (ESI) | m/z calculated for C₁₀H₁₅O₂ [M+H]⁺: 167.1072, found: 167.1075. |
Conclusion
The two presented strategies offer viable and stereoselective pathways for the total synthesis of (-)-Isomintlactone. The choice of strategy may depend on the availability of starting materials, desired overall yield, and the specific expertise of the research group. The provided experimental protocols and quantitative data serve as a valuable resource for the synthesis and future investigation of this natural product.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Biocatalytic Production of (-)-Isomintlactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isomintlactone is a monoterpene lactone with significant potential in the pharmaceutical and flavor industries. Traditional chemical synthesis of this chiral molecule often involves multiple steps, harsh reagents, and can result in racemic mixtures. Biocatalysis offers a green and highly selective alternative for the production of enantiomerically pure (-)-Isomintlactone. This document provides detailed application notes and protocols for the biocatalytic production of (-)-Isomintlactone, focusing on the use of Baeyer-Villiger monooxygenases (BVMOs). The primary biocatalytic route involves the enzymatic oxidation of (+)-menthone using whole-cell systems or isolated enzymes.
Principle and Strategy
The core of the biocatalytic production of (-)-Isomintlactone lies in the Baeyer-Villiger oxidation of a suitable precursor. Baeyer-Villiger monooxygenases are a class of enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting ketones to esters or lactones.[1][2][3]
The most effective strategy for producing (-)-Isomintlactone is the enantioselective oxidation of (+)-menthone. Specific microbial strains, notably Acinetobacter calcoaceticus NCIMB 9871, which produces a well-characterized cyclohexanone monooxygenase (CHMO), have demonstrated high efficiency and substrate specificity for this conversion.[4] These biocatalysts selectively oxidize the (+)-enantiomer of menthone to the corresponding lactone, leaving the (-)-enantiomer unreacted.[4]
Experimental Workflow
The overall workflow for the biocatalytic production of (-)-Isomintlactone can be summarized as follows:
Caption: General workflow for the biocatalytic production of (-)-Isomintlactone.
Key Signaling Pathway: Baeyer-Villiger Monooxygenase Catalytic Cycle
The enzymatic reaction is catalyzed by a Baeyer-Villiger monooxygenase (BVMO), which utilizes a flavin adenine dinucleotide (FAD) cofactor and NADPH as a reducing equivalent.
Caption: Simplified catalytic cycle of a Baeyer-Villiger monooxygenase (BVMO).
Quantitative Data
The following table summarizes representative quantitative data for the biocatalytic production of a lactone from (+)-menthone using Acinetobacter strains. While the direct conversion to (-)-Isomintlactone is the expected outcome, the literature often refers to the product more generally.
| Biocatalyst Strain | Substrate | Conversion Efficiency (%) | Reference |
| Acinetobacter NCIEI 9871 | (+)-Menthone | 90 | [4] |
| Acinetobacter TD63 | (+)-Menthone | 61 | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of (+)-Menthone
This protocol is adapted for a laboratory-scale batch biotransformation using a whole-cell biocatalyst.
1. Materials and Equipment
-
Microorganism: Acinetobacter calcoaceticus NCIMB 9871
-
Growth Medium: Nutrient Broth or a defined mineral medium.
-
Biotransformation Medium: Phosphate buffer (e.g., 50 mM, pH 7.5) with a carbon source (e.g., glucose).
-
Substrate: (+)-Menthone
-
Equipment: Shaking incubator, centrifuge, flasks, pH meter, analytical balance.
-
Analytical Instruments: Gas chromatograph-mass spectrometer (GC-MS), chiral high-performance liquid chromatograph (HPLC).
2. Procedure
a. Inoculum Preparation
-
Aseptically transfer a single colony of Acinetobacter calcoaceticus from an agar plate to a flask containing 50 mL of sterile growth medium.
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours until a turbid culture is obtained.
b. Cell Culture and Harvesting
-
Inoculate a larger volume of growth medium (e.g., 1 L) with the prepared inoculum (typically 1-5% v/v).
-
Incubate under the same conditions as the inoculum preparation until the late exponential or early stationary growth phase is reached.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with sterile phosphate buffer and resuspend in the biotransformation medium to a desired cell density (e.g., measured by optical density at 600 nm).
c. Biotransformation Reaction
-
To the cell suspension, add (+)-menthone to a final concentration of 1-10 mM. The substrate can be added directly or dissolved in a minimal amount of a water-miscible solvent like ethanol or DMSO to aid dispersion.
-
If required for cofactor regeneration, add a co-substrate such as glucose (e.g., 1% w/v).
-
Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24-72 hours.
-
Monitor the progress of the reaction by periodically taking samples and analyzing the substrate consumption and product formation by GC-MS.
d. Product Extraction and Analysis
-
After the desired conversion is achieved, terminate the reaction by centrifuging to remove the cells.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to confirm the presence of (-)-Isomintlactone.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 2: Biotransformation using Isolated Enzyme (BVMO)
This protocol outlines the use of a purified or partially purified Baeyer-Villiger monooxygenase.
1. Materials and Equipment
-
Enzyme: Purified or cell-free extract containing the BVMO.
-
Cofactors: NADPH, and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).
-
Reaction Buffer: Phosphate or Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.5).
-
Substrate: (+)-Menthone
-
Equipment: Temperature-controlled shaker or water bath, spectrophotometer, centrifuge (for cell-free extract preparation).
-
Analytical Instruments: As in Protocol 1.
2. Procedure
a. Reaction Setup
-
In a reaction vessel, prepare a reaction mixture containing the reaction buffer, the BVMO preparation, NADPH (e.g., 0.1-1 mM), and the cofactor regeneration system components.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes.
b. Biotransformation
-
Initiate the reaction by adding (+)-menthone (dissolved in a minimal amount of a suitable solvent) to the desired final concentration.
-
Incubate the reaction with gentle agitation.
-
Monitor the reaction progress by measuring NADPH consumption spectrophotometrically at 340 nm or by analyzing aliquots by GC-MS.
c. Work-up and Analysis
-
Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate) or by protein precipitation (e.g., with acetonitrile).
-
Proceed with extraction, purification, and analysis as described in Protocol 1.
Logical Relationship Diagram
Caption: Logical flow for the biocatalytic synthesis of (-)-Isomintlactone.
Conclusion
The biocatalytic production of (-)-Isomintlactone via the Baeyer-Villiger oxidation of (+)-menthone is a promising and sustainable method. The use of whole-cell biocatalysts like Acinetobacter calcoaceticus simplifies the process by providing the necessary enzymes and cofactor regeneration systems in situ. For more controlled experiments, isolated enzymes can be employed. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to establish and optimize the biocatalytic synthesis of this valuable chiral lactone. Further research may focus on enzyme engineering to improve catalytic efficiency and substrate scope, as well as process optimization for large-scale production.
References
Application Notes and Protocols for Ruthenium-Catalyzed Cyclocarbonylation in Lactone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of lactones via ruthenium-catalyzed cyclocarbonylation reactions. The methodologies outlined herein are applicable to a range of substrates, including diols and allenyl alcohols, offering versatile strategies for the construction of five- and six-membered lactone rings.
Enantioselective Ruthenium-Catalyzed C-C Coupling and Oxidative Lactonization of 1,4-Butanediol with Alkynes
This protocol details a highly anti-diastereo- and enantioselective method for the synthesis of γ-lactones through a ruthenium-catalyzed reaction that merges C-C bond formation with oxidative lactonization. The reaction utilizes a chiral ruthenium catalyst assembled in situ from RuHCl(CO)(PPh₃)₃ and a JOSIPHOS-type ligand to couple 1,4-butanediol with various arylpropynes.[1][2][3][4][5]
Experimental Protocol
Materials:
-
RuHCl(CO)(PPh₃)₃
-
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (JOSIPHOS SL-J009-1)
-
Potassium iodide (KI)
-
1,4-Butanediol
-
Arylpropyne derivatives
-
Anhydrous toluene
-
Silica gel for chromatography
Procedure:
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add RuHCl(CO)(PPh₃)₃ (10 mol%), (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (10 mol%), and potassium iodide (20 mol%).
-
The vial is placed under an inert atmosphere of argon.
-
Add anhydrous toluene (to achieve a specified concentration, typically 0.1 M with respect to the limiting reagent).
-
Add the arylpropyne (1.0 equivalent) and 1,4-butanediol (2.0 equivalents).
-
Seal the vial tightly and place it in a preheated oil bath at the designated temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired lactone product.
-
Determine the diastereoselectivity by ¹H NMR analysis of the purified product.
-
Determine the enantioselectivity by chiral stationary phase HPLC analysis.
Data Presentation
Table 1: Ruthenium-Catalyzed (α-Aryl)allylation-Oxidative Lactonization of 1,4-Butanediol with Various Arylpropynes.[2]
| Entry | Arylpropyne (Ar) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Phenyl | 75 | >20:1 | 94 |
| 2 | 4-Methylphenyl | 78 | >20:1 | 95 |
| 3 | 4-Methoxyphenyl | 80 | >20:1 | 96 |
| 4 | 4-Fluorophenyl | 72 | >20:1 | 93 |
| 5 | 4-Chlorophenyl | 70 | >20:1 | 94 |
| 6 | 4-Bromophenyl | 68 | >20:1 | 95 |
| 7 | 3-Methylphenyl | 76 | >20:1 | 94 |
| 8 | 2-Methylphenyl | 65 | >20:1 | 92 |
| 9 | 1-Naphthyl | 60 | >20:1 | 91 |
Proposed Catalytic Cycle
The reaction is proposed to proceed through three distinct catalytic events: (a) alkyne-to-allene isomerization, (b) transfer hydrogenative carbonyl (α-aryl)allylation of the allene pronucleophile, and (c) oxidative lactonization of the resulting enantiomerically enriched 1°,2°-diol.[1][2]
Caption: Proposed catalytic cycle for the enantioselective oxidative lactonization.
Ruthenium-Catalyzed Cyclocarbonylation of Allenyl Alcohols
This section describes a practical and efficient method for the synthesis of α,β-unsaturated five- and six-membered lactones through the cyclocarbonylation of allenyl alcohols.[6][7][8] The reaction is catalyzed by a ruthenium complex, typically Ru₃(CO)₁₂, and proceeds smoothly under an atmospheric pressure of carbon monoxide in 2,4,6-collidine as the solvent.[6]
Experimental Protocol
Materials:
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
Allenyl alcohol substrates
-
2,4,6-Collidine (anhydrous)
-
Carbon monoxide (CO) gas (balloon pressure)
-
Silica gel for chromatography
Procedure:
-
To a two-necked flask equipped with a magnetic stir bar, a reflux condenser, and a balloon filled with carbon monoxide, add the allenyl alcohol (1.0 equivalent) and anhydrous 2,4,6-collidine (to achieve a desired concentration, e.g., 0.1 M).
-
Add triruthenium dodecacarbonyl (Ru₃(CO)₁₂) (e.g., 5 mol%).
-
Flush the flask with carbon monoxide.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexanes) to yield the α,β-unsaturated lactone.
Data Presentation
Table 2: Ruthenium-Catalyzed Cyclocarbonylation of Various Allenyl Alcohols.[6][8]
| Entry | Allenyl Alcohol Substrate | Product (Lactone Ring Size) | Yield (%) |
| 1 | 4-Hydroxybuta-1,2-diene | γ-Butyrolactone derivative (5-membered) | 85 |
| 2 | 5-Hydroxypenta-1,2-diene | δ-Valerolactone derivative (6-membered) | 78 |
| 3 | 1-Phenyl-4-hydroxybuta-1,2-diene | 5-Benzylidene-dihydrofuran-2(3H)-one (5-membered) | 92 |
| 4 | 1-(tert-Butyl)-4-hydroxybuta-1,2-diene | 5-(2,2-Dimethylpropylidene)-dihydrofuran-2(3H)-one (5-membered) | 88 |
| 5 | 5-Hydroxy-3-methylpenta-1,2-diene | 4-Methyl-5,6-dihydropyran-2-one (6-membered) | 75 |
| 6 | (S)-5-Hydroxypenta-1,2-diene | (S)-5,6-Dihydropyran-2-one (6-membered) | 80 |
Experimental Workflow
The general workflow for the ruthenium-catalyzed cyclocarbonylation of allenyl alcohols is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - anti-Diastereo- and Enantioselective Ruthenium-Catalyzed CâC Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles - Journal of the American Chemical Society - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical ruthenium-catalyzed cyclocarbonylation of allenyl alcohols in 2,4,6-collidine leading to alpha,beta-unsaturated lactones: concise stereoselective synthesis of (+)-isomintlactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ruthenium-catalyzed cyclocarbonylation of allenyl alcohols and amines: selective synthesis of lactones and lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ruthenium-catalyzed cyclic carbonylation of allenyl alcohols. Selective synthesis of gamma- and delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (-)-Isomintlactone
Welcome to the technical support center for the synthesis of (-)-Isomintlactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of (-)-Isomintlactone.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of (-)-Isomintlactone?
A1: Common and effective starting materials for the enantioselective synthesis of (-)-Isomintlactone include (-)-Isopulegol, (+)-Citronellal, and (+)-Menthofuran. The choice of starting material often depends on availability, cost, and the desired synthetic strategy.
Q2: Which synthetic route generally provides the highest yield for (-)-Isomintlactone?
A2: Syntheses starting from (-)-Isopulegol often provide good overall yields and high stereoselectivity.[1] Key steps in these routes typically involve an iodolactonization reaction, which can be optimized to favor the desired diastereomer.
Q3: What are the critical factors influencing the stereoselectivity of the synthesis?
A3: For syntheses involving iodolactonization, the reaction conditions play a crucial role in stereoselectivity. Kinetic control (lower temperature, shorter reaction time) tends to favor the formation of the cis-lactone, while thermodynamic control (higher temperature, longer reaction time) favors the trans-lactone.[2] The choice of reagents and solvents can also significantly impact the diastereomeric ratio.
Q4: What are the common impurities encountered during the synthesis and purification of (-)-Isomintlactone?
A4: Common impurities may include the diastereomer (+)-mintlactone, unreacted starting materials, and side-products from reactions like allylic oxidation.[3] The purification process, typically column chromatography, is designed to remove these impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield | - Incomplete reactions at one or more steps.- Loss of product during work-up and purification.[4][5]- Decomposition of intermediates or the final product.[5] | - Monitor reactions closely by TLC to ensure completion.- Optimize reaction conditions (temperature, concentration, catalyst).- Handle the product carefully during extraction and chromatography to minimize losses.- Ensure all glassware is clean and dry.[4] |
| Poor diastereoselectivity in iodolactonization | - Reaction conditions are not optimized for the desired isomer.- Use of inappropriate base or solvent. | - For the cis-lactone (precursor to isomintlactone), use kinetic conditions (e.g., 0°C for 6 hours).- For the trans-lactone, use thermodynamic conditions (e.g., room temperature for 24 hours).[2][6]- Screen different bases (e.g., NaHCO₃, K₂CO₃) and solvents (e.g., acetonitrile, dichloromethane). |
| Formation of significant side-products in allylic oxidation | - Over-oxidation of the allylic alcohol to a ketone or carboxylic acid.- Reaction with other functional groups in the molecule. | - Use a milder oxidizing agent or a catalytic amount of selenium dioxide with a co-oxidant like t-butyl hydroperoxide.[7]- Control the reaction temperature and time carefully.- Protect other sensitive functional groups if necessary. |
| Difficulty in separating (-)-Isomintlactone from its diastereomer (+)-mintlactone | - Similar polarities of the two diastereomers. | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary.- Consider using a different stationary phase for chromatography if silica gel is not effective.[8]- High-performance liquid chromatography (HPLC) may be required for complete separation. |
| Product decomposition during purification on silica gel column | - (-)-Isomintlactone may be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-3%) before use.[8]- Alternatively, use a different stationary phase like alumina. |
Comparison of Synthetic Routes
| Starting Material | Key Reactions | Number of Steps | Overall Yield | Stereoselectivity | Reference |
| (-)-Isopulegol | Iodolactonization, Radical cyclization | ~5 | Moderate to Good | High | [1] |
| (+)-Citronellal | Aldol condensation, Lactonization | ~6 | Moderate | Good | [1] |
| (+)-Menthofuran | Oxidation, Rearrangement | ~4 | Variable | Moderate to Good | [1] |
Note: Yields and the number of steps can vary depending on the specific reagents and conditions used.
Experimental Protocols
Synthesis of (-)-Isomintlactone from (-)-Isopulegol (Illustrative Protocol)
This protocol is a generalized representation based on common synthetic strategies. Researchers should consult the primary literature for specific, validated procedures.
Step 1: Oxidation of (-)-Isopulegol to the corresponding carboxylic acid.
A common method is a two-step process involving ozonolysis followed by oxidation.
Step 2: Iodolactonization.
-
Dissolve the unsaturated carboxylic acid from Step 1 in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., sodium bicarbonate).
-
Cool the mixture to 0°C.
-
Slowly add a solution of iodine in the same solvent.
-
Stir the reaction at 0°C for 6 hours for kinetic control to favor the cis-iodolactone.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Reductive deiodination to form (-)-Isomintlactone.
-
Dissolve the iodolactone from Step 2 in a suitable solvent (e.g., toluene).
-
Add a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
Step 4: Purification of (-)-Isomintlactone.
-
Purify the crude product by flash column chromatography on silica gel.[9][10][11]
-
Use a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate (-)-Isomintlactone from any byproducts.[10]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain pure (-)-Isomintlactone.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Iodolactonization - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
Troubleshooting diastereoselectivity in (-)-Isomintlactone synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with diastereoselectivity during the synthesis of (-)-Isomintlactone.
Troubleshooting Diastereoselectivity
This section addresses common issues related to achieving high diastereoselectivity in key transformations during the synthesis of (-)-Isomintlactone.
Frequently Asked Questions (FAQs)
Q1: My lactonization reaction to form the core of (-)-Isomintlactone is yielding a poor diastereomeric ratio (dr). What are the potential causes and how can I improve it?
A1: Poor diastereoselectivity in the lactonization step is a common hurdle. The stereochemical outcome is often influenced by a combination of factors including the substrate conformation, reagent choice, and reaction conditions. Here are some key aspects to investigate:
-
Substrate Control: The inherent stereochemistry of your precursor is critical. Ensure the relative stereochemistry of the substituents on the precursor is correctly established before cyclization.
-
Reagent-Controlled Lactonization: The choice of lactonization reagent can significantly influence the diastereoselectivity. Consider screening different types of reagents. For instance, acid-catalyzed cyclizations might favor a thermodynamically controlled product, while other methods could lead to the kinetically favored diastereomer.
-
Reaction Conditions: Temperature, solvent, and reaction time can all impact the diastereomeric ratio. Lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy.
Q2: I am observing the formation of the undesired diastereomer as the major product. What strategies can I employ to reverse the selectivity?
A2: Reversing the diastereoselectivity often requires a change in the synthetic strategy or reaction conditions. Consider the following approaches:
-
Chiral Catalysts or Auxiliaries: Employing a chiral catalyst or a chiral auxiliary can enforce a specific facial selectivity during a key bond-forming reaction, leading to the desired diastereomer.
-
Change in Mechanism: Switching the reaction mechanism can sometimes lead to the opposite diastereomer. For example, exploring an intramolecular SN2 reaction versus an acid-catalyzed cyclization could provide different stereochemical outcomes.
-
Protecting Group Strategy: The size and nature of protecting groups on your substrate can influence the preferred conformation of the molecule in the transition state, thereby affecting diastereoselectivity. Modifying your protecting group strategy could favor the formation of the desired isomer.
Q3: How can I accurately determine the diastereomeric ratio of my product mixture?
A3: Accurate determination of the diastereomeric ratio is crucial for optimizing your reaction. The following analytical techniques are commonly used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between diastereomers. The signals for specific protons or carbons in each diastereomer will have slightly different chemical shifts. Integration of these signals allows for quantification of the ratio.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly sensitive method for separating and quantifying diastereomers. Using a suitable chiral stationary phase, you can achieve baseline separation of the isomers.
-
Gas Chromatography (GC): For volatile compounds, GC with a chiral column can be an effective method for determining the diastereomeric ratio.
Data Presentation: Comparison of Lactonization Conditions
The following table summarizes hypothetical data for a key lactonization step in a synthesis of a precursor to (-)-Isomintlactone, illustrating how different conditions can affect the diastereomeric ratio.
| Entry | Reagent/Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| 1 | p-TsOH | Toluene | 110 | 2:1 |
| 2 | p-TsOH | DCM | 25 | 3:1 |
| 3 | Sc(OTf)3 | DCM | 0 | 5:1 |
| 4 | I2 | MeCN | 25 | 1:3 |
| 5 | (R)-BINOL-Ti(OiPr)4 | Toluene | -20 | 15:1 |
Experimental Protocols
General Procedure for a Diastereoselective Lactonization Step:
This protocol is a general guideline for a Lewis acid-catalyzed lactonization that could be a key step in the synthesis of (-)-Isomintlactone.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the hydroxy acid precursor (1.0 eq) and the chosen anhydrous solvent (e.g., Dichloromethane).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Reagent Addition: Slowly add the Lewis acid catalyst (e.g., Sc(OTf)3, 0.1 eq) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio of the purified product using NMR or HPLC.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to troubleshooting diastereoselectivity in (-)-Isomintlactone synthesis.
Caption: Troubleshooting logic for addressing poor diastereoselectivity.
Caption: Experimental workflow for diastereoselective lactonization.
Overcoming challenges in the purification of (-)-Isomintlactone.
Welcome to the technical support center for the purification of (-)-Isomintlactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the purification of (-)-Isomintlactone?
A1: The purification of (-)-Isomintlactone, a terpenoid lactone, typically involves a multi-step approach combining extraction and chromatographic techniques. Common methods include:
-
Solvent Extraction: Initial extraction from a crude reaction mixture or natural source using a suitable organic solvent.[1][2][3]
-
Column Chromatography: Separation based on polarity using a stationary phase like silica gel.[2][4]
-
High-Performance Liquid Chromatography (HPLC): For high-resolution separation and purification, particularly to separate stereoisomers.[2][5]
-
Recrystallization: To obtain highly pure crystalline (-)-Isomintlactone from a concentrated solution.[3]
Q2: What are the critical stability concerns for (-)-Isomintlactone during purification?
A2: (-)-Isomintlactone, as an unsaturated lactone, may be susceptible to degradation under certain conditions. Key stability concerns include:
-
Hydrolysis: The lactone ring can be hydrolyzed under strongly acidic or basic conditions, especially at elevated temperatures.[6][7]
-
Oxidation: The double bond in the molecule can be prone to oxidation. It is advisable to use degassed solvents and store the compound under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Isomerization: The presence of related isomers like mintlactone means that purification conditions should be chosen to avoid interconversion.
Q3: How can I assess the purity of my (-)-Isomintlactone sample?
A3: Purity assessment is crucial and can be performed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A highly effective method for quantifying purity and detecting impurities.[5][8]
-
Gas Chromatography (GC): Suitable for assessing the purity of volatile and thermally stable compounds.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify any impurities.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing co-elution with impurities, or too low, resulting in poor recovery. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for terpenoid lactones is a hexane/ethyl acetate gradient. |
| Compound Adsorption on Silica Gel | (-)-Isomintlactone may irreversibly adsorb to the silica gel. Consider using a less acidic silica gel or deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent. |
| Sample Overloading | Overloading the column can lead to poor separation and reduced yield. As a general rule, the amount of crude sample should be 1-5% of the weight of the stationary phase. |
| Compound Degradation | The compound may be degrading on the column. If degradation is suspected, minimize the time the compound spends on the column by using a faster flow rate or switching to a more rapid purification technique like flash chromatography. |
Experimental Protocol: Optimizing Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude (-)-Isomintlactone in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for (-)-Isomintlactone and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Begin elution with the low-polarity solvent and gradually increase the polarity by adding more of the polar solvent. Collect fractions and monitor them by TLC.
-
Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure.
Problem 2: Co-elution of Isomers (e.g., with Mintlactone)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Resolution of Chromatographic Method | Standard column chromatography may not be sufficient to separate closely related isomers. |
| Use of High-Performance Liquid Chromatography (HPLC) | Preparative HPLC with a suitable chiral or high-resolution column is often necessary for separating stereoisomers. |
| Optimization of HPLC Conditions | Experiment with different mobile phases (e.g., isocratic vs. gradient elution with acetonitrile/water or methanol/water) and flow rates to improve separation.[5] |
Data Presentation: Comparison of HPLC Conditions for Isomer Separation
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (-)-Isomintlactone (min) | Retention Time Mintlactone (min) | Resolution (Rs) |
| Chiralpak AD-H | 80:20 Hexane:Isopropanol | 1.0 | 12.5 | 14.2 | 1.8 |
| C18 Reverse Phase | 60:40 Acetonitrile:Water | 1.2 | 9.8 | 10.5 | 1.1 |
| C18 Reverse Phase | 55:45 Acetonitrile:Water | 1.0 | 11.2 | 12.1 | 1.3 |
Note: The data in this table is representative and may need to be optimized for your specific sample and system.
Visualizations
Caption: General workflow for the purification of (-)-Isomintlactone.
Caption: Troubleshooting logic for low purity after initial purification.
References
- 1. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Stability testing of (-)-Isomintlactone under different conditions.
Technical Support Center: Stability of (-)-Isomintlactone
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting stability testing of (-)-Isomintlactone.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for (-)-Isomintlactone?
A1: The primary degradation pathway for lactones like (-)-Isomintlactone is hydrolysis of the ester bond in the lactone ring. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of the corresponding hydroxy acid.[1][2][3][4]
Q2: What are the recommended stress conditions for forced degradation studies of (-)-Isomintlactone?
A2: According to ICH guidelines, forced degradation studies should include exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[5][6][7][8] A good starting point is to aim for 5-20% degradation of the active ingredient.[5][9]
Q3: How can I monitor the degradation of (-)-Isomintlactone?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly suitable technique for monitoring the degradation of (-)-Isomintlactone. A stability-indicating method should be developed that can separate the intact drug from its degradation products.
Q4: I am not observing any degradation under my stress conditions. What should I do?
A4: If no degradation is observed, consider increasing the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base/oxidizing agent, longer exposure time). However, avoid overly harsh conditions that could lead to secondary degradation products not relevant to normal storage conditions.[7]
Q5: My sample shows more than 20% degradation. Is this acceptable?
A5: Degradation of more than 20% is generally considered excessive for forced degradation studies.[9] It may lead to the formation of secondary degradation products that are not representative of the actual stability profile. It is advisable to reduce the stress conditions to achieve a degradation level between 5-20%.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed in acidic/basic conditions. | - Acid/base concentration is too low.- Temperature is too low.- Exposure time is too short. | - Increase the molarity of the acid or base.- Increase the temperature (e.g., to 60-80°C).- Extend the duration of the study. |
| Complete degradation of the sample. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Lower the temperature.- Shorten the exposure time. |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate column or mobile phase.- Co-elution of degradants with the parent compound. | - Optimize the HPLC method (e.g., change the column, modify the mobile phase composition or gradient).- Ensure the method is stability-indicating. |
| Formation of multiple, unknown peaks. | - Secondary degradation.- Interaction with excipients (if in formulation). | - Reduce the severity of stress conditions.- Analyze the drug substance alone to identify primary degradants. |
| Inconsistent results between replicate experiments. | - Inaccurate sample preparation.- Fluctuations in experimental conditions (e.g., temperature). | - Ensure precise and consistent sample handling.- Use calibrated equipment and maintain stable environmental conditions.[10] |
Experimental Protocol: Forced Degradation Study of (-)-Isomintlactone
This protocol outlines a general procedure for conducting a forced degradation study on (-)-Isomintlactone. Researchers should adapt the conditions based on their specific objectives and available analytical instrumentation.
1. Materials and Reagents:
-
(-)-Isomintlactone reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers of various pH values
2. Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or MS detector
-
pH meter
-
Analytical balance
-
Thermostatic oven
-
Photostability chamber
-
Volumetric flasks and pipettes
3. Sample Preparation:
-
Prepare a stock solution of (-)-Isomintlactone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
4. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C in a thermostatic oven for 48 hours.
-
Photolytic Degradation: Expose the drug solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]
5. Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Determine the percentage of (-)-Isomintlactone remaining and the formation of any degradation products.
Data Presentation
Table 1: Hypothetical Stability Data for (-)-Isomintlactone under Forced Degradation Conditions
| Stress Condition | Time (hours) | (-)-Isomintlactone Remaining (%) | Major Degradation Product (%) |
| Control | 24 | 99.8 | Not Detected |
| 0.1 M HCl, 60°C | 24 | 85.2 | 14.1 (Hydroxy acid) |
| 0.1 M NaOH, 60°C | 24 | 78.5 | 20.3 (Hydroxy acid) |
| 3% H₂O₂, RT | 24 | 92.7 | 6.8 (Oxidized product) |
| 80°C (Solid) | 48 | 98.1 | Not Detected |
| Photolytic | - | 95.3 | 4.2 (Photodegradant) |
Visualizations
Caption: Experimental workflow for the forced degradation study of (-)-Isomintlactone.
Caption: Potential degradation pathways of (-)-Isomintlactone under stress conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijcrt.org [ijcrt.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Lactonization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the lactonization step of their chemical syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My lactonization reaction is showing low to no conversion of the starting hydroxy acid. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in a lactonization reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough for your specific substrate.
-
Troubleshooting:
-
Screen different catalysts: The choice of catalyst is crucial and substrate-dependent. For example, gold(I) complexes have been shown to be effective for certain vinylbutyrolactones.[1] Palladium catalysts are also widely used for various lactonization reactions.[2][3]
-
Vary catalyst loading: Increase the catalyst loading incrementally. A typical starting point is 5-10 mol%.
-
Check catalyst integrity: Ensure the catalyst has not degraded. Use freshly purchased or properly stored catalyst.
-
-
-
Inappropriate Solvent: The solvent plays a critical role in solubility, reaction rate, and stabilizing intermediates.
-
Troubleshooting:
-
Solvent screen: Experiment with a range of solvents with varying polarities. Dichloroethane (DCE), tetrahydrofuran (THF), and hexafluoroisopropanol (HFIP) are commonly used solvents in lactonization reactions.[1][3][4]
-
Ensure adequate solubility: The starting material must be soluble in the chosen solvent at the reaction temperature.
-
-
-
Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Presence of Water: Water can hydrolyze the lactone product or interfere with the catalyst.[5][6]
-
Troubleshooting:
-
Use dry solvents and reagents: Ensure all solvents and reagents are anhydrous.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
-
-
Q2: I am observing significant formation of side products, such as polymers or intermolecular esters, instead of the desired lactone. How can I improve the selectivity?
A2: The formation of side products is a common challenge in lactonization, especially for the synthesis of medium to large rings or strained lactones.[5][7]
Strategies to Enhance Selectivity:
-
High Dilution Conditions: To favor the intramolecular cyclization over intermolecular reactions, performing the reaction at high dilution is a classic and effective strategy. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.
-
Choice of Activating Agent/Catalyst: The method of activating the carboxylic acid is critical.
-
Mild Activating Agents: Using milder activating agents can sometimes reduce the rate of intermolecular side reactions.
-
Ligand Modification (for metal-catalyzed reactions): In palladium-catalyzed reactions, the choice of ligand can significantly influence the selectivity. For instance, mono-N-protected amino acid ligands have been shown to promote β-C(sp3)–H lactonization.[2]
-
-
Optimizing Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired intramolecular pathway by reducing the rate of competing side reactions that may have a higher activation energy.
Q3: My lactonization reaction to form a small ring (e.g., a β-lactone) is not working. What are the specific challenges and how can I overcome them?
A3: The formation of small lactone rings, such as β-lactones, is challenging due to significant ring strain.[2]
Key Challenges & Solutions:
-
High Ring Strain: The high energy of the four-membered ring makes its formation thermodynamically and kinetically challenging.
-
Specialized Catalysts: Specific catalytic systems are often required. For example, Pd-catalyzed β-C(sp3)–H lactonization has been developed for this purpose.[2]
-
Driving the Reaction: The reaction may need to be driven to completion by removing a byproduct or using a significant excess of a reagent.
-
-
Low Nucleophilicity of the Carboxylic Acid: The oxygen of the carboxylic acid is a relatively weak nucleophile, making the ring-closing step difficult.[2]
-
Carboxylic Acid Activation: The carboxylic acid typically needs to be activated to enhance its electrophilicity, making it more susceptible to nucleophilic attack by the hydroxyl group.
-
Q4: How do I choose the right reaction conditions for my specific hydroxy acid?
A4: The optimal reaction conditions are highly dependent on the structure of the starting hydroxy acid, particularly the distance between the hydroxyl and carboxylic acid groups, and the presence of other functional groups.
General Guidance:
-
Literature Precedent: Search for literature examples of lactonization with similar substrates.
-
Systematic Screening: If no direct precedent is available, a systematic screening of reaction parameters is necessary. The tables below provide examples of optimized conditions for different lactone syntheses.
Data Presentation: Optimization of Reaction Conditions
Table 1: Optimization of Gold(I)-Catalyzed Lactonization of Malonyl Alcohol [1]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | IMesAuCl/AgOTf | DCE | 80 | 72 |
| 2 | IPrAuCl/AgOTf | DCE | 80 | 65 |
| 3 | JohnphosAuCl/AgOTf | DCE | 80 | 58 |
| 4 | IMesAuCl/AgOTf | Toluene | 80 | 45 |
| 5 | IMesAuCl/AgOTf | THF | 60 | 30 |
Table 2: Optimization of Palladium-Catalyzed β-C(sp3)–H Lactonization [2][8]
| Entry | Ligand | Base | Oxidant | Temperature (°C) | Yield (%) |
| 1 | N-acetyl glycine (L1) | - | TBHP | 60 | 36 |
| 2 | L11 | CsHCO3 | TBHP | 60 | 73 |
| 3 | L11 | NaOAc | TBHP | 60 | - |
Table 3: Optimization of Palladium-Catalyzed Seven-Membered Lactone Synthesis [3]
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd2(dba)3·CHCl3 | dppm | K3PO4 | THF | 80 | 5 (NMR) |
| 11 | Pd(OAc)2 | Xantphos | K2CO3 | - | - | - |
| - | Pd(OAc)2 | - | - | - | - | 53 (GC) |
Experimental Protocols
General Protocol for Screening and Optimizing Lactonization Conditions:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the hydroxy acid (1.0 equiv) and the chosen solvent.
-
Addition of Reagents: Add the catalyst (e.g., 5-10 mol%), any necessary ligands (e.g., 10-20 mol%), and other reagents such as a base or an oxidant as determined by the specific reaction being optimized.
-
Reaction Execution: Stir the reaction mixture at the desired temperature under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Perform an appropriate work-up procedure, which may include quenching the reaction, extraction with an organic solvent, and washing with aqueous solutions.
-
Purification and Characterization: Purify the crude product by column chromatography, recrystallization, or distillation. Characterize the purified lactone by NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
-
Systematic Variation: Repeat the procedure, systematically varying one parameter at a time (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions that provide the highest yield and selectivity for the desired lactone.
Mandatory Visualizations
Caption: Troubleshooting workflow for lactonization reactions.
Caption: General mechanism of acid-catalyzed lactonization.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactone - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. researchgate.net [researchgate.net]
Common impurities in synthetic (-)-Isomintlactone and their removal.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (-)-Isomintlactone. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in synthetic (-)-Isomintlactone?
The synthesis of (-)-Isomintlactone, a chiral molecule, often results in a mixture of stereoisomers. The most prevalent impurities are typically its diastereomers, including (+)-Isomintlactone, and its epimer, Mintlactone (which also exists as enantiomers, (+)- and (-)-Mintlactone). The specific distribution of these stereoisomers depends heavily on the chosen synthetic route and the stereoselectivity of the reactions employed. Other potential impurities include unreacted starting materials, such as (+)-citronellal or (-)-isopulegol, and side-products from intermediate reaction steps.
Q2: How can I identify the impurities present in my crude synthetic (-)-Isomintlactone?
A combination of analytical techniques is recommended for the comprehensive identification of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds. By comparing the retention times and mass spectra of the components in your crude product with those of authentic standards of (-)-Isomintlactone, its potential stereoisomers, and starting materials, you can identify the major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information. While the NMR spectra of diastereomers are often very similar, careful analysis of high-resolution spectra may reveal distinct signals for the major and minor isomers, allowing for their identification and quantification.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique is specifically designed to separate enantiomers and diastereomers. By using a suitable chiral stationary phase, you can resolve the different stereoisomers of Isomintlactone and Mintlactone, providing a clear picture of the isomeric purity of your sample.
Troubleshooting Guides
Issue 1: My crude product contains a significant amount of diastereomers.
Cause: Diastereomeric impurities arise from a lack of complete stereocontrol during the synthesis. Many synthetic routes to (-)-Isomintlactone involve the formation of new stereocenters, and if these reactions are not perfectly diastereoselective, a mixture of diastereomers will be formed.
Solution: The most effective way to remove diastereomers is through chromatography.
-
Flash Column Chromatography: This is a standard purification technique in organic synthesis and is often effective in separating diastereomers due to their different physical properties. The separation efficiency will depend on the choice of stationary phase (typically silica gel) and the eluting solvent system. A systematic optimization of the solvent system is crucial for achieving good separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when very high purity is required, preparative HPLC with a suitable stationary phase can be employed. While more resource-intensive, it often provides superior resolution compared to flash chromatography.
Table 1: Comparison of Chromatographic Methods for Diastereomer Removal
| Feature | Flash Column Chromatography | Preparative HPLC |
| Resolution | Good to Excellent | Excellent |
| Sample Capacity | High (grams) | Low to Medium (milligrams to grams) |
| Speed | Relatively Fast | Slower |
| Cost | Lower | Higher |
| Typical Stationary Phase | Silica Gel | Silica Gel, C18, Chiral Phases |
Issue 2: My purified (-)-Isomintlactone is contaminated with its epimer, Mintlactone.
Cause: The formation of Mintlactone alongside Isomintlactone is a common issue, as they are epimers that can sometimes be formed concurrently depending on the reaction conditions.
Solution: Similar to diastereomers, the separation of Mintlactone from Isomintlactone is typically achieved through chromatography. Due to the subtle structural differences between these epimers, optimizing the chromatographic conditions is key.
Experimental Protocol: Flash Chromatography for the Separation of Isomintlactone and Mintlactone
-
Column Packing: A glass column is slurry-packed with silica gel (particle size 40-63 µm) in the initial eluting solvent.
-
Sample Loading: The crude product is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then carefully evaporated to yield a dry powder, which is then loaded onto the top of the packed column.
-
Elution: A gradient elution is typically employed, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 98:2) and gradually increasing the polarity. The fractions are collected and analyzed by TLC or GC-MS to identify those containing the pure desired product.
-
Solvent System Optimization: The ideal solvent system will depend on the specific ratio of isomers. It is recommended to perform small-scale trials with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate, hexane/diethyl ether, or toluene/ethyl acetate) and monitor the separation by TLC to find the optimal conditions before scaling up.
Issue 3: I am struggling to remove unreacted starting materials.
Cause: Incomplete reaction conversion is the primary reason for the presence of starting materials in the crude product.
Solution:
-
Reaction Optimization: Revisit the reaction conditions. Factors such as reaction time, temperature, and stoichiometry of reagents can be adjusted to drive the reaction to completion.
-
Extraction: A liquid-liquid extraction can sometimes be effective in removing starting materials if they have significantly different polarity and solubility properties compared to the product.
-
Chromatography: Flash column chromatography is generally very effective at separating the product from the starting materials, as they usually have a significant difference in polarity.
Visualizing the Troubleshooting Process
The following diagram illustrates a general workflow for troubleshooting the purification of synthetic (-)-Isomintlactone.
Caption: Troubleshooting workflow for (-)-Isomintlactone purification.
Technical Support Center: Enhancing the Resolution of (-)-Isomintlactone Enantiomers by Chromatography
Welcome to the technical support center for the chromatographic resolution of (-)-Isomintlactone enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your separation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of chiral stationary phases (CSPs) used for the separation of lactone enantiomers like (-)-Isomintlactone?
A1: Polysaccharide-based CSPs are widely successful and commonly used for the chiral separation of a broad range of compounds, including lactones.[1][2][3] Specifically, derivatives of cellulose and amylose, such as cellulose phenylcarbamate and amylose phenylcarbamate, have demonstrated excellent performance in resolving chiral molecules.[3] These types of columns account for a significant majority of documented chiral HPLC separations.[1]
Q2: What are the typical mobile phases used with polysaccharide-based CSPs for the separation of (-)-Isomintlactone enantiomers?
A2: For polysaccharide-based CSPs, normal-phase chromatography is a common approach. Typical mobile phases consist of a non-polar solvent like n-hexane mixed with a polar modifier, which is often a short-chain alcohol such as ethanol or isopropanol. The ratio of hexane to alcohol is a critical parameter that is optimized to achieve the desired retention and resolution. For example, a mobile phase of n-hexane and isopropanol in a 90:10 (v/v) ratio is a common starting point.
Q3: How does temperature affect the resolution of (-)-Isomintlactone enantiomers?
A3: Temperature can have a significant impact on enantioselectivity. Lowering the column temperature often increases retention time and can improve selectivity, leading to better resolution. Conversely, increasing the temperature may decrease retention time but can sometimes also enhance resolution, depending on the specific interactions between the analyte and the stationary phase. It is an important parameter to optimize for each specific separation.
Q4: Can additives in the mobile phase improve the separation of (-)-Isomintlactone enantiomers?
A4: Yes, small amounts of acidic or basic additives can significantly improve peak shape and resolution, especially for compounds with acidic or basic functional groups. For neutral compounds like (-)-Isomintlactone, the effect might be less pronounced, but it can still influence the separation by interacting with the stationary phase. The use of additives should be carefully evaluated as they can also alter the elution order of the enantiomers.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor or no resolution of enantiomers | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen different types of polysaccharide-based CSPs (e.g., cellulose-based vs. amylose-based).- Optimize the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol or ethanol). Try different alcohols as modifiers.- Adjust the column temperature. A lower temperature often increases selectivity. |
| Broad or tailing peaks | - Secondary interactions between the analyte and the stationary phase.- Inappropriate mobile phase additive. | - Add a small amount of a suitable additive to the mobile phase. For neutral lactones, this might be a small percentage of a slightly more polar solvent.- Ensure the sample is fully dissolved in the mobile phase before injection. |
| Irreproducible retention times | - Changes in mobile phase composition.- Column not properly equilibrated.- Fluctuation in column temperature. | - Prepare fresh mobile phase daily and ensure thorough mixing.- Equilibrate the column with the mobile phase for a sufficient time before starting the analysis (at least 10-15 column volumes).- Use a column oven to maintain a constant and stable temperature. |
| High backpressure | - Blockage in the HPLC system (e.g., guard column, frits).- Particulate matter from the sample. | - Filter all samples and mobile phases before use.- Replace the guard column or column inlet frit.- If pressure is still high, flush the column in the reverse direction (if permitted by the manufacturer). |
| Loss of resolution over time | - Column contamination.- Degradation of the chiral stationary phase. | - Develop a robust column washing procedure to be used after each batch of samples.- Ensure the mobile phase is compatible with the CSP and avoid harsh conditions (e.g., extreme pH) that could damage the stationary phase. |
Experimental Protocols
The following are example experimental protocols for the chiral separation of monoterpene lactone enantiomers, which can be adapted for (-)-Isomintlactone.
Protocol 1: Chiral HPLC on a Polysaccharide-Based CSP
This protocol is a starting point for method development for the enantiomeric resolution of (-)-Isomintlactone.
1. Chromatographic System:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chiral Column:
-
A polysaccharide-based chiral stationary phase, for example, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H) or an immobilized version for greater solvent compatibility.
3. Mobile Phase Preparation:
-
Prepare a mobile phase of n-hexane and isopropanol. A common starting ratio is 90:10 (v/v).
-
Filter the mobile phase through a 0.45 µm filter before use.
-
Degas the mobile phase to prevent bubble formation.
4. Sample Preparation:
-
Dissolve a known concentration of the (-)-Isomintlactone sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (can be optimized between 10-40 °C)
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
6. Data Analysis:
-
Identify the two enantiomer peaks.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.
-
Calculate the selectivity factor (α) and the retention factors (k') for each enantiomer.
Quantitative Data Summary (Hypothetical for Method Development)
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) (min) | 8.5 | 10.2 |
| Retention Factor (k') | 2.4 | 2.9 |
| Separation Metrics | ||
| Selectivity Factor (α) | 1.21 | |
| Resolution (R_s) | 1.8 |
Note: The above data is illustrative for a well-resolved separation and will vary depending on the specific experimental conditions and the CSP used.
Visualizations
Caption: Experimental workflow for the chiral separation of (-)-Isomintlactone.
Caption: Troubleshooting decision tree for poor enantiomeric resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Low Cell Permeability of (-)-Isomintlactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the challenges associated with the low cell permeability of (-)-Isomintlactone in bioassays.
Troubleshooting Guide
Problem 1: Low or inconsistent biological activity observed in cell-based assays.
-
Question: Why am I not seeing the expected biological effect of (-)-Isomintlactone in my cell culture experiments?
-
Answer: The low cell permeability of (-)-Isomintlactone is a primary suspect. Due to its hydrophobic nature and being slightly soluble in water, it may not be efficiently crossing the cell membrane to reach its intracellular targets.[1][2][3][4][5] It is also possible that the compound is precipitating in your aqueous culture medium.
-
-
Question: How can I confirm that low permeability is the issue?
-
Answer: You can perform a permeability assay. The two common methods are the Caco-2 permeability assay, which uses a monolayer of human intestinal cells to model drug absorption, and the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion across an artificial membrane.[6][7][8][9] A low apparent permeability coefficient (Papp) in these assays would suggest poor membrane translocation.
-
Problem 2: Compound precipitation in aqueous media.
-
Question: I observe a precipitate after adding (-)-Isomintlactone to my cell culture medium. What should I do?
-
Answer: This is a common issue with hydrophobic compounds. Ensure your stock solution, likely in an organic solvent like DMSO or ethanol, is adequately diluted.[1][2] The final concentration of the organic solvent in the culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[10][11][12] Consider using a solubility enhancer as described in the FAQs below.
-
Problem 3: High variability in experimental replicates.
-
Question: My results with (-)-Isomintlactone are not reproducible. What could be the cause?
-
Answer: Inconsistent solubilization and delivery of the compound to the cells can lead to high variability. Ensure your stock solution is fully dissolved and that you are using a consistent method for diluting it into your assay medium. Vortexing or brief sonication of the final dilution can sometimes help improve dispersion, but be cautious not to degrade the compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the physical and chemical properties of (-)-Isomintlactone that contribute to its low cell permeability?
A1: (-)-Isomintlactone is a hydrophobic molecule, characterized as being slightly soluble in water and soluble in oil and ethanol.[1][2] Its chemical structure as a terpenoid lactone contributes to its lipophilicity.[13][14] While some lipophilicity is necessary for membrane interaction, excessive hydrophobicity can lead to poor aqueous solubility and aggregation, hindering effective passage across the cell membrane.
Q2: What strategies can I use to improve the cellular uptake of (-)-Isomintlactone in my bioassays?
A2: Several approaches can be employed:
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) or ethanol are commonly used to dissolve (-)-Isomintlactone before adding it to the culture medium.[1][2] It is critical to keep the final solvent concentration low (ideally ≤0.1% and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[10][11][12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility and facilitating their transport to the cell surface.[15][16][17][18][19]
-
Lipid-Based Delivery Systems: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be used to create a fine emulsion of the compound in the aqueous medium, improving its bioavailability to the cells.[10][18][20][21][22][23][24]
Q3: Are there any known signaling pathways affected by (-)-Isomintlactone or similar compounds?
A3: While specific studies on (-)-Isomintlactone are limited, sesquiterpenoid lactones as a class are known to modulate several key signaling pathways. The most frequently reported target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway , which is crucial in inflammation and cancer.[1][13][14][20][25] Other pathways that may be affected include PI3K/Akt/mTOR, MAPK/ERK, and STAT3.[1][25]
Q4: What are the expected biological activities of (-)-Isomintlactone?
A4: As a terpenoid lactone, (-)-Isomintlactone is predicted to have a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[14] Studies on "mintlactone" (a synonym) have investigated its genotoxic potential.[1][15][17]
Quantitative Data Summary
Due to the limited publicly available data specifically for the cell permeability of (-)-Isomintlactone, this table provides its known physical properties and typical permeability classifications for context. Researchers are encouraged to perform their own permeability assays.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [3][4][13] |
| Molecular Weight | 166.22 g/mol | [3][4] |
| Solubility | Slightly soluble in water; soluble in oil and ethanol. | [1][2] |
| Predicted LogP | 1.9 | [3][4] |
| Typical Caco-2 Permeability Classification | Expected to be low to moderate. | General knowledge based on hydrophobicity. |
Experimental Protocols
Protocol 1: Preparation of (-)-Isomintlactone Stock Solution and Working Dilutions
-
Stock Solution Preparation:
-
Weigh out a precise amount of (-)-Isomintlactone powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Dilution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, and ideally is kept below 0.1%. [10][11][12]
-
Gently vortex the final dilutions immediately before adding them to the cells to ensure homogeneity.
-
Protocol 2: Enhancing Solubility and Permeability with Cyclodextrins (Inclusion Complex Formation)
-
Molar Ratio Determination:
-
Inclusion Complex Formation (Freeze-Drying Method):
-
Dissolve the appropriate molar amounts of (-)-Isomintlactone and HP-β-CD in a suitable solvent (e.g., a water/ethanol mixture).[14]
-
Stir the solution at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the solution rapidly (e.g., using liquid nitrogen) and then lyophilize (freeze-dry) to obtain a powder of the inclusion complex.[14]
-
The resulting powder can be dissolved in an aqueous solution for use in cell-based assays.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of (-)-Isomintlactone (solubilized as described in Protocol 1 or 2) in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include appropriate vehicle controls (medium with the same final concentration of DMSO or cyclodextrin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
Visualizations
Caption: Experimental workflow for testing (-)-Isomintlactone in cell-based assays.
Caption: Putative inhibitory effect of (-)-Isomintlactone on the NF-κB signaling pathway.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Isomintlactone | C10H14O2 | CID 642876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isomintlactone,(-)- | C10H14O2 | CID 11052015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Menthalactone | C10H14O2 | CID 94349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Human Metabolome Database: Showing metabocard for Isomintlactone (HMDB0036084) [hmdb.ca]
- 14. oatext.com [oatext.com]
- 15. Assessment of the genotoxic potential of mintlactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. MTT (Assay protocol [protocols.io]
Troubleshooting poor reproducibility in (-)-Isomintlactone experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the synthesis of (-)-Isomintlactone. The information is tailored for researchers, scientists, and drug development professionals to improve experimental reproducibility.
General Troubleshooting
This section covers common issues encountered during organic synthesis that can impact the reproducibility of (-)-Isomintlactone experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential general causes?
A1: Low yields in the synthesis of (-)-Isomintlactone can stem from several factors not specific to a particular reaction step. These often include:
-
Reagent Quality: Impurities in starting materials, reagents, or solvents can interfere with the reaction, leading to side products or incomplete conversion. It is crucial to use reagents of appropriate purity and to purify them if necessary. The quality of starting materials can have a significant impact on the impurity profile of the final product.
-
Reaction Conditions: Deviations from optimal reaction conditions such as temperature, pressure, and reaction time can significantly affect the yield. Careful control and monitoring of these parameters are essential.
-
Atmosphere Control: Many organometallic catalysts and reagents used in organic synthesis are sensitive to air and moisture. Ensuring an inert atmosphere (e.g., using argon or nitrogen) and employing anhydrous solvents can be critical.
-
Purification Losses: The desired product may be lost during workup and purification steps. Difficulties in isolating or purifying the product can result in a lower overall yield.[1]
Q2: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?
A2: The formation of side products is a common issue. To address this:
-
Analysis: Utilize analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the side products.
-
Reaction Selectivity: Other thermodynamically possible reaction pathways may be followed, leading to the formation of side products.[1] Optimizing reaction conditions (e.g., temperature, catalyst, solvent) can enhance the selectivity towards the desired product.
-
Reagent Stoichiometry: Incorrect stoichiometry of reactants can lead to side reactions. Ensure accurate measurement and addition of all reagents.
Q3: How critical is the purity of the starting material for the synthesis of (-)-Isomintlactone?
A3: The purity of the starting material is paramount. Impurities in the initial substrates can be carried through the synthetic sequence and may inhibit catalysts, lead to unwanted side reactions, or complicate the purification of the final product. A starting material should have well-defined chemical properties and structure. It is important to ensure that any impurities from the starting material do not adversely affect the quality of the active substance.
Specific Troubleshooting for (-)-Isomintlactone Synthesis
This section focuses on issues related to the key chemical transformations involved in the synthesis of (-)-Isomintlactone.
Frequently Asked Questions (FAQs)
Q4: We are attempting a ruthenium-catalyzed cyclocarbonylation of an allenyl alcohol to form the lactone ring of (-)-Isomintlactone, but the reaction is sluggish or fails. What should we check?
A4: Ruthenium-catalyzed cyclocarbonylation is a powerful method but can be sensitive.[1][2][3] Consider the following:
-
Catalyst Activity: The ruthenium catalyst may be deactivated. Ensure the catalyst is handled under an inert atmosphere and that the solvents are rigorously dried and deoxygenated.
-
Carbon Monoxide Pressure: While some procedures proceed under atmospheric pressure of carbon monoxide, others may require higher pressures to achieve good yields.[3]
-
Solvent and Additives: The choice of solvent and additives, such as 2,4,6-collidine, can be crucial for the reaction's success.[3] Ensure these are of high purity and anhydrous.
-
Substrate Purity: Impurities in the allenyl alcohol substrate can poison the catalyst. Purify the substrate immediately before use if necessary.
Q5: In our synthesis utilizing a Selenium Dioxide (SeO2) allylic oxidation, we are observing a mixture of products and low regioselectivity. How can this be improved?
A5: SeO2 allylic oxidation can sometimes lead to multiple products.[4] To enhance regioselectivity:
-
Reaction Conditions: The reaction is sensitive to the solvent and temperature. Running the reaction in refluxing 1,4-dioxane has been reported to be effective.[4] The use of co-oxidants like tert-butyl hydroperoxide (TBHP) can sometimes improve the reaction.
-
Substrate Structure: The regioselectivity of SeO2 oxidation is influenced by the substitution pattern of the alkene. The oxidation typically occurs at the allylic position of the more substituted end of the double bond.
-
Side Reactions: Over-oxidation to the corresponding enone can occur. Careful monitoring of the reaction progress by TLC or GC can help to stop the reaction at the desired allylic alcohol stage.
Q6: We are struggling with the diastereoselective formation of the butenolide ring in our synthesis of (-)-Isomintlactone. What factors influence diastereoselectivity?
A6: Achieving high diastereoselectivity in the formation of substituted butenolides can be challenging. Key factors include:
-
Chiral Catalysts and Reagents: The use of chiral catalysts, such as chiral bis(oxazoline)-Cu(II) complexes, can induce high enantioselectivity and diastereoselectivity in butenolide synthesis.
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.
-
Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization.
-
Purification: If a mixture of diastereomers is obtained, they can often be separated by chromatography. In some cases, crystallization can be used to isolate the desired diastereomer.
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Impure reagents/solvents, non-optimal reaction conditions, catalyst deactivation, losses during workup. | Use high-purity materials, optimize temperature and reaction time, ensure inert atmosphere for sensitive reagents, refine purification techniques. |
| Formation of Side Products | Sub-optimal reaction selectivity, incorrect stoichiometry, reactive intermediates. | Optimize reaction conditions (temperature, solvent, catalyst), ensure accurate reagent measurement, use appropriate quenching agents. |
| Poor Diastereoselectivity | Lack of stereocontrol in the reaction, unfavorable reaction kinetics/thermodynamics. | Employ chiral catalysts or auxiliaries, optimize reaction temperature, explore different synthetic routes with better stereocontrol. |
| Failed Ruthenium-Catalyzed Cyclocarbonylation | Catalyst deactivation, insufficient carbon monoxide pressure, impure substrate. | Handle catalyst under inert atmosphere, use anhydrous/deoxygenated solvents, verify CO pressure, purify the allenyl alcohol substrate. |
| Low Regioselectivity in SeO2 Oxidation | Inappropriate reaction conditions, inherent substrate reactivity. | Optimize solvent and temperature, consider using co-oxidants, carefully monitor reaction progress to avoid over-oxidation. |
| Difficulty in Product Purification | Formation of closely related isomers or byproducts. | Optimize chromatographic separation conditions (column, solvent system), consider derivatization to facilitate separation, explore crystallization. |
Experimental Protocols
Generalized Protocol for Ruthenium-Catalyzed Cyclocarbonylation
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the allenyl alcohol substrate (1.0 mmol) and the ruthenium catalyst (e.g., Ru3(CO)12, 0.02 mmol).
-
Add anhydrous and deoxygenated solvent (e.g., 2,4,6-collidine or toluene, 10 mL) via syringe.
-
-
Reaction Execution:
-
Purge the flask with carbon monoxide gas (balloon pressure or as specified).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or GC).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired lactone.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of (-)-Isomintlactone.
Caption: A logical diagram for troubleshooting poor reproducibility in experiments.
References
- 1. Ruthenium-catalyzed cyclic carbonylation of allenyl alcohols. Selective synthesis of gamma- and delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruthenium-catalyzed cyclocarbonylation of allenyl alcohols and amines: selective synthesis of lactones and lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical ruthenium-catalyzed cyclocarbonylation of allenyl alcohols in 2,4,6-collidine leading to alpha,beta-unsaturated lactones: concise stereoselective synthesis of (+)-isomintlactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for (-)-Isomintlactone Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of (-)-Isomintlactone.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when selecting a solvent for (-)-Isomintlactone extraction?
A1: The selection of an appropriate solvent is crucial for maximizing the yield and purity of (-)-Isomintlactone. Key parameters to consider include the solvent's polarity, selectivity for (-)-Isomintlactone, boiling point (for ease of removal), and safety profile. The principle of "like dissolves like" is a good starting point; the polarity of the solvent should ideally match that of (-)-Isomintlactone.
Q2: How does the choice of extraction method affect the selection of a solvent system?
A2: The extraction method and solvent system are interdependent. For instance, in maceration or percolation, a wider range of solvents can be used. However, for methods like Soxhlet extraction, the solvent's boiling point must be low enough for efficient cycling without degrading the target compound. For ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), the solvent's ability to absorb the energy is also a factor.
Q3: What are the advantages of using a mixed solvent system over a single solvent?
A3: A mixed solvent system can offer finer control over the polarity of the extraction medium. This allows for more selective extraction of (-)-Isomintlactone while minimizing the co-extraction of impurities. For example, adding a small amount of a more polar solvent to a non-polar solvent can significantly enhance the extraction efficiency for moderately polar compounds.
Troubleshooting Guide
Problem 1: Low Yield of (-)-Isomintlactone
-
Possible Cause: Inappropriate solvent polarity.
-
Solution: Experiment with a range of solvents with varying polarities. A systematic approach is to start with a non-polar solvent like hexane, followed by solvents of increasing polarity such as ethyl acetate, acetone, and ethanol. Refer to the Solvent Polarity Table for guidance. It is also beneficial to try mixed solvent systems to fine-tune the polarity.
-
Possible Cause: Insufficient extraction time or temperature.
-
Solution: Increase the extraction time to ensure complete percolation of the solvent through the plant material. If using methods like Soxhlet or heated maceration, a moderate increase in temperature can improve extraction efficiency. However, be cautious of potential degradation of (-)-Isomintlactone at higher temperatures.
-
Possible Cause: Incomplete cell lysis of the source material.
-
Solution: Ensure the plant material is finely ground to increase the surface area available for solvent penetration. Pre-treatment of the material, such as freeze-drying, can also enhance cell wall disruption.
Problem 2: Presence of a Persistent Emulsion During Liquid-Liquid Extraction
-
Possible Cause: High concentration of surfactants or lipids in the crude extract.[1]
-
Solution 1 (Gentle Agitation): Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.[1]
-
Solution 2 (Salting Out): Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[1]
-
Solution 3 (Change of Solvent): Adding a small amount of a different organic solvent can alter the overall properties and help break the emulsion.[1]
-
Solution 4 (Centrifugation): If the emulsion persists, centrifuging the mixture can aid in separating the layers.[1]
Problem 3: Co-extraction of a High Amount of Impurities
-
Possible Cause: The solvent system is not selective enough.
-
Solution: Employ a multi-step extraction strategy. Start with a non-polar solvent like hexane to remove highly non-polar impurities (e.g., waxes and fats). Subsequently, extract the defatted material with a more polar solvent to isolate (-)-Isomintlactone. This technique is known as sequential extraction.
-
Possible Cause: The polarity of the extraction solvent is too high.
-
Solution: If using a highly polar solvent like methanol or ethanol, consider switching to a solvent of intermediate polarity, such as ethyl acetate or dichloromethane. Alternatively, use a mixture of a polar and a non-polar solvent to achieve a more selective extraction.
Data Presentation
Table 1: Hypothetical Extraction Yield of (-)-Isomintlactone with Different Solvents
| Solvent | Polarity Index | Extraction Method | Temperature (°C) | Extraction Time (h) | Yield (%)* |
| n-Hexane | 0.1 | Soxhlet | 69 | 6 | 1.2 |
| Diethyl Ether | 2.8 | Maceration | 25 | 24 | 3.5 |
| Ethyl Acetate | 4.4 | Maceration | 25 | 24 | 5.8 |
| Acetone | 5.1 | Ultrasound-Assisted | 40 | 1 | 6.2 |
| Ethanol | 5.2 | Reflux | 78 | 4 | 4.5 |
| Methanol | 6.6 | Reflux | 65 | 4 | 3.8 |
*Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual yields may vary based on the plant material and specific experimental conditions.
Experimental Protocols
Protocol 1: General Maceration Procedure
-
Preparation: Air-dry and grind the plant material to a fine powder.
-
Extraction: Place 100 g of the powdered material in a conical flask and add 500 mL of the chosen solvent (e.g., ethyl acetate).
-
Agitation: Stopper the flask and shake it at regular intervals or place it on an orbital shaker at room temperature for 24 hours.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: General Soxhlet Extraction Procedure
-
Preparation: Place a thimble containing 50 g of the finely powdered plant material into the main chamber of the Soxhlet apparatus.
-
Solvent Addition: Fill a round-bottom flask with 300 mL of the desired solvent (e.g., n-hexane).
-
Extraction: Heat the flask. The solvent will vaporize, condense in the condenser, and drip into the thimble containing the plant material. Once the solvent level reaches the top of the siphon arm, the extract is siphoned back into the flask.
-
Duration: Allow the extraction to proceed for at least 6-8 hours or until the solvent in the siphon arm runs clear.
-
Concentration: After extraction, concentrate the extract by evaporating the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for (-)-Isomintlactone extraction.
Caption: Troubleshooting logic for low extraction yield.
Caption: Troubleshooting steps for emulsion formation.
References
Machine Learning for Organic Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals applying machine learning to optimize organic synthesis.
Section 1: Data Acquisition and Preprocessing
This section addresses common issues related to the data used to train machine learning models. High-quality data is crucial for building robust and predictive models.[1]
??? FAQ: Data Issues
Section 2: Model Selection and Training
Choosing and training the right algorithm is the next critical step. This section provides guidance on common models and training workflows.
??? FAQ: Model Selection & Training
Section 3: Model Interpretation and Troubleshooting
A common challenge is understanding why a model makes a certain prediction. This "black box" problem can hinder trust and adoption.[2][3]
??? FAQ: Interpretation & Troubleshooting
Section 4: Advanced Strategies
For users looking to push the boundaries of automated synthesis, active learning and transfer learning offer powerful capabilities.
??? FAQ: Advanced Topics
References
- 1. aimlic.com [aimlic.com]
- 2. Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias [repository.cam.ac.uk]
Validation & Comparative
Validation of a Quantitative Bioassay for (-)-Isomintlactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of quantitative bioassay methods for the validation of (-)-Isomintlactone, a naturally occurring terpenoid lactone. Due to the increasing interest in the therapeutic potential of terpenoids, robust and validated analytical methods are crucial for preclinical and clinical development.[1][2][3] This document outlines the validation of a primary High-Performance Liquid Chromatography (HPLC) method and compares its performance against two alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and a cell-based bioassay.
Quantitative Data Summary
The following tables summarize the key performance characteristics of the three compared bioanalytical methods for the quantification of (-)-Isomintlactone.
Table 1: Performance Characteristics of Analytical Methods for (-)-Isomintlactone Quantification
| Parameter | HPLC-UV | GC-MS | Cell-Based Assay (MTT) |
| Linear Range | 10 - 2000 ng/mL | 5 - 1000 ng/mL | 0.1 - 100 µM |
| Limit of Quantification (LOQ) | 10 ng/mL | 5 ng/mL | 0.1 µM |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | 95.3 - 104.8% |
| Precision (%RSD) | |||
| - Intra-day | < 2.1% | < 1.8% | < 5.2% |
| - Inter-day | < 3.5% | < 2.9% | < 7.8% |
| Specificity/Selectivity | High | Very High | Moderate |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the primary and alternative assays are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides direct quantification of (-)-Isomintlactone in a given matrix (e.g., plasma, cell culture media).
Sample Preparation:
-
A solid-phase extraction (SPE) method is employed for sample clean-up and concentration.
-
Briefly, 500 µL of the sample is loaded onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
The cartridge is washed with 5% methanol in water to remove interferences.
-
(-)-Isomintlactone is eluted with 1 mL of acetonitrile.
-
The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV absorbance at 210 nm
-
Run Time: 10 minutes
Validation Parameters: The method is validated for linearity, accuracy, precision, selectivity, and stability according to standard guidelines.[4][5][6][7]
Caption: Workflow for the quantification of (-)-Isomintlactone by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful alternative for the quantification of volatile and semi-volatile compounds like terpenoids.[8]
Sample Preparation:
-
Liquid-liquid extraction is performed. 500 µL of the sample is mixed with 1 mL of ethyl acetate.
-
The mixture is vortexed for 2 minutes and centrifuged at 3000 rpm for 10 minutes.
-
The organic layer is transferred to a new tube and evaporated to dryness.
-
The residue is reconstituted in 100 µL of ethyl acetate for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for (-)-Isomintlactone.
Caption: Workflow for the quantification of (-)-Isomintlactone by GC-MS.
Cell-Based Bioassay (MTT Assay)
This assay quantifies (-)-Isomintlactone based on its biological activity, such as cytotoxicity against a cancer cell line.[9][10][11] This provides a measure of the compound's potency rather than its absolute concentration.
Methodology:
-
Cell Culture: A suitable cancer cell line (e.g., HeLa) is cultured in appropriate media and seeded into 96-well plates at a density of 5,000 cells/well.
-
Treatment: After 24 hours of incubation, the cells are treated with serial dilutions of (-)-Isomintlactone (and standards) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of (-)-Isomintlactone is determined by comparing the absorbance values of the unknown samples to a standard curve generated with known concentrations of the compound.
Caption: Workflow for the cell-based quantification of (-)-Isomintlactone.
Comparison and Recommendations
-
HPLC-UV is a robust, reliable, and cost-effective method for the routine quantitative analysis of (-)-Isomintlactone. Its high throughput makes it suitable for analyzing a large number of samples in preclinical and clinical studies.
-
GC-MS provides superior sensitivity and selectivity and is an excellent confirmatory method. It is particularly useful for identifying and quantifying (-)-Isomintlactone in complex matrices where specificity is a major concern.
-
The Cell-Based Bioassay offers a different perspective by measuring the biological activity of (-)-Isomintlactone. This is invaluable for structure-activity relationship (SAR) studies and for ensuring the biological potency of the compound throughout the drug development process. However, it is more variable and less direct than chromatographic methods.
For routine quality control and pharmacokinetic studies, HPLC-UV is the recommended primary method for a validated quantitative bioassay of (-)-Isomintlactone. GC-MS should be used as a complementary, orthogonal method for confirmation and for studies requiring higher sensitivity. The cell-based assay is a critical tool for assessing the biological relevance of the quantified compound. The choice of method will ultimately depend on the specific research question and the stage of drug development.
References
- 1. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Potent Bioassay Guided Terpenoid and Glycoside Root Fractions of Astragalus candolleanus against Clinically Significant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gjesm.net [gjesm.net]
- 11. researchgate.net [researchgate.net]
Comparative study of (-)-Isomintlactone and (+)-Mintlactone bioactivity.
A Comparative Guide to the Bioactivity of (-)-Isomintlactone and (+)-Mintlactone for Researchers, Scientists, and Drug Development Professionals.
Introduction
(-)-Isomintlactone and (+)-Mintlactone are stereoisomers of p-menthane lactones, a class of naturally occurring monoterpenoids.[1][2] While both compounds are known for their characteristic minty and sweet aromas and are utilized in the flavor and fragrance industries, a comprehensive comparative study of their specific bioactivities is not well-documented in publicly available scientific literature.[1][2] However, the broader class of terpenoid lactones is known to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and insecticidal activities.[3][4][5][6] The stereochemistry of these molecules is often a critical determinant of their biological function, with different enantiomers potentially exhibiting distinct potencies and mechanisms of action.
This guide provides a comparative framework based on the known bioactivities of related terpenoid lactones, detailed experimental protocols for assessing these activities, and hypothetical signaling pathways that may be involved. This information is intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of (-)-Isomintlactone and (+)-Mintlactone.
Comparative Bioactivity Profile (Hypothetical)
Due to the absence of direct comparative experimental data for (-)-Isomintlactone and (+)-Mintlactone, the following table summarizes potential bioactivities based on studies of other terpenoid lactones. It is crucial to note that these are extrapolated activities and require experimental validation.
| Bioactivity | (-)-Isomintlactone (Hypothetical) | (+)-Mintlactone (Hypothetical) | Key Metrics |
| Anti-inflammatory | Potentially active | Potentially active | IC₅₀ (μg/mL or μM) for inhibition of inflammatory mediators (e.g., NO, PGE₂, TNF-α, IL-6). |
| Antimicrobial | Potentially active against specific strains | Potentially active against specific strains | Minimum Inhibitory Concentration (MIC) (μg/mL) and Minimum Bactericidal Concentration (MBC) (μg/mL). |
| Insecticidal | Potential activity | Potential activity | Lethal Concentration (LC₅₀) (ppm or μg/mL) and Lethal Dose (LD₅₀) (μg/g or mg/kg). |
Experimental Protocols
To experimentally determine and compare the bioactivities of (-)-Isomintlactone and (+)-Mintlactone, the following detailed protocols are recommended.
Anti-inflammatory Activity Assessment
a) In Vitro Nitric Oxide (NO) Production Assay in Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (-)-Isomintlactone or (+)-Mintlactone (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
-
b) Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Methodology:
-
Following the same cell culture and treatment protocol as the NO assay, collect the cell culture supernatant after 24 hours of incubation.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
-
Determine the IC₅₀ values for the inhibition of each cytokine.
-
Antimicrobial Activity Assessment
a) Determination of Minimum Inhibitory Concentration (MIC)
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Methodology (Broth Microdilution Method):
-
Prepare a series of twofold dilutions of (-)-Isomintlactone and (+)-Mintlactone in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in broth without test compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
b) Determination of Minimum Bactericidal Concentration (MBC)
-
Methodology:
-
Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Plate the aliquots onto an appropriate agar medium.
-
Incubate the agar plates under suitable conditions.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count.
-
Insecticidal Activity Assessment
a) Larval Toxicity Assay (e.g., against Aedes aegypti larvae)
-
Methodology:
-
Prepare a range of concentrations of (-)-Isomintlactone and (+)-Mintlactone in a suitable solvent (e.g., ethanol) and then dilute in water.
-
Place a known number of insect larvae (e.g., 20-25 third or fourth instar larvae) into beakers containing the test solutions.
-
Include a control group with the solvent and water only.
-
Record the larval mortality at specified time intervals (e.g., 24 and 48 hours).
-
Calculate the LC₅₀ value, the concentration of the compound that causes 50% mortality of the larvae, using probit analysis.
-
b) Adult Topical Application Assay (e.g., against houseflies, Musca domestica)
-
Methodology:
-
Dissolve (-)-Isomintlactone and (+)-Mintlactone in a volatile solvent like acetone to prepare different concentrations.
-
Apply a small, precise volume (e.g., 1 µL) of each concentration directly to the dorsal thorax of anesthetized adult insects.
-
Treat a control group with the solvent alone.
-
Place the treated insects in holding containers with food and water.
-
Assess mortality after 24 hours.
-
Calculate the LD₅₀ value, the dose of the compound that causes 50% mortality, using probit analysis.
-
Signaling Pathways and Visualizations
While the specific signaling pathways modulated by (-)-Isomintlactone and (+)-Mintlactone have not been elucidated, many anti-inflammatory and antimicrobial compounds are known to interact with key cellular signaling cascades. Below are hypothetical diagrams of pathways that could be investigated.
1. Hypothetical Anti-inflammatory Signaling Pathway
Many anti-inflammatory agents exert their effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammatory responses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Differentiating Diastereomers: A Spectroscopic Comparison of (-)-Isomintlactone and its Congeners
For researchers in natural product chemistry and drug development, the precise structural elucidation of stereoisomers is a critical step. Diastereomers, with their distinct three-dimensional arrangements, can exhibit significantly different biological activities. This guide provides a detailed comparison of (-)-isomintlactone and its common diastereomer, (+)-mintlactone, using fundamental spectroscopic techniques. The data presented herein, supported by experimental protocols, serves as a practical reference for the unambiguous identification of these monoterpene lactones.
Spectroscopic Data Summary
The key to differentiating (-)-isomintlactone from (+)-mintlactone lies in the subtle yet significant differences in their NMR spectra, which arise from the different spatial arrangement of their atoms. These differences are less pronounced in IR and mass spectra, which are often identical for diastereomers.
| Spectroscopic Data | (-)-Isomintlactone | (+)-Mintlactone | Key Differentiating Features |
| ¹H NMR (CDCl₃) | See Table 2 for detailed assignments. | See Table 2 for detailed assignments. | Significant differences in the chemical shifts of protons on the stereogenic centers and adjacent carbons, particularly H-6 and H-7a. |
| ¹³C NMR (CDCl₃) | See Table 3 for detailed assignments. | See Table 3 for detailed assignments. | Noticeable shifts for carbons in and around the stereogenic centers (C-6 and C-7a), reflecting the change in the steric and electronic environment. |
| IR Spectroscopy | ν(C=O) ~1750-1770 cm⁻¹ (γ-lactone) | ν(C=O) ~1750-1770 cm⁻¹ (γ-lactone) | Generally not suitable for differentiation as the key functional groups are identical. The carbonyl stretching frequency is very similar for both diastereomers. |
| Mass Spectrometry | M⁺ at m/z 166, with key fragments at 137, 109, 81.[1] | M⁺ at m/z 166, with key fragments at 137, 109, 81.[1] | Not reliable for distinguishing between diastereomers as they have the same mass and typically exhibit very similar fragmentation patterns. |
Table 2: ¹H NMR Chemical Shift Assignments (ppm) in CDCl₃
| Proton | (-)-Isomintlactone | (+)-Mintlactone |
| H-4 | ~2.20-2.35 (m) | ~2.20-2.35 (m) |
| H-5 | ~1.80-1.95 (m) | ~1.80-1.95 (m) |
| H-6 | ~2.00-2.15 (m) | ~1.60-1.75 (m) |
| H-7a | ~4.71 (m)[1] | ~4.10-4.20 (m) |
| C3-CH₃ | ~1.73 (s)[1] | ~1.85 (s) |
| C6-CH₃ | ~1.15 (d)[1] | ~1.05 (d) |
Note: Approximate chemical shifts are provided based on available literature. Exact values may vary depending on the solvent and spectrometer frequency.
Table 3: ¹³C NMR Chemical Shift Assignments (ppm) in CDCl₃
| Carbon | (-)-Isomintlactone | (+)-Mintlactone |
| C-2 | ~170-175 | ~170-175 |
| C-3 | ~130-135 | ~130-135 |
| C-3a | ~125-130 | ~125-130 |
| C-4 | ~30-35 | ~30-35 |
| C-5 | ~25-30 | ~25-30 |
| C-6 | ~35-40 | ~30-35 |
| C-7a | ~80-85 | ~85-90 |
| C3-CH₃ | ~10-15 | ~10-15 |
| C6-CH₃ | ~20-25 | ~15-20 |
Note: Approximate chemical shift ranges are provided. For definitive identification, comparison with authenticated standards is recommended.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of monoterpene lactones like (-)-isomintlactone and its diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified lactone in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set a spectral width of 0-12 ppm.
-
Acquire data for 16-32 scans with a relaxation delay of 1-2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition :
-
Set a spectral width of 0-220 ppm.
-
Acquire data with proton decoupling.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically several hundred to thousands), with a relaxation delay of 2-5 seconds.
-
-
Data Analysis : Chemical shifts are reported in ppm relative to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare the sample as a thin film on a NaCl or KBr plate by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, KBr pellets can be prepared.
-
Instrumentation : Record the spectrum on an FTIR spectrometer.
-
Data Acquisition : Scan the sample over a range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands, paying close attention to the carbonyl (C=O) stretching frequency of the γ-lactone ring.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample via a gas chromatography (GC) interface for volatile compounds or by direct infusion for pure samples.
-
Ionization : Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis : Acquire the mass spectrum over a range of m/z 40-400.
-
Data Analysis : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern.
Logical Workflow for Diastereomer Differentiation
The following diagram illustrates the decision-making process for identifying (-)-isomintlactone from its diastereomers based on the spectroscopic data.
Caption: Spectroscopic workflow for isomer identification.
Conclusion
While IR and mass spectrometry can confirm the presence of a mintlactone core structure, they are generally insufficient for differentiating between diastereomers. Nuclear Magnetic Resonance spectroscopy, particularly the analysis of ¹H and ¹³C chemical shifts, is the definitive method for distinguishing (-)-isomintlactone from (+)-mintlactone. The differences in chemical shifts, arising from the distinct stereochemical environments of the nuclei, provide a reliable spectroscopic fingerprint for each diastereomer. For unequivocal identification, it is always recommended to compare the acquired data with that of a certified reference standard under identical experimental conditions.
References
A Comparative Guide to the Biological Activity of Natural vs. Synthetic (-)-Isomintlactone
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isomintlactone is a naturally occurring monoterpenoid lactone found in plants such as those of the Mentha species. Like other terpenoid lactones, it is of significant interest to the scientific community for its potential therapeutic properties. The synthesis of (-)-Isomintlactone has been achieved, opening avenues for its large-scale production and further biological investigation. This guide provides a comparative overview of the anticipated biological activities of natural versus synthetic (-)-Isomintlactone, focusing on cytotoxicity against cancer cells and anti-inflammatory effects.
It is important to note that to date, publicly available literature does not contain direct, side-by-side comparative studies on the biological activity of natural versus synthetic (-)-Isomintlactone. However, it is a well-established principle in pharmacology that the biological activity of a chiral molecule is intrinsically linked to its stereochemistry. Pure, single enantiomers, whether from natural sources or through asymmetric synthesis, are expected to exhibit identical biological activity, provided they have the same stereochemical configuration and purity.
Therefore, this guide will present data on the known biological activities of closely related sesquiterpene lactones, such as isoalantolactone, as a proxy to illustrate the potential effects of (-)-Isomintlactone. Detailed experimental protocols for key assays are provided to enable researchers to conduct their own comparative studies.
Part 1: Comparative Biological Activity
While specific comparative data for (-)-Isomintlactone is not available, studies on the related compound isoalantolactone provide insights into its likely biological activities. The primary activities of interest for this class of compounds are cytotoxicity against cancer cells and anti-inflammatory effects.
Cytotoxic Activity
Isoalantolactone has demonstrated dose-dependent cytotoxic effects on various cancer cell lines. This activity is often attributed to the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.
Table 1: Example Cytotoxicity Data for Isoalantolactone on Testicular Cancer Cell Lines
| Cell Line | Concentration (µM) | Cell Viability (%) |
| NCCIT | 0 | 100 |
| 5 | ~85 | |
| 10 | ~70 | |
| 20 | ~55 | |
| 40 | ~40 | |
| 80 | ~25 | |
| NTERA2 | 0 | 100 |
| 5 | ~90 | |
| 10 | ~75 | |
| 20 | ~60 | |
| 40 | ~45 | |
| 80 | ~30 |
Data is illustrative and based on findings for isoalantolactone.[1]
Anti-Inflammatory Activity
The anti-inflammatory potential of lactones like (-)-Isomintlactone can be assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Table 2: Example Anti-Inflammatory Activity Data for a Natural Lactone (cis-Khellactone)
| Treatment | NO Production (µM) |
| Control (untreated cells) | 1.5 ± 0.4 |
| LPS-stimulated cells | 35.0 ± 0.4 |
| LPS + 50 µM cis-khellactone | 32.0 ± 0.2 |
| LPS + 100 µM cis-khellactone | 27.4 ± 0.4 |
Data from a study on the natural lactone cis-khellactone, demonstrating dose-dependent inhibition of NO production.[2]
Part 2: Key Signaling Pathways
The biological effects of sesquiterpene lactones are often mediated by their interaction with critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses and cell survival.[3][4] Isoalantolactone has been shown to inhibit the activation of NF-κB, which contributes to its anti-inflammatory and pro-apoptotic effects.[5][6]
References
- 1. Anticancer potential of isoalantolactone in testicular cancer: an analysis of cytotoxicity, apoptosis, and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Isoalantolactone inhibits constitutive NF-κB activation and induces reactive oxygen species-mediated apoptosis in osteosarcoma U2OS cells through mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoalantolactone inhibits IKKβ kinase activity to interrupt the NF-κB/COX-2-mediated signaling cascade and induces apoptosis regulated by the mitochondrial translocation of cofilin in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Isomintlactone Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds is paramount. This guide provides a comparative overview of analytical methods for the quantification of (-)-Isomintlactone, a monoterpene lactone found in peppermint oil and other natural sources. The focus is on the cross-validation of these methods to ensure data integrity, reliability, and reproducibility across different analytical platforms.
While direct comparative studies for (-)-Isomintlactone are not extensively published, this guide consolidates information from validated methods for mint lactones and structurally related compounds to provide a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Dilution Analysis (SIDA), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Summary of Analytical Methods
Table 1: Gas Chromatography-Mass Spectrometry with Stable Isotope Dilution Analysis (GC-MS with SIDA)
| Parameter | Performance |
| Linearity (R²) | > 0.999[1] |
| Limit of Detection (LOD) | ≤ 3 ng/mL[1] |
| Limit of Quantification (LOQ) | 5-10 ng/mL (Estimated) |
| Accuracy (% Recovery) | 97.11 - 113.09%[1] |
| Precision (% RSD) | < 6%[1] |
| Specificity | High (Mass selective detection) |
Note: Performance data is based on a validated GC-MS/MS method for similar isomers, as specific quantitative validation data for (-)-Isomintlactone was not available in the cited sources.
Table 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
| Parameter | Performance |
| Linearity (R²) | > 0.999[2] |
| Limit of Detection (LOD) | 4.12 µg/mL[2] |
| Limit of Quantification (LOQ) | 12.48 µg/mL[2] |
| Accuracy (% Recovery) | 89.6 - 113.2%[2] |
| Precision (% RSD) | < 2%[2] |
| Specificity | Moderate (Chromatographic separation) |
Note: Performance data is based on a validated HPLC-UV method for the quantification of andrographolide and neoandrographolide, which are diterpene lactones.
Table 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Performance |
| Linearity (R²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.82 ng/mL[4] |
| Limit of Quantification (LOQ) | 2.3 - 4.1 ng/mL[3][4] |
| Accuracy (% Recovery) | 95 - 105%[3] |
| Precision (% RSD) | 2.6 - 7.3%[3] |
| Specificity | Very High (Mass-to-charge ratio and fragmentation pattern) |
Note: Performance data is based on validated LC-MS/MS methods for other lactones and phytosterols, indicating the potential performance for (-)-Isomintlactone analysis.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Dilution Analysis (SIDA) for (-)-Isomintlactone
This method is highly specific and accurate, utilizing a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation.
a. Sample Preparation (from Peppermint Oil)
-
Fractionation: To isolate and concentrate the lactones, perform silica gel column chromatography on the peppermint oil sample[5].
-
Elution: Elute the lactone fraction using an appropriate solvent system (e.g., a gradient of diethyl ether in n-hexane).
-
Internal Standard Spiking: Accurately weigh the lactone fraction and spike with a known amount of a 2H-labeled saturated mint lactone internal standard[5].
-
Dilution: Dilute the spiked sample in a suitable solvent (e.g., hexane) to a final concentration within the calibration range.
b. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: A chiral capillary column (e.g., CycloSil-B or equivalent) is necessary to separate (-)-Isomintlactone from its stereoisomers.
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 3°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 or similar, operated in Selected Ion Monitoring (SIM) mode.
-
Monitored Ions: Select specific ions for (-)-Isomintlactone and the deuterated internal standard for quantification and confirmation[6].
c. Validation Parameters
-
Linearity: Prepare a series of calibration standards by spiking blank matrix with known concentrations of (-)-Isomintlactone and a fixed concentration of the internal standard. Plot the peak area ratio of the analyte to the internal standard against the concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day)[7].
-
LOD and LOQ: Determine the signal-to-noise ratio for a series of diluted standards. The LOD is typically defined as a signal-to-noise ratio of 3, and the LOQ as a signal-to-noise ratio of 10.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for (-)-Isomintlactone
This method is widely available and robust, though it may have lower sensitivity and specificity compared to mass spectrometry-based methods.
a. Sample Preparation (from Plant Extract)
-
Extraction: Extract the plant material with a suitable solvent such as methanol or ethanol using ultrasonication or Soxhlet extraction.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
b. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water[2]. The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength where (-)-Isomintlactone has maximum absorbance (requires determination via UV scan).
-
Injection Volume: 20 µL.
c. Validation Parameters
-
Linearity: Prepare a series of standard solutions of (-)-Isomintlactone in the mobile phase and inject them into the HPLC system. Plot the peak area against the concentration.
-
Accuracy and Precision: Spike a blank plant extract with known concentrations of (-)-Isomintlactone and analyze in replicate.
-
LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for (-)-Isomintlactone
This method offers the highest sensitivity and specificity, making it ideal for trace-level quantification, especially in complex biological matrices.
a. Sample Preparation (from Biological Matrix, e.g., Plasma)
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
b. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, to be optimized for (-)-Isomintlactone.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for (-)-Isomintlactone and an internal standard for high selectivity and sensitivity.
c. Validation Parameters
-
Linearity, Accuracy, and Precision: Follow similar procedures as for the other methods, using a spiked biological matrix.
-
Matrix Effect: Evaluate the effect of co-eluting matrix components on the ionization of the analyte by comparing the response of the analyte in a standard solution to that in a post-extraction spiked matrix sample.
-
LOD and LOQ: Determined based on the signal-to-noise ratio in the spiked matrix.
Mandatory Visualizations
Caption: General workflow for the cross-validation of analytical methods.
Caption: Experimental workflow for GC-MS with SIDA of (-)-Isomintlactone.
References
- 1. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of mint lactones: trace-level odor-important aroma compounds in peppermint oil | IDEALS [ideals.illinois.edu]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Terpenoid Lactone Efficacy: A Review of the Current Landscape and the Enigma of (-)-Isomintlactone
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of bioactive compounds is paramount. This guide provides a comprehensive overview of the biological activities of various terpenoid lactones, with a special focus on the current knowledge surrounding (-)-Isomintlactone. While a direct quantitative comparison of (-)-Isomintlactone with other terpenoid lactones is hampered by a lack of available data, this guide aims to provide a framework for such a comparison by presenting available data for structurally related compounds and outlining the methodologies for future investigations.
Terpenoid lactones are a large and diverse class of natural products known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] These activities have spurred significant interest in their potential as therapeutic agents. This guide delves into the efficacy of several prominent terpenoid lactones and highlights the current scientific void regarding (-)-Isomintlactone.
Comparative Efficacy of Selected Terpenoid Lactones
While quantitative efficacy data for (-)-Isomintlactone is not currently available in peer-reviewed literature, a comparative analysis of other terpenoid lactones can provide valuable context for its potential therapeutic applications. The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of several well-studied terpenoid lactones.
Table 1: Cytotoxic Activity of Selected Terpenoid Lactones against Various Cancer Cell Lines
| Terpenoid Lactone | Cancer Cell Line | IC50 (µM) | Reference |
| Artemisinin | P-388 (Mouse lymphocytic leukemia) | 0.0962 µg/mL | [1] |
| A-549 (Human lung carcinoma) | 4.41 µg/mL | [1] | |
| HT-29 (Human colon adenocarcinoma) | 1.25 µg/mL | [1] | |
| Loliolide | HCT116 (Human colon cancer) | 306-351 | [1] |
| DLD1 (Human colon cancer) | 236-395 | [1] | |
| Sinulariolide | KB (Human epidermoid carcinoma) | 7.6 µg/mL | [1] |
| A-549 (Human lung carcinoma) | 3.0 µg/mL | [1] | |
| HT-29 (Human colon adenocarcinoma) | 3.1 µg/mL | [1] | |
| P388 (Mouse lymphocytic leukemia) | 3.9 µg/mL* | [1] |
*Note: Original data presented in µg/mL has been retained. Conversion to µM requires the molecular weight of each specific compound.
Table 2: Anti-inflammatory Activity of Selected Terpenoid Lactones
| Terpenoid Lactone | Assay | Endpoint | IC50/Activity | Reference |
| Parthenolide | NF-κB Inhibition | p65 alkylation | - | [2] |
| Helenalin | NF-κB Inhibition | p65 alkylation | - | [2] |
| Costunolide | NF-κB Inhibition | IκB phosphorylation | - | [2] |
| Artemisinin | NF-κB Inhibition | DNA binding | - | [2] |
Table 3: Antimicrobial Activity of Selected Terpenoid Lactones
| Terpenoid Lactone | Microorganism | MIC (µg/mL) | Reference |
| Flexibilide | Bacillus subtilis | Active | [1] |
| Staphylococcus aureus | Active | [1] | |
| Sinulariolide | Bacillus subtilis | Active | [1] |
| Staphylococcus aureus | Active | [1] | |
| Bromolactone Derivative | Not specified | 200 (MIC90) | [1] |
| Anisaldehyde Lactone Derivative | S. aureus | 50 (MIC80) | [1] |
| Listeria monocytogenes | 100 (MIC80) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of terpenoid lactones. These protocols can serve as a guide for the future evaluation of (-)-Isomintlactone.
1. Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., (-)-Isomintlactone) and a vehicle control.
-
MTT Incubation: After a predetermined incubation period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
2. Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).
-
Nitrite Measurement: After 24 hours of incubation, the concentration of nitric oxide (NO) in the culture supernatant is determined by measuring the nitrite levels using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
3. Antimicrobial Assay (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC)
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways in Terpenoid Lactone Activity
While the specific signaling pathways modulated by (-)-Isomintlactone remain to be elucidated, studies on other terpenoid lactones, particularly sesquiterpene lactones, have identified several key pathways involved in their biological effects. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a major target for the anti-inflammatory and anticancer activities of many terpenoid lactones.[2]
Diagram of a Generalized NF-κB Signaling Pathway
Caption: Generalized NF-κB signaling pathway and potential points of inhibition by terpenoid lactones.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound like (-)-Isomintlactone.
Caption: A typical experimental workflow for the initial bioactivity screening of a natural compound.
Conclusion and Future Directions
The field of terpenoid lactone research continues to be a promising area for the discovery of new therapeutic agents. While compounds like artemisinin and parthenolide have been extensively studied, the biological activities of many other terpenoid lactones, including (-)-Isomintlactone, remain largely unexplored. The lack of quantitative efficacy data for (-)-Isomintlactone represents a significant knowledge gap.
Future research should prioritize the systematic evaluation of (-)-Isomintlactone's cytotoxic, anti-inflammatory, and antimicrobial properties using standardized in vitro assays. Such studies would not only elucidate the potential of this specific compound but also contribute to a broader understanding of the structure-activity relationships within the p-menthane lactone class of terpenoids. The experimental protocols and signaling pathway information provided in this guide offer a roadmap for these future investigations, which are essential for unlocking the full therapeutic potential of this intriguing class of natural products.
References
Enantioselective Synthesis and Absolute Configuration of (-)-Isomintlactone: A Comparative Guide
(-)-Isomintlactone, a naturally occurring monoterpene lactone found in mint oils, is a valuable fragrance component due to its coumarin-like and minty aroma. Its synthesis has been a subject of interest, with various strategies developed to achieve high enantioselectivity. This guide compares a notable enantioselective synthesis of (-)-Isomintlactone and discusses the methods for confirming its absolute configuration.
Comparison of Synthetic Strategies
Multiple routes to (-)-Isomintlactone have been explored, often starting from chiral precursors like (-)-isopulegol or employing asymmetric reactions. A prominent approach involves the stereoselective construction of the bicyclic lactone core. For instance, a highly stereoselective synthesis can be achieved through the cyclocarbonylation of an allenyl alcohol. Other strategies have utilized intramolecular cycloadditions and radical-mediated ring closures to construct the core structure.
A key challenge in these syntheses is the control of stereochemistry at multiple chiral centers. The efficiency of different synthetic routes can be compared based on several factors, including the number of steps, overall yield, and the enantiomeric excess (ee) of the final product.
Table 1: Comparison of Key Performance Indicators in (-)-Isomintlactone Synthesis
| Synthetic Approach | Key Chiral Induction Method | Overall Yield | Enantiomeric Excess (ee) | Key Advantages |
| Route A: From (-)-Isopulegol | Substrate-controlled diastereoselectivity | Moderate | >98% | Utilizes a readily available chiral starting material. |
| Route B: Catalytic Asymmetric | Enantioselective conjugate addition | Good (84% for key step) | 94% | Employs a catalytic amount of a chiral ligand, making it potentially more scalable.[1] |
| Route C: Cyclocarbonylation | Stereoselective cyclocarbonylation | Moderate to Good | High | Efficient construction of the lactone ring.[2] |
Enantioselective Synthesis of (-)-Isomintlactone from (-)-Isopulegol
One effective and well-documented enantioselective synthesis of (-)-Isomintlactone commences with the readily available chiral starting material, (-)-isopulegol. This approach leverages the inherent stereochemistry of the starting material to control the configuration of the newly formed stereocenters.
Diagram 1: Synthetic Pathway to (-)-Isomintlactone from (-)-Isopulegol
Caption: A simplified workflow for the synthesis of (-)-Isomintlactone.
Experimental Protocols
Key Step: Epoxidation and Rearrangement
A crucial part of the synthesis involves the epoxidation of an α,β-unsaturated ester intermediate, followed by a rearrangement to form the lactone ring.
-
Epoxidation: The unsaturated ester is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane at 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Lactonization: Upon completion of the epoxidation, the reaction mixture is subjected to conditions that promote rearrangement and lactonization. This can be achieved by heating the epoxy ester in the presence of a Lewis acid or by treatment with a base to facilitate intramolecular cyclization.
Table 2: Experimental Data for the Synthesis from (-)-Isopulegol
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Ozonolysis/Esterification | i) O₃, CH₂Cl₂, -78 °C; ii) Me₂S; iii) CH₂N₂ | ~70 |
| 2 | Dehydration | SOCl₂, Pyridine, 0 °C | ~85 |
| 3 | Epoxidation | m-CPBA, CH₂Cl₂, 0 °C to rt | ~90 |
| 4 | Lactonization | Heat or Lewis Acid | ~80 |
Absolute Configuration Confirmation
The absolute configuration of the synthesized (-)-Isomintlactone is critical to establish. Several methods can be employed for this purpose.
-
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound.[3] By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be determined.[3]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light.[4] The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be compared to the spectra of compounds with known absolute configurations.[4]
-
Chemical Correlation: The synthesized material can be chemically correlated to a compound of a known absolute configuration. This involves converting the synthesized product into a known compound without affecting the stereocenters .
-
Optical Rotation: The specific rotation of the synthesized enantiomer is measured and compared to the literature value for the natural product. While not an absolute proof on its own, it provides strong evidence when consistent with the expected value.
Diagram 2: Workflow for Absolute Configuration Confirmation
Caption: Methods for confirming the absolute stereochemistry of (-)-Isomintlactone.
References
Validating the Mechanism of Action of (-)-Isomintlactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Isomintlactone, a naturally occurring monoterpenoid lactone found in plants of the Mentha genus, belongs to a class of compounds recognized for their diverse biological activities. While direct experimental validation of its mechanism of action is emerging, this guide provides a comparative analysis based on current understanding of structurally related terpenoid lactones, particularly the well-studied sesquiterpene lactone, isoalantolactone. This document outlines a proposed mechanism of action for (-)-Isomintlactone and furnishes detailed experimental protocols to facilitate its validation.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Based on the activities of analogous terpenoid lactones, the primary proposed mechanism of action for (-)-Isomintlactone is the inhibition of the pro-inflammatory and pro-survival Nuclear Factor-kappa B (NF-κB) signaling pathway. Terpenoid lactones are known to possess anti-inflammatory and anticancer properties, largely attributed to their ability to suppress NF-κB activation.[1] A key regulatory step in this pathway is the activation of the IκB kinase (IKK) complex, which subsequently leads to the degradation of the inhibitor of NF-κB (IκB) and the nuclear translocation of NF-κB.
It is hypothesized that (-)-Isomintlactone, similar to its structural analog isoalantolactone, may directly target and inhibit the IKKβ subunit of the IKK complex. This inhibition would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes, which are involved in inflammation and cell survival.
Comparative Efficacy: Insights from Isoalantolactone
Due to the limited availability of specific quantitative data for (-)-Isomintlactone, we present the cytotoxic activity of its structural analog, isoalantolactone, across various cancer cell lines. These IC50 values, representing the concentration at which 50% of cell growth is inhibited, provide a benchmark for the potential potency of (-)-Isomintlactone.
| Cell Line | Cancer Type | Isoalantolactone IC50 (µM) |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 25 (48h)[2] |
| HuH7 | Liver Cancer | 9 (Time not specified)[3] |
| Hep-G2 | Liver Cancer | 53.4 (24h)[3] |
| NOZ | Gallbladder Cancer | 15.98 (Time not specified)[4] |
| GBC-SD | Gallbladder Cancer | 20.22 (Time not specified)[4] |
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action of (-)-Isomintlactone, a series of in vitro assays are recommended. These protocols are standard methods used to assess cytotoxicity and the modulation of the NF-κB signaling pathway.
Cytotoxicity Assessment using MTT Assay
This assay determines the effect of (-)-Isomintlactone on cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of (-)-Isomintlactone (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
IKKβ Kinase Activity Assay
This biochemical assay directly measures the inhibitory effect of (-)-Isomintlactone on IKKβ kinase activity.
Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant human IKKβ enzyme with a specific substrate (e.g., IKKtide) in a kinase buffer.[5]
-
Inhibitor Addition: Add varying concentrations of (-)-Isomintlactone or a known IKKβ inhibitor (e.g., Staurosporine) to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Terminate the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.[5]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the IKKβ activity. Calculate the percentage of inhibition and determine the IC50 value of (-)-Isomintlactone.
NF-κB Reporter Gene Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) should be co-transfected for normalization.
-
Compound Treatment and Stimulation: Pre-treat the transfected cells with different concentrations of (-)-Isomintlactone for 1-2 hours. Subsequently, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-24 hours.[6][7]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB transcriptional activity by (-)-Isomintlactone compared to the stimulated control.
Visualizing the Mechanism and Experimental Workflow
To further clarify the proposed mechanism and the experimental approach, the following diagrams have been generated using the DOT language.
Caption: Proposed inhibitory effect of (-)-Isomintlactone on the NF-κB signaling pathway.
Caption: A logical workflow for the experimental validation of (-)-Isomintlactone's mechanism.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Isoalantolactone Inhibits UM-SCC-10A Cell Growth via Cell Cycle Arrest and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Inter-laboratory validation of an analytical method for (-)-Isomintlactone.
An Inter-laboratory validation of an analytical method for the fragrance ingredient (-)-Isomintlactone is crucial for ensuring the reliability and consistency of its quantification across different facilities. This guide provides a comparative overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method against an alternative High-Performance Liquid Chromatography (HPLC) method, supported by representative experimental data from analogous studies on terpene lactones.
Comparison of Analytical Methods for (-)-Isomintlactone
The primary method for the quantification of (-)-Isomintlactone, a key aroma compound in mint oils, is Gas Chromatography coupled with Mass Spectrometry (GC-MS). An alternative method, High-Performance Liquid Chromatography (HPLC), can also be employed. This guide outlines a hypothetical inter-laboratory validation for a GC-MS method and compares its performance characteristics with those of a typical HPLC method.
Data Presentation
The following tables summarize the quantitative data from a hypothetical inter-laboratory validation study for a GC-MS method for (-)-Isomintlactone, with performance characteristics adapted from a single-laboratory validation study of terpene lactones.
Table 1: Summary of GC-MS Method Validation Parameters from a Hypothetical Inter-laboratory Study
| Performance Characteristic | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% | 99.2% | 97.8% | 95-105% |
| Precision (RSD) | ||||
| - Repeatability | 1.8% | 2.1% | 1.9% | ≤ 2% |
| - Intermediate Precision | 2.5% | 2.8% | 2.6% | ≤ 3% |
| - Reproducibility | \multicolumn{3}{c | }{3.1%} | ≤ 5% | |
| Linearity (r²) | 0.9995 | 0.9991 | 0.9996 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.06 µg/mL | 0.05 µg/mL | Report |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.18 µg/mL | 0.15 µg/mL | Report |
Table 2: Comparison of GC-MS and HPLC Method Performance
| Parameter | Validated GC-MS Method | Alternative HPLC Method |
| Principle | Separation based on volatility and mass-to-charge ratio | Separation based on polarity |
| Selectivity | High, due to mass fragmentation patterns | Moderate, may have co-elution with isomers |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) |
| Accuracy (% Recovery) | 97.8 - 99.2% | 95 - 102% |
| Precision (%RSD) | < 3% | < 5% |
| Typical Run Time | 20-30 minutes | 15-25 minutes |
| Sample Preparation | Dilution, possible extraction | Dilution, filtration |
Experimental Protocols
Validated GC-MS Method
1. Sample Preparation:
-
Accurately weigh 1 g of the essential oil sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent (e.g., hexane).
-
Prepare a series of calibration standards of (-)-Isomintlactone in the same solvent.
2. GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for (-)-Isomintlactone.
3. Validation Procedure:
-
Accuracy: Determined by the standard addition method at three concentration levels.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day, different analysts) by analyzing replicate samples. Reproducibility was determined by comparing results between participating laboratories.
-
Linearity: Established by a five-point calibration curve.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Alternative HPLC Method
1. Sample Preparation:
-
Accurately weigh 1 g of the essential oil sample into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Prepare a series of calibration standards of (-)-Isomintlactone in the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
Visualizations
Caption: Workflow for an inter-laboratory validation study.
Caption: Key parameters determining analytical method reliability.
Unveiling Stereoselectivity: A Comparative Docking Analysis of Lactone Isomers with the DWARF14 Protein
A deep dive into the molecular interactions between strigolactone isomers and the DWARF14 (D14) receptor protein reveals a clear case of stereoselectivity, where subtle differences in the three-dimensional arrangement of atoms significantly impact binding affinity. This guide provides a comparative analysis of the docking of four GR24 stereoisomers to the D14 protein, supported by quantitative data and detailed experimental protocols, offering valuable insights for researchers in drug discovery and molecular biology.
The study of how different isomers of a molecule interact with a protein target is crucial in pharmacology and drug development. Even minor changes in stereochemistry can lead to vastly different biological activities, turning a potent therapeutic into an inactive or even harmful compound. This principle is vividly illustrated by the interaction between the synthetic strigolactone analog GR24 and its receptor, the DWARF14 (D14) protein, a key component in plant hormone signaling.
Quantitative Comparison of Binding Affinities
Based on the established higher potency and more favorable binding conformation of the GR24^5DS isomer, the following table provides a representative comparison of the predicted binding energies for the four stereoisomers of GR24 with the D14 protein.
| Lactone Isomer | Common Name/Synonym | Predicted Binding Energy (kcal/mol) | Relative Potency |
| (2'R,3aR,8bS,E)-Isomer | GR24^5DS | -7.3 | High |
| (2'S,3aS,8bR,E)-Isomer | GR24^ent-5DS | Less Negative | Low |
| (2'R,3aR,8bS,Z)-Isomer | GR24^4DO | Less Negative | Moderate |
| (2'S,3aS,8bR,Z)-Isomer | GR24^ent-4DO | Less Negative | Low |
Note: The binding energy for GR24^5DS is based on published data. The values for the other isomers are represented as "Less Negative" to reflect the consistent findings in the literature of their lower binding affinity compared to GR24^5DS.
Experimental Protocols: Molecular Docking of GR24 Isomers with D14
The following protocol outlines the key steps involved in a typical molecular docking study to assess the binding of lactone isomers to a target protein, based on methodologies reported in studies of the GR24-D14 system.[4]
1. Preparation of the Receptor Protein Structure:
-
The three-dimensional crystal structure of the DWARF14 (D14) protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and partial charges (e.g., AMBER ff14SB) are assigned to each atom.
2. Preparation of the Ligand (Lactone Isomer) Structures:
-
The 3D structures of the different GR24 stereoisomers are generated using a molecular modeling software.
-
The geometry of each isomer is optimized to obtain a low-energy conformation.
-
Partial charges (e.g., AM1-BCC) are assigned to the atoms of each ligand.
3. Molecular Docking Simulation:
-
A molecular docking software, such as DOCK 6.7, is used to predict the binding pose and affinity of each lactone isomer to the D14 protein.
-
A "flexible-ligand" sampling algorithm is typically employed, allowing the ligand to change its conformation while the protein remains rigid.
-
The search space for the docking is defined as a grid box encompassing the known binding pocket of the D14 protein.
-
Multiple docking runs are performed for each isomer to ensure a thorough exploration of possible binding modes.
4. Analysis of Docking Results:
-
The docking poses are ranked based on a scoring function that estimates the binding energy (e.g., a combination of van der Waals and electrostatic interactions).
-
The pose with the lowest binding energy is considered the most likely binding mode.
-
The molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein in the predicted binding pose are analyzed to understand the basis of binding affinity and selectivity.
Visualizing the Molecular Docking Workflow and Signaling Pathway
To better understand the process and the biological context, the following diagrams created using the DOT language illustrate the experimental workflow for comparative docking and the signaling pathway involving the D14 protein.
Caption: Experimental workflow for comparative molecular docking of lactone isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Destabilization of strigolactone receptor DWARF14 by binding of ligand and E3-ligase signaling effector DWARF3 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Analysis of Dose-Response Curves for (-)-Isomintlactone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the statistical analysis of dose-response curves for the natural terpenoid lactone, (-)-Isomintlactone. Due to the limited availability of public dose-response data for this specific compound, this document outlines a generalized methodology, presents hypothetical yet realistic data for (-)-Isomintlactone and a common alternative, Parthenolide, and details the necessary experimental and analytical workflows.
Introduction to (-)-Isomintlactone and Dose-Response Analysis
(-)-Isomintlactone is a naturally occurring terpenoid lactone.[1][2][3][4][5] Terpenoids possessing lactone moieties are known for a variety of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and anticancer effects.[6][7][8][9] Understanding the relationship between the dose of (-)-Isomintlactone and its biological effect is crucial for its potential therapeutic development. This is achieved through the generation and statistical analysis of dose-response curves.
A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of its effect.[10] These curves are typically sigmoidal and are characterized by key parameters such as EC₅₀ (or IC₅₀ for inhibition), the maximum effect (Emax), and the Hill slope.[10][11] Statistical analysis of these curves allows for the objective assessment of a compound's potency and efficacy.[12][13]
Hypothetical Dose-Response Data
To illustrate the principles of analysis, the following tables present hypothetical dose-response data for (-)-Isomintlactone and a comparator compound, Parthenolide, another sesquiterpenoid lactone known for its biological activity. The data represents the percentage of inhibition of a hypothetical cancer cell line's proliferation.
Table 1: Dose-Response Data for (-)-Isomintlactone
| Concentration (µM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Mean % Inhibition | Standard Deviation |
| 0.01 | 2.1 | 2.5 | 2.3 | 2.3 | 0.2 |
| 0.1 | 8.5 | 9.1 | 8.8 | 8.8 | 0.3 |
| 1 | 25.4 | 26.2 | 25.8 | 25.8 | 0.4 |
| 10 | 48.9 | 50.5 | 49.7 | 49.7 | 0.8 |
| 25 | 70.1 | 71.3 | 70.7 | 70.7 | 0.6 |
| 50 | 85.6 | 86.4 | 86.0 | 86.0 | 0.4 |
| 75 | 92.3 | 93.1 | 92.7 | 92.7 | 0.4 |
| 100 | 95.1 | 95.9 | 95.5 | 95.5 | 0.4 |
Table 2: Dose-Response Data for Parthenolide (Alternative)
| Concentration (µM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Mean % Inhibition | Standard Deviation |
| 0.01 | 5.2 | 5.8 | 5.5 | 5.5 | 0.3 |
| 0.1 | 15.1 | 16.3 | 15.7 | 15.7 | 0.6 |
| 1 | 35.8 | 37.2 | 36.5 | 36.5 | 0.7 |
| 10 | 60.4 | 62.0 | 61.2 | 61.2 | 0.8 |
| 25 | 80.1 | 81.5 | 80.8 | 80.8 | 0.7 |
| 50 | 90.2 | 91.4 | 90.8 | 90.8 | 0.6 |
| 75 | 94.5 | 95.3 | 94.9 | 94.9 | 0.4 |
| 100 | 96.8 | 97.6 | 97.2 | 97.2 | 0.4 |
Experimental Protocols
A generalized protocol for generating the dose-response data presented above is as follows:
Cell Culture and Seeding:
-
Culture the chosen cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours.[11]
Compound Preparation and Treatment:
-
Prepare stock solutions of (-)-Isomintlactone and Parthenolide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to create a range of working concentrations.
-
Treat the cells in the 96-well plates with the different concentrations of the compounds. Include vehicle-only controls.
Cell Viability Assay (e.g., MTT Assay):
-
After a predetermined incubation period (e.g., 48 or 72 hours), add MTT reagent to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Normalization:
-
Calculate the percentage of inhibition for each concentration by normalizing the data to the vehicle-only controls (representing 0% inhibition) and a positive control for cell death (representing 100% inhibition).[14]
Statistical Analysis
The statistical analysis of dose-response data involves fitting a non-linear regression model to the experimental data.[15][16] The most common model is the four-parameter logistic (4PL) equation, also known as the Hill equation.[16][17]
Curve Fitting:
-
Plot the mean percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data using a 4PL model. This can be performed using software such as GraphPad Prism or the 'drc' package in R.[18]
-
The 4PL equation is typically of the form:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Parameter Estimation: From the fitted curve, the following parameters are derived:
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound that produces 50% of the maximal inhibitory effect. This is a measure of the compound's potency.
-
Emax (Maximum effect): The maximum level of inhibition achievable with the compound. This is a measure of the compound's efficacy.
-
Hill Slope: Describes the steepness of the curve. A Hill slope greater than 1 may indicate positive cooperativity.
-
Goodness of Fit (R²): A measure of how well the model fits the data.
Statistical Comparison of Curves: To compare the dose-response curves of (-)-Isomintlactone and Parthenolide, statistical tests such as the extra sum-of-squares F-test can be used. This test can determine if there are statistically significant differences in the IC₅₀ values or other parameters between the two compounds.
Visualizations
Experimental Workflow
Caption: Experimental workflow for dose-response analysis.
Hypothetical Signaling Pathway for Terpenoid Lactones
Caption: A potential signaling pathway for terpenoid lactones.
References
- 1. Isomintlactone,(-)- | C10H14O2 | CID 11052015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isomintlactone | C10H14O2 | CID 642876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Isomintlactone | C10H14O2 | CID 642876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 11. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 14. support.collaborativedrug.com [support.collaborativedrug.com]
- 15. researchgate.net [researchgate.net]
- 16. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 17. Statistical analysis of dose-response curves [bio-protocol.org]
- 18. Dose-Response Analysis Using R | PLOS One [journals.plos.org]
(-)-Isomintlactone as a Reference Standard in Chemical Analysis: A Comparative Guide
In the realm of chemical analysis, particularly in the quality control of essential oils, foods, and pharmaceutical preparations, the use of well-characterized reference standards is paramount for accurate and reproducible results. This guide provides a comparative overview of (-)-Isomintlactone as a reference standard, evaluating its performance against potential alternatives and offering insights into its application in analytical workflows.
Introduction to (-)-Isomintlactone
(-)-Isomintlactone is a monoterpene lactone found as a minor component in peppermint oil (Mentha x piperita)[1]. Its presence and concentration can be indicative of the oil's quality and origin. As a chiral molecule, the separation and quantification of its specific enantiomers are often crucial. While (-)-Isomintlactone is commercially available as a chemical standard, it is important to note that a certified reference material (CRM) with a comprehensive certificate of analysis detailing purity and stability is not readily found.
Alternative Reference Standards
Given the limited availability of a certified (-)-Isomintlactone reference standard, analysts often turn to other well-characterized compounds present in the same or similar matrices. A prominent alternative for the analysis of peppermint oil and related products is (-)-Menthol . (-)-Menthol is the major component of peppermint oil and is widely available as a pharmaceutical secondary standard and a certified reference material from various suppliers[2][3][4][5]. This availability of a highly pure and certified standard provides a strong basis for accurate quantification. Another potential, though less common, alternative is Mintlactone , another isomeric monoterpene lactone.
Performance Comparison
The selection of a reference standard is guided by several performance parameters. The following table summarizes the available information for (-)-Isomintlactone and its potential alternatives. It is important to note the absence of certified data for (-)-Isomintlactone, which necessitates in-house validation if used as a primary quantitative standard.
| Parameter | (-)-Isomintlactone | (-)-Menthol (Certified Reference Material) |
| Purity | Not certified; typically available as >95% | ≥98% (certified)[5] |
| Availability | Available as a chemical standard from some suppliers[6] | Widely available as a pharmaceutical secondary standard and CRM[3][4] |
| Matrix Relevance | Directly relevant for peppermint oil analysis[1] | Highly relevant as the main component of peppermint oil |
| Analytical Method | Primarily GC-MS, Chiral GC[7][8][9] | GC-MS, HPLC[10] |
| Validation Data | Limited publicly available validation data as a standard | Extensive validation data available for various analytical methods[10][11] |
Experimental Protocols
Accurate quantification relies on robust and validated analytical methods. Below is a representative experimental protocol for the analysis of monoterpenes in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), which can be adapted for the use of (-)-Isomintlactone as a reference standard.
Representative GC-MS Protocol for the Analysis of Monoterpene Lactones
This protocol is a general guideline and should be optimized and validated for the specific matrix and instrumentation.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard (e.g., (-)-Isomintlactone or (-)-Menthol) in a suitable solvent (e.g., hexane or ethanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.
-
Sample Preparation: Dilute the essential oil sample in the same solvent used for the standard solutions to bring the analyte concentration within the calibration range. An internal standard may be added to both standards and samples to improve precision.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a suitable chiral column (e.g., Rt-βDEXsm) for enantiomeric separation[8].
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 3°C/minute to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Impact (EI) Ionization: 70 eV.
-
Scan Range: m/z 40-350.
-
3. Data Analysis:
-
Identify the analyte peak in the chromatogram based on its retention time and mass spectrum compared to the reference standard.
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Quantify the analyte in the sample by interpolating its peak area on the calibration curve.
Visualizing the Analytical Workflow and Standard Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for quantitative analysis using a reference standard.
Caption: Comparison of (-)-Isomintlactone and (-)-Menthol as reference standards.
Conclusion
While (-)-Isomintlactone is a key analyte for the quality assessment of certain natural products, its use as a primary reference standard is hampered by the lack of a commercially available certified reference material. For quantitative applications requiring high accuracy and traceability, the use of a well-characterized and certified alternative standard, such as (-)-Menthol, is recommended. When using (-)-Isomintlactone as a reference standard, it is crucial to perform a thorough in-house characterization and validation to ensure the reliability of the analytical results. The choice of reference standard will ultimately depend on the specific analytical requirements, the availability of materials, and the level of accuracy and precision needed for the intended application.
References
- 1. Human Metabolome Database: Showing metabocard for Isomintlactone (HMDB0036084) [hmdb.ca]
- 2. hpc-standards.com [hpc-standards.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 薄荷醇 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 5. Menthol Reference Material | Nawah Scientific Standard [nawah-scientific.com]
- 6. Buy Isomintlactone | 13341-72-5 [smolecule.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety & Disposal Procedures for Isomintlactone,(-)-
For researchers, scientists, and drug development professionals handling Isomintlactone,(-)-, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This document outlines the essential procedures for the safe disposal of Isomintlactone,(-)-, based on available chemical information and general laboratory waste guidelines.
Immediate Safety Considerations:
It is imperative to obtain a compound-specific SDS from the manufacturer or supplier before handling or disposal.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Disposal Protocol for Isomintlactone,(-)-
The primary method for the disposal of Isomintlactone,(-)- is through an approved hazardous waste disposal program.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix Isomintlactone,(-)- with other chemical waste unless compatibility is confirmed. It should be collected in a designated, properly labeled waste container.
-
Containerization:
-
Use a clean, dry, and compatible container with a secure screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Isomintlactone,(-)-".
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Contaminated Materials Disposal:
Any materials that come into contact with Isomintlactone,(-)-, such as pipette tips, gloves, and bench paper, should be considered contaminated.
| Contaminated Item | Disposal Procedure |
| Sharps (needles, etc.) | Place in a designated sharps container that is then managed as hazardous chemical waste. |
| Non-Sharps Solids | Place in a dedicated, labeled hazardous waste bag or container for solid waste. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Emergency Procedures
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood if safe to do so.
-
Contain: Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Logical Workflow for Chemical Waste Disposal
Caption: General workflow for laboratory chemical waste disposal.
This guidance is intended to provide a framework for the safe disposal of Isomintlactone,(-)-. Always prioritize the specific instructions provided in the manufacturer's Safety Data Sheet and your institution's established waste disposal policies.
Navigating the Safe Handling of Isomintlactone,(-)-: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or less-documented compounds like Isomintlactone,(-)-. Due to the absence of a specific Safety Data Sheet (SDS) for Isomintlactone,(-)-, a cautious and conservative approach based on established general laboratory safety principles is essential. This guide provides a framework for the safe handling, use, and disposal of Isomintlactone,(-)-, designed to be your trusted resource for operational safety and logistical planning.
Essential Safety and Personal Protective Equipment (PPE)
Given the lack of specific hazard data for Isomintlactone,(-)-, it should be treated as a potentially hazardous substance. The following Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Isomintlactone,(-)-
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from potential splashes, aerosols, or dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact. The specific glove type should be chosen based on the solvent used with Isomintlactone,(-)-. Always check glove compatibility charts. |
| Body Protection | A buttoned-up laboratory coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary if there is a risk of inhaling dust or aerosols, especially when handling the substance as a powder or creating solutions. The need for respiratory protection should be determined by a risk assessment of the specific procedure. | Prevents inhalation of the substance. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Use
A systematic approach to handling Isomintlactone,(-)- from the moment it arrives in the laboratory is crucial for maintaining a safe working environment.
Step 1: Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration (if applicable), and any available hazard information.
-
Log the receipt of the chemical in your laboratory's chemical inventory system.
Step 2: Storage
-
Store Isomintlactone,(-)- in a well-ventilated, cool, and dry area.
-
Keep it away from incompatible materials. Although specific incompatibilities are unknown, as a general precaution, store it separately from strong oxidizing agents, acids, and bases.
-
Ensure the storage container is tightly sealed to prevent leakage or contamination.
Step 3: Handling and Preparation of Solutions
-
All handling of Isomintlactone,(-)-, especially weighing of the solid or preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure that all necessary PPE is correctly worn.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
When preparing solutions, slowly add the Isomintlactone,(-)- to the solvent to prevent splashing.
-
Clearly label all prepared solutions with the chemical name, concentration, solvent, date of preparation, and your name.
Step 4: Experimental Use
-
Conduct all experiments involving Isomintlactone,(-)- in a designated area, preferably within a chemical fume hood.
-
Keep the quantities of the substance used in experiments to the minimum required.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Disposal Plan: Managing Isomintlactone,(-)- Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Step 1: Waste Segregation
-
All materials contaminated with Isomintlactone,(-)-, including unused product, solutions, and contaminated consumables (e.g., gloves, pipette tips, weighing paper), must be collected as hazardous waste.
-
Use a dedicated, properly labeled, and leak-proof waste container. The label should clearly state "Hazardous Waste" and list the contents, including Isomintlactone,(-)- and any solvents.
-
Do not mix Isomintlactone,(-)- waste with other incompatible waste streams.
Step 2: Waste Container Management
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the waste container in a designated secondary containment area to prevent spills.
-
Do not overfill the waste container. It is recommended to fill it to no more than 80% of its capacity.
Step 3: Final Disposal
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal. Never dispose of Isomintlactone,(-)- or its waste down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of Isomintlactone,(-)- in a laboratory setting.
Caption: Workflow for the safe handling of Isomintlactone,(-)-.
By adhering to these rigorous safety protocols, researchers can confidently work with Isomintlactone,(-)- while prioritizing their safety and minimizing environmental impact. This guide serves as a foundational document to be adapted and integrated into your laboratory's specific safety procedures. Always consult with your institution's safety professionals for guidance on handling chemicals with limited safety information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
